Methyl 2-methyl-2H-indazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-methylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653315 | |
| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-86-4 | |
| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-methyl-2H-indazole-5-carboxylate
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. Within this class, N-2 substituted indazoles, such as Methyl 2-methyl-2H-indazole-5-carboxylate (CAS: 1092351-86-4), represent a specific isomeric form whose physicochemical characteristics are critical for its behavior in biological systems.[1][2] A precise understanding of these properties is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, formulation feasibility, and overall potential as a therapeutic agent.
This guide provides an in-depth analysis of the essential physicochemical properties of this compound. It is designed not as a simple data sheet, but as a practical manual for the research scientist, offering not just values, but the causality behind experimental choices and robust, self-validating protocols for their determination.
Molecular Identity and Core Properties
The foundational step in any chemical investigation is the unambiguous confirmation of the molecule's identity and basic properties. These data serve as the reference point for all subsequent analyses.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Synonym | 2-Methyl-2H-indazole-5-carboxylic acid methyl ester | [3] |
| CAS Number | 1092351-86-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3][4] |
| Appearance | Solid | [3][4] |
| SMILES | COC(=O)c1ccc2nn(C)cc2c1 | [3] |
| InChIKey | ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | [3] |
Chemical Structure:
Analytical Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of a novel or reference compound. The process begins with structural confirmation and proceeds through purity assessment to the determination of key physicochemical parameters.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic and Spectrometric Elucidation
Spectroscopic analysis provides the fingerprint of a molecule, confirming its covalent structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will not only confirm the connectivity of atoms but also verify the N-2 methylation, a critical isomeric distinction. The chemical shifts are highly sensitive to the electronic environment of the bicyclic system.[5][6]
Predicted ¹H NMR Spectral Features (in CDCl₃, 400 MHz):
-
Aromatic Protons (3H): The protons on the benzene ring portion are expected to appear as doublets and doublets of doublets in the range of δ 7.5-8.5 ppm. The proton at position 4 will likely be the most deshielded due to the anisotropic effect of the ester carbonyl.
-
Indazole C3-H (1H): A singlet expected around δ 8.0-8.2 ppm.
-
N-Methyl Protons (3H): A sharp singlet expected around δ 4.1-4.3 ppm.
-
O-Methyl Protons (3H): A sharp singlet expected around δ 3.9-4.0 ppm.
Trustworthiness - Standard Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many neutral organic molecules.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of at least 400 MHz.[5][7]
-
Analysis: Process the spectra using appropriate software. Integrate the ¹H signals to confirm proton ratios and assign peaks based on chemical shifts, coupling constants, and comparison with data from structurally related indazoles.[6][8]
Mass Spectrometry (MS)
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, which validates the molecular formula against the theoretical value, leaving little room for ambiguity.
Predicted Mass Spectrum:
-
Technique: Electrospray Ionization (ESI) in positive mode is expected to be highly effective.
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₀H₁₀N₂O₂ + H]⁺: 191.0815
-
Calculated m/z for [C₁₀H₁₀N₂O₂ + Na]⁺: 213.0634
Trustworthiness - Standard Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Validation: The experimentally measured m/z for the [M+H]⁺ ion must match the theoretical calculated mass to within a tolerance of 5 ppm. This confirms the elemental formula C₁₀H₁₀N₂O₂.[5]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The key is to look for characteristic stretching and bending vibrations. For this molecule, the most diagnostic peak will be the ester carbonyl stretch.[9]
Predicted Key IR Absorption Bands (cm⁻¹):
-
~3100-3000: Aromatic C-H stretch.
-
~2950: Aliphatic C-H stretch (from methyl groups).
-
~1725-1710: A strong, sharp absorption corresponding to the C=O stretch of the methyl ester. This is a highly characteristic band.[7]
-
~1620-1450: A series of bands corresponding to C=C and C=N stretching vibrations within the aromatic indazole ring system.
-
~1250-1100: A strong C-O stretch associated with the ester linkage.
Trustworthiness - Standard Protocol for IR Analysis (ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the molecule's structural features.
Essential Physicochemical Parameters
These parameters govern how a molecule behaves in both chemical and biological environments. Their accurate measurement is a prerequisite for rational drug design and formulation.
Melting Point
Theoretical Importance: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure crystalline solid.
Methodology for Determination (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry solid.
-
Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).
Aqueous Solubility
Theoretical Importance: Solubility is a master variable in drug development, directly impacting bioavailability and formulation options. Poor aqueous solubility is a major hurdle for many drug candidates.
Methodology for Determination (Shake-Flask Method):
-
System Preparation: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4).
-
Equilibration: Add an excess of the solid compound to a known volume of each buffer in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Lipophilicity (logP)
Theoretical Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a molecule's preference for a lipidic (non-polar) versus an aqueous (polar) environment. It is a critical predictor of membrane permeability, protein binding, and metabolic clearance.
Methodology for Determination (Shake-Flask Method):
-
System Preparation: Use n-octanol (pre-saturated with buffer) and a buffer solution (e.g., pH 7.4, pre-saturated with n-octanol).
-
Partitioning: Add a known amount of the compound to a vial containing equal volumes of the two phases.
-
Equilibration: Shake the vial vigorously to allow the compound to partition between the two layers until equilibrium is reached (typically 1-2 hours).
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP as: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Synthesis and Stability Considerations
Plausible Synthetic Route
While numerous methods exist for indazole synthesis, a common and effective strategy for constructing the 2H-indazole core involves a cyclization reaction.[1][2][6] The diagram below illustrates a generalized, plausible pathway.
Caption: A generalized synthetic pathway to 2H-indazoles.
Chemical Stability Assessment
Expertise & Experience: The primary point of potential chemical instability in this compound is the methyl ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[10] The indazole ring itself is generally stable. A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.
Trustworthiness - Protocol for Forced Degradation Study:
-
Stress Conditions: Prepare solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative stress)
-
Water (Neutral hydrolysis)
-
-
Incubation: Store aliquots of these solutions, along with a solid sample for photostability testing (exposed to light) and a control solution (protected from stress), at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Analysis: At designated time points, quench the reactions (e.g., neutralize acid/base) and analyze all samples by a gradient HPLC-UV/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (5-20%). Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. The mass spectrometer can be used to identify the structure of any major degradants, such as the hydrolyzed carboxylic acid.
References
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PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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Cenmed. (n.d.). methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
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PubChemLite. (n.d.). 2-methyl-2h-indazole-5-carboxylic acid (C9H8N2O2). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Retrieved from [Link]
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LookChem. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]
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PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Methyl-5-nitro-2H-indazole. NIST WebBook. Retrieved from [Link]
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Semantic Scholar. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
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PubChemLite. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. Retrieved from [Link]
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ACS Publications. (2025). Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]
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A Technical Guide to the Synthesis and Characterization of 2H-Indazole Derivatives
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. This scaffold exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the kinetically favored 2H-indazole. While both isomers are of significant interest, 2H-indazole derivatives have emerged as crucial components in a number of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, underscoring their therapeutic relevance. The distinct substitution pattern of the 2H-isomer often imparts unique pharmacological properties, making the development of regioselective synthetic strategies and robust characterization methods a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth exploration of the synthesis and characterization of 2H-indazole derivatives, offering field-proven insights into key experimental methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for the unambiguous structural elucidation of this important class of molecules.
Part 1: Regioselective Synthesis of 2H-Indazole Derivatives
The selective synthesis of 2H-indazoles over their 1H-counterparts is a significant challenge in synthetic organic chemistry. This section details three robust and widely employed methodologies for achieving high regioselectivity in the synthesis of 2H-indazole derivatives: the Cadogan Reductive Cyclization, Copper-Catalyzed Three-Component Reactions, and Palladium-Catalyzed Intramolecular Amination.
The Cadogan Reductive Cyclization: A Classic Approach
The Cadogan reaction is a powerful method for the synthesis of 2H-indazoles via the reductive cyclization of ortho-imino-nitrobenzene substrates. This one-pot procedure is valued for its operational simplicity and the use of commercially available starting materials.[1][2]
Causality Behind Experimental Choices:
The choice of a phosphine-based reducing agent, such as tri-n-butylphosphine, is critical for the mild reaction conditions.[3] Protic solvents like isopropanol are often employed as they are compatible with the initial imine formation and facilitate the subsequent reductive cyclization.[4] The one-pot nature of this reaction enhances its practicality and safety by avoiding the isolation of potentially unstable intermediates.[2]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-2H-indazoles via Cadogan Reductive Cyclization [3]
-
Reaction Setup: In a sealed vial, combine the desired ortho-nitrobenzaldehyde (1.0 equiv) and aniline (1.1 equiv) in isopropanol (0.4 M).
-
Imine Formation: Heat the reaction mixture at 80 °C for 4 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Cool the reaction mixture to room temperature and add tri-n-butylphosphine (3.0 equiv).
-
Reaction Completion: Reseal the vial and heat the mixture at 80 °C for an additional 16 hours.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.
Caption: Workflow for the Cadogan Reductive Cyclization.
Copper-Catalyzed Three-Component Synthesis: A Versatile Approach
Copper-catalyzed one-pot, three-component reactions provide a highly efficient and versatile route to 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[2][5] The copper catalyst is instrumental in facilitating the crucial C-N and N-N bond formations.[5]
Causality Behind Experimental Choices:
Copper(I) catalysts, such as copper(I) iodide (CuI), are effective in promoting the cascade reaction.[6] The use of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the catalytic activity.[2] High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure the reaction proceeds at an adequate rate.[6] The three-component nature of this reaction allows for significant structural diversity in the final products.
Experimental Protocol: Copper-Catalyzed One-Pot Three-Component Synthesis of 2-Substituted-2H-indazoles [6]
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
Solvent Addition: Add DMSO (3-5 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Copper-Catalyzed Three-Component Synthesis.
Palladium-Catalyzed Intramolecular Amination: A Regioselective Route
Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines offers a highly regioselective pathway to 2-aryl-2H-indazoles.[7] This method is particularly valuable for its tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
The choice of the palladium catalyst and ligand is crucial for the efficiency of the C-N bond-forming cyclization. A common and effective combination is palladium(II) acetate (Pd(OAc)2) with a bulky phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).[8] The use of a strong base, typically sodium tert-butoxide (t-BuONa), is necessary to deprotonate the hydrazine and facilitate the catalytic cycle. Toluene is a common solvent for this transformation.[7]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles [8]
-
Reaction Setup: To a pressure tube, add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)2 (0.05 mmol), dppf (0.075 mmol), and t-BuONa (1.5 mmol).
-
Solvent Addition: Add anhydrous toluene (3.5 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 90 °C for 15 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Palladium-Catalyzed Intramolecular Amination.
Part 2: Comprehensive Characterization of 2H-Indazole Derivatives
The unambiguous characterization of 2H-indazole derivatives is paramount to confirm the success of a synthesis and to differentiate them from their 1H-isomers. This section provides a detailed guide to the key spectroscopic techniques employed for this purpose.
Spectroscopic Fingerprints: Distinguishing 2H- from 1H-Indazoles
NMR spectroscopy is a powerful tool for the structural elucidation of indazole isomers.[9] The chemical shifts of key protons and carbons are diagnostic for the 2H-substitution pattern.[1]
Table 1: Comparative Spectroscopic Data for 1H- and 2H-Indazole Derivatives [1][10][11]
| Spectroscopic Feature | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Differentiating Feature for 2H-Isomer |
| ¹H NMR (δ, ppm) | |||
| H-3 | ~8.10 (s) | ~8.40 (s) | More deshielded (downfield shift) |
| Aromatic Protons | Varies | Generally slight downfield shifts compared to 1H-isomer | Subtle but consistent deshielding |
| ¹³C NMR (δ, ppm) | |||
| C-3 | ~134 | ~122 | Significantly more shielded (upfield shift) |
| C-7a | ~140 | ~150 | More deshielded (downfield shift) |
| Mass Spectrometry | |||
| Fragmentation | Varies depending on substituents | Often shows a characteristic fragmentation pattern involving the N2-substituent | Specific fragmentation pathways can be diagnostic |
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most telling signal in the ¹H NMR spectrum of a 2H-indazole is the chemical shift of the H-3 proton, which is typically found at a higher chemical shift (more deshielded) compared to the corresponding 1H-isomer.[1]
-
¹³C NMR: In the ¹³C NMR spectrum, the C-3 carbon of a 2H-indazole is significantly more shielded (appears at a lower chemical shift) than in the 1H-isomer. Conversely, the C-7a carbon is more deshielded in the 2H-indazole.[9]
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectra and compare the chemical shifts of the diagnostic protons and carbons with the expected values for 1H- and 2H-indazoles.
Mass Spectrometry: Elucidating Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can offer structural insights through the analysis of fragmentation patterns.[12] The fragmentation of 2H-indazoles is often initiated by cleavage of the N2-substituent.[13]
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring that the molecular ion peak is observed.
-
Fragmentation Analysis: If using an ionization technique that induces fragmentation (e.g., EI), analyze the fragmentation pattern to identify characteristic losses and fragment ions that can help confirm the structure.
X-ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, providing definitive proof of the 2H-indazole regiochemistry.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow high-quality single crystals of the purified 2H-indazole derivative. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[15]
-
Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.[15]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide the precise atomic coordinates and confirm the connectivity of the molecule.
Caption: Logical workflow for the characterization of 2H-indazole derivatives.
Part 3: Safety Considerations
The synthesis of 2H-indazole derivatives often involves the use of hazardous reagents that require careful handling.
-
Sodium Azide: Sodium azide is highly toxic and can be explosive, especially when in contact with heavy metals or when heated.[16] Always use non-metal spatulas for handling and work in a well-ventilated fume hood.[17] Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[18]
-
Tri-n-butylphosphine: This reagent is pyrophoric and has a strong, unpleasant odor. It should be handled under an inert atmosphere.
-
Palladium and Copper Catalysts: While generally less hazardous than the above reagents, finely divided metal catalysts can be pyrophoric. Handle with care and in accordance with the safety data sheet (SDS).
Always consult the SDS for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
The regioselective synthesis and unambiguous characterization of 2H-indazole derivatives are essential for the advancement of drug discovery and development. The methodologies outlined in this guide, from the classic Cadogan cyclization to modern metal-catalyzed reactions, provide researchers with a robust toolkit for accessing this privileged heterocyclic scaffold. By understanding the causality behind experimental choices and employing a comprehensive suite of characterization techniques, scientists can confidently synthesize and validate novel 2H-indazole derivatives, paving the way for the discovery of new therapeutic agents.
References
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic letters, 13(13), 3542–3545. Available from: [Link]
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ResearchGate. Available from: [Link]
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Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Institutes of Health. Available from: [Link]
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Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health. Available from: [Link]
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The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate. Available from: [Link]
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Zhang, R., Liu, Z., Peng, Q., Zhou, Y., Xu, L., & Pan, X. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 16(11), 1816–1820. Available from: [Link]
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Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry. Available from: [Link]
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Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Available from: [Link]
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Information on Azide Compounds. Stanford Environmental Health & Safety. Available from: [Link]
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2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Alijaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021). Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. The Journal of Organic Chemistry, 86(2), 1408–1418. Available from: [Link]
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. Available from: [Link]
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available from: [Link]
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CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available from: [Link]
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One‐pot syntheses of 2H‐indazoles. ResearchGate. Available from: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
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Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. ResearchGate. Available from: [Link]
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Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. Available from: [Link]
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One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Semantic Scholar. Available from: [Link]
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A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. Available from: [Link]
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Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. Available from: [Link]
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An In-Depth Technical Guide to CAS No. 1092351-86-4: Methyl 2-methyl-2H-indazole-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical compound identified by CAS number 1092351-86-4, Methyl 2-methyl-2H-indazole-5-carboxylate. The information presented herein is intended to support research and development activities by providing key data on the compound's properties, its strategic importance in medicinal chemistry, synthetic pathways, and commercial availability.
Compound Identification and Physicochemical Properties
The compound registered under CAS number 1092351-86-4 is unequivocally identified as This compound . It is a derivative of indazole, a bicyclic aromatic heterocycle that is a cornerstone in the development of numerous therapeutic agents.
Chemical Structure
Caption: Role of the compound as a building block in drug discovery.
Synthesis and Handling
Representative Synthetic Protocol
While specific synthetic procedures for CAS 1092351-86-4 are not widely published in peer-reviewed journals, a common and logical approach involves the regioselective N-methylation of the corresponding 1H-indazole precursor, Methyl 1H-indazole-5-carboxylate. The following is a representative protocol based on general methods for indazole alkylation.
Reaction: N-methylation of Methyl 1H-indazole-5-carboxylate
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Methyl iodide (or dimethyl sulfate)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of Methyl 1H-indazole-5-carboxylate in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes to ensure the formation of the indazolide anion.
-
Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature, or with gentle heating, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 methylated isomers and afford the desired this compound.
Note: The ratio of N1 to N2 alkylation can be influenced by the choice of base, solvent, and reaction temperature. The 2H-indazole is often the thermodynamically more stable product. [1]
Safety and Handling
As with any chemical reagent, this compound should be handled by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE). The following is a summary of available safety information. A full Safety Data Sheet (SDS) should be consulted before use.
| Safety Aspect | Recommendation | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [4] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [2] |
| Storage Class | 11 - Combustible Solids | [5] |
Commercial Availability
This compound is available from several chemical suppliers, typically on a research scale. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.
| Supplier | Purity/Grade |
| Sigma-Aldrich | AldrichCPR |
| CymitQuimica | 97% |
| Apollo Scientific | Not specified |
| Indagoo | 97% |
| Cenmed | Not specified |
References
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AkzoNobel. (2017). SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link] [6]11. Cenmed. (n.d.). methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). Retrieved from [Link] [7]12. Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from
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The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]
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molecular structure and weight of Methyl 2-methyl-2H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As a member of the indazole family, this molecule holds potential for further investigation in drug discovery and materials science.
Molecular Structure and Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring. The "2H-indazole" designation indicates that the substituent, a methyl group in this case, is attached to the nitrogen atom at the 2-position of the indazole core. A methyl carboxylate group is substituted at the 5-position of the benzene ring.
Structural Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques. While specific spectral data for this exact compound is not widely published, the expected spectroscopic signatures can be inferred from related indazole derivatives.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the proton on the pyrazole ring, the methyl group attached to the nitrogen, and the methyl group of the ester. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two heterocyclic carbons, the six aromatic carbons, the methyl carbon on the nitrogen, and the carbonyl and methyl carbons of the ester group.[1] The chemical shifts of the carbons in the indazole core are particularly useful for distinguishing between N-1 and N-2 substituted isomers.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching in the aromatic and methyl groups, C=O stretching of the ester carbonyl group, and C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or the entire methyl carboxylate group from the parent ion.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| CAS Number | 1092351-86-4 | |
| Physical Form | Solid | |
| SMILES String | COC(=O)c1ccc2nn(C)cc2c1 | |
| InChI Key | ZOXYVIUYSOLWRJ-UHFFFAOYSA-N |
Synthesis of this compound
The following diagram outlines a potential synthetic workflow:
Caption: A proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step methodology based on general procedures for 2H-indazole synthesis:
-
Esterification of the Starting Material: 4-methyl-3-nitrobenzoic acid would first be converted to its methyl ester, Methyl 4-methyl-3-nitrobenzoate, typically by reaction with thionyl chloride followed by methanol.
-
Reduction of the Nitro Group: The nitro group of Methyl 4-methyl-3-nitrobenzoate would be selectively reduced to an amino group to yield Methyl 3-amino-4-methylbenzoate. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid.
-
Diazotization and Cyclization: The resulting aniline derivative would then undergo diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring. This would likely yield a mixture of 1H- and 2H-indazole tautomers.
-
N-Methylation: The mixture of indazole tautomers would then be methylated, for example, using methyl iodide in the presence of a suitable base. This step would introduce the methyl group at the N-2 position.
-
Purification: The final product, this compound, would be isolated and purified from the reaction mixture using techniques such as column chromatography.
Applications and Biological Significance
The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5] Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7]
While specific biological activities for this compound have not been extensively reported, its structural similarity to other biologically active indazoles suggests it could be a valuable building block or lead compound for drug discovery programs. For instance, some 2-phenyl-2H-indazole derivatives have shown potent antiprotozoal activity.[6] The methyl carboxylate group at the 5-position also provides a handle for further chemical modification to explore structure-activity relationships.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on safety data sheets for related indazole compounds, it should be handled with care in a laboratory setting.[8][9][10]
General Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.[8]
-
Avoid inhalation of dust.[9]
-
Avoid contact with skin and eyes.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[10]
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Wiley-VCH. Supporting Information. [Link]
-
PubChem. 2-Methyl-2H-indazole. [Link]
-
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-
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MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
-
National Institutes of Health. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]
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Cenmed. methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). [Link]
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Semantic Scholar. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. [Link]
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discovery and history of 2H-indazole synthesis
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2H-Indazoles
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of 2H-indazoles, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. We will navigate the historical landscape, from early discoveries to the advent of modern, highly regioselective methodologies. The narrative is structured to provide not just protocols, but a deep understanding of the mechanistic principles and the rationale behind the evolution of synthetic strategies, reflecting field-proven insights for researchers, chemists, and drug development professionals.
The Historical Context: A Tale of Two Tautomers
The story of indazoles begins with the pioneering work of Emil Fischer in the late 19th century. While Fischer's work in 1883 on the cyclization of phenylhydrazones laid the groundwork for indole synthesis, the indazole core, a bioisostere of indole, was also an early subject of investigation.[1][2][3][4][5] Indazole exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the kinetically favored, often more biologically relevant, 2H-indazole.[6]
Early synthetic efforts were often plagued by a lack of regioselectivity, typically yielding mixtures of these tautomers. The selective synthesis of the 2H-isomer remained a significant challenge, driving chemists to develop more sophisticated and controlled cyclization strategies. This guide focuses on the key breakthroughs that have made the 2H-indazole scaffold readily accessible.
Foundational Strategies: The Cadogan Reductive Cyclization
One of the first effective methods for creating the 2H-indazole ring system was the Cadogan reaction.[6][7] This approach represents a classic, albeit harsh, strategy for N-N bond formation.
Core Principle & Mechanism
The Cadogan reaction involves the reductive cyclization of ortho-imino-nitrobenzene substrates.[7] These substrates are typically formed in situ via the condensation of an o-nitrobenzaldehyde with a primary amine. The key transformation is mediated by a deoxygenating agent, classically triethyl phosphite (P(OEt)₃), at high temperatures. The reaction is believed to proceed through a nitrene intermediate, generated by the deoxygenation of the nitro group, which then undergoes cyclization.[8]
Causality in Experimental Choice: The high temperatures (often >150 °C) and the use of a large excess of phosphite reagent are necessary to drive the exhaustive deoxygenation of the nitro group to the highly reactive nitrene intermediate.[7][8][9] While effective, these conditions limit the reaction's scope, particularly for substrates bearing sensitive functional groups.
Typical Protocol: Cadogan Reductive Cyclization
-
Imine Formation: An appropriately substituted o-nitrobenzaldehyde (1.0 equiv) and a primary amine (1.1 equiv) are heated under reflux in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding Schiff base.
-
Reductive Cyclization: The crude imine is added to an excess of triethyl phosphite (3.0-5.0 equiv).
-
Heating: The reaction mixture is heated to 150-160 °C for several hours until the starting material is consumed (monitored by TLC or LCMS).
-
Workup: The excess triethyl phosphite and the resulting triethyl phosphate are removed under high vacuum.
-
Purification: The residue is purified by column chromatography to yield the 2-substituted-2H-indazole.[9]
A Paradigm Shift: The Davis-Beirut Reaction
A significant breakthrough in 2H-indazole synthesis came with the development of the Davis-Beirut reaction. This powerful and versatile method provides a mild, redox-neutral pathway to a wide array of 2H-indazoles and their derivatives, overcoming many of the limitations of the Cadogan approach.[10][11][12][13]
Expertise in Mechanism: The Nitroso Imine Intermediate
The ingenuity of the Davis-Beirut reaction lies in its ability to generate a highly reactive o-nitroso imine intermediate in situ under mild alkaline conditions.[12][13] This intermediate then undergoes a rapid N-N bond-forming heterocyclization to furnish the 2H-indazole core. The reaction avoids the high temperatures and harsh reagents required for nitrene formation, dramatically expanding its functional group tolerance.[12]
The overall transformation is redox-neutral, a key feature that distinguishes it from classical reductive cyclizations. The reaction can be catalyzed by either acid or base, with both pathways converging on the pivotal o-nitrosobenzylidine imine intermediate.[10]
Protocol Validation: A Self-Validating System
The Davis-Beirut reaction is inherently robust. The formation of the brightly colored nitroso intermediate often provides a visual confirmation of reaction progress. The mild conditions ensure that side reactions are minimized, leading to cleaner product formation.
Detailed Protocol: Base-Catalyzed Davis-Beirut Synthesis of 2-Butyl-2H-indazole
-
Reactant Preparation: In a round-bottom flask, dissolve N-(2-nitrobenzyl)butan-1-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) to the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LCMS, and is typically complete within 1-4 hours.[10]
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-butyl-2H-indazole.
The Modern Toolkit: Transition-Metal Catalysis
The last two decades have witnessed an explosion in transition-metal-catalyzed methods for 2H-indazole synthesis, offering unparalleled efficiency, regioselectivity, and substrate scope.[14] These methods often proceed via C-H activation, cross-coupling, or multi-component reaction pathways.
Copper-Catalyzed Three-Component Synthesis
One of the most practical and widely adopted modern methods is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[1][15] This strategy is prized for its operational simplicity and broad functional group tolerance.
Mechanistic Rationale: The copper catalyst is crucial, facilitating both the initial C-N bond formation (coupling of the imine with azide) and the subsequent intramolecular N-N bond formation to construct the indazole ring.[15][16]
Palladium- and Rhodium-Catalyzed C-H Activation/Annulation
More advanced strategies leverage palladium or rhodium catalysts to construct the 2H-indazole core via C-H activation and annulation of readily available starting materials like azobenzenes or azoxy compounds.[17][18][19][20] For example, Rh(III)-catalyzed [4+1] annulation of azoxy compounds with diazoesters provides a highly regioselective route to functionalized 2H-indazoles.[17] These methods are powerful tools for accessing complex indazole derivatives that might be difficult to synthesize via other routes.
Comparative Data on Modern Catalytic Methods
| Catalyst System | Starting Materials | Key Advantage | Typical Yields | Reference |
| Copper (e.g., CuI, Cu₂O) | 2-Halobenzaldehydes, Amines, NaN₃ | Operational simplicity, broad scope, one-pot | Good to Excellent | [1][15][21] |
| Palladium (e.g., Pd(OAc)₂) | Azobenzenes, Aldehydes | C-H activation, readily available substrates | Good | [14][19][20] |
| Rhodium (e.g., [RhCp*Cl₂]₂) | Azoxybenzenes, Diazoesters/Alkynes | High regioselectivity, unique disconnections | Moderate to Good | [17][18] |
Elegant Convergent Approaches: Cycloaddition Reactions
For unparalleled regioselectivity, cycloaddition strategies have emerged as a powerful alternative. The [3+2] dipolar cycloaddition of sydnones with arynes is a particularly elegant method for the exclusive formation of 2H-indazoles.[1][22]
Mechanistic Causality: This reaction proceeds through an initial [3+2] cycloaddition to form a bicyclic intermediate. This intermediate is unstable and spontaneously undergoes a retro-[4+2] cycloaddition (cheletropic extrusion) to release a molecule of carbon dioxide, cleanly forming the aromatic 2H-indazole product.[22] The key advantage is the complete avoidance of the isomeric 1H-indazole, a common byproduct in other methods. This makes it a highly reliable and predictable synthetic tool.[22]
Conclusion: An Evolving Synthetic Landscape
The journey of 2H-indazole synthesis from the high-temperature, brute-force methods of the past to the mild, catalytic, and highly selective strategies of today showcases the remarkable progress in synthetic organic chemistry. The development of landmark reactions like the Davis-Beirut synthesis and various transition-metal-catalyzed protocols has transformed 2H-indazoles from synthetic curiosities into readily accessible building blocks. For the modern medicinal or materials chemist, this diverse synthetic toolkit provides the power to rationally design and construct novel 2H-indazole-containing molecules with precision and efficiency, accelerating discovery in countless scientific disciplines.[23][24][25]
References
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Jadhav, S., & Shaikh, A. (2023). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research (IJSDR). [Link]
-
El-Khouly, M., et al. (2019). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]
-
Akkad, M., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Reviews in Medicinal Chemistry. [Link]
-
Karam, P., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
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Karam, P., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
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Zhu, J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. eScholarship, University of California. [Link]
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Lin, C., et al. (2015). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules. [Link]
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Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Aryl-2H-Indazoles from 2-Bromobenzaldehydes
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Aryl-2H-Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These bicyclic aromatic heterocycles are integral to drugs with a wide array of therapeutic applications, including anti-inflammatory, anti-tumor, anti-HIV, and antidepressant activities.[1][2] Specifically, the 2-aryl-2H-indazole isomer has garnered significant attention. However, traditional synthetic routes to these molecules often suffer from limitations such as harsh reaction conditions, the use of expensive or toxic reagents, multi-step procedures, and poor regioselectivity.[3]
This application note provides a detailed guide to a modern, efficient, and operationally simple one-pot synthesis of 2-aryl-2H-indazoles, primarily focusing on methodologies starting from readily available 2-bromobenzaldehydes and their derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization.
Synthetic Strategy: A Shift Towards One-Pot Methodologies
The convergence of multiple reaction steps into a single, uninterrupted sequence—a "one-pot" synthesis—offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of 2-aryl-2H-indazoles, several innovative one-pot strategies have emerged, circumventing the challenges of classical methods. This guide will focus on two prominent and effective catalytic systems: a copper-catalyzed three-component reaction and a palladium-catalyzed domino reaction.
Methodology 1: Copper-Catalyzed One-Pot, Three-Component Synthesis
An efficient approach for the synthesis of 2H-indazoles involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP).[4] This method is notable for its use of a green solvent, polyethylene glycol (PEG 300), and its ligand-free conditions.[4] The copper catalyst is pivotal, facilitating the crucial C-N and N-N bond formations.[4] This reaction demonstrates broad substrate scope with high tolerance for various functional groups.[4] A similar microwave-assisted protocol using a [Cu(phen)(PPh₃)₂]NO₃ catalyst also provides excellent yields and purity.[5]
Conceptual Workflow for Copper-Catalyzed Three-Component Synthesis
Caption: Pd-catalyzed domino reaction mechanism.
Experimental Protocols
The following protocols are generalized based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-Indazoles
[4] Materials:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Copper(I) oxide nanoparticles (Cu₂O-NP) (5 mol%)
-
Polyethylene glycol (PEG 300) (3 mL)
-
Reaction vial suitable for heating
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine
-
Sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.0 mmol), sodium azide (1.5 mmol), and Cu₂O-NP (5 mol%).
-
Add PEG 300 (3 mL) to the vial and seal it.
-
Heat the reaction mixture to 110 °C and stir for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-2H-indazole.
Protocol 2: Palladium-Catalyzed Synthesis from 2-Bromobenzyl Bromide
-
2-Bromobenzyl bromide (1.0 equiv)
-
Arylhydrazine (2.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Palladium(II) chloride (PdCl₂) (10 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄) (10 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Sealed reaction tube
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine
-
Sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried sealed tube, combine 2-bromobenzyl bromide (1.0 equiv), arylhydrazine (2.5 equiv), Cs₂CO₃ (2.5 equiv), PdCl₂ (10 mol%), and t-Bu₃PHBF₄ (10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 18 hours or until completion as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-aryl-2H-indazole.
Data Summary and Optimization Insights
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. The following table summarizes typical reaction parameters and outcomes for the palladium-catalyzed synthesis.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ | t-Bu₃PHBF₄ | Cs₂CO₃ | DMSO | 120 | 18 | up to 79 | [6][7] |
| Pd(OAc)₂ | dppf | t-BuONa | Toluene | 90 | Varies | Moderate to Good | [1][2][8] |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands like t-Bu₃P facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a common and effective ligand for such cross-coupling reactions. [1][8]* Base: A base is required to deprotonate the hydrazine and to neutralize the HBr generated during the reaction. Cs₂CO₃ is a strong, yet non-nucleophilic base, often used in palladium catalysis. [6][7]Sodium tert-butoxide (t-BuONa) is another strong base commonly employed. [1][8]* Solvent: High-boiling polar aprotic solvents like DMSO or DMF are often necessary to ensure solubility of the reagents and to achieve the high temperatures required for the reaction. [6][7]Toluene is a less polar alternative that is also effective in some systems. [1][2]* Temperature: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates but can also result in the formation of byproducts.
Conclusion and Future Outlook
The one-pot synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes and their derivatives represents a significant advancement in synthetic organic chemistry. The copper and palladium-catalyzed methods detailed in this note offer efficient, scalable, and versatile routes to this important class of molecules. These protocols provide a solid foundation for researchers in drug discovery and development to access a wide range of functionalized indazoles for biological screening and lead optimization. Future research in this area will likely focus on the development of even more sustainable and cost-effective catalytic systems, as well as the expansion of the substrate scope to include more complex and diverse starting materials.
References
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Aljaar, N., Al-Noaimi, M., Conrad, J., & Beifuss, U. (2021). Direct Formation of 2-Substituted 2 H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. The Journal of Organic Chemistry, 86(2), 1408–1418. [Link]
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Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
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Sasmal, C., Shaw, S., & Ranu, B. C. (2004). Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. Chemical Communications, (1), 104-105. [Link]
-
Organic Chemistry Portal. (2021). Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. Retrieved from [Link]
-
Jiang, Y., Huang, H., Sun, D., Gong, L., & Lin, Y. (2025). One‐pot syntheses of 2H‐indazoles. Advanced Synthesis & Catalysis. [Link]
-
Organic Chemistry Portal. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Retrieved from [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Jena, S., & Chanda, K. (2023). An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves. Letters in Organic Chemistry, 20(9), 858-863. [Link]
-
PubMed. (2000). A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction. Organic Letters, 2(4), 519-21. [Link]
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Application Notes & Protocols: Regioselective N-Alkylation of Indazole-5-Carboxylic Acid Esters
Introduction: The Strategic Importance of N-Alkylated Indazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] N-alkylated indazoles, in particular, are key components in drugs developed for oncology (e.g., Niraparib, Pazopanib), inflammation (Benzydamine), and antiemetic therapy (Granisetron).[3] The synthesis of these molecules, however, presents a significant and recurring challenge for chemists: the regioselective alkylation of the indazole nucleus.
The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two distinct regioisomers upon alkylation.[1][3] Since the biological activity is often exquisitely dependent on the specific isomer, controlling the reaction's outcome is not merely a matter of yield, but a critical determinant of a drug candidate's viability. This guide provides a detailed exploration of the factors governing this regioselectivity and presents robust, field-proven protocols for the targeted synthesis of either N-1 or N-2 alkylated indazole-5-carboxylic acid esters.
The Causality of Regioselection: A Tale of Two Nitrogens
The outcome of an indazole alkylation is a delicate interplay between the substrate's inherent properties and the chosen reaction conditions. The 1H-indazole tautomer is generally understood to be more thermodynamically stable than its 2H-counterpart.[1][3][5] This intrinsic stability can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration. Conversely, kinetic control or specific mechanistic pathways can be leveraged to favor the N-2 product.
The primary factors influencing the N1:N2 product ratio are:
-
Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor N-1 alkylation, whereas weaker bases like potassium carbonate (K₂CO₃) often lead to mixtures.[2][6]
-
Solvent Polarity: Non-polar aprotic solvents such as tetrahydrofuran (THF) often promote N-1 selectivity, particularly with strong bases. Polar aprotic solvents like N,N-dimethylformamide (DMF) can solvate the cation of the indazolide salt, leading to a "freer" anion and consequently, reduced selectivity.[2][6]
-
Reaction Mechanism: Certain reaction classes, such as the Mitsunobu reaction, proceed through unique intermediates that inherently favor N-2 functionalization.[1][3][5]
-
Steric Hindrance: While the ester at the C-5 position of our target molecule exerts minimal steric influence, substituents at other positions (notably C-7) can physically block access to the N-1 position, thereby directing alkylating agents to N-2.[1][2][4]
Below is a general mechanistic pathway illustrating the competitive nature of this reaction.
Experimental Protocols: Mastering Regiocontrol
The following protocols provide step-by-step methodologies for achieving high selectivity for either the N-1 or N-2 position on an indazole-5-carboxylic acid ester substrate (e.g., methyl 1H-indazole-5-carboxylate).
Protocol 1: High-Selectivity N-1 Alkylation via Thermodynamic Control
This protocol leverages a strong base in a non-polar solvent to overwhelmingly favor the thermodynamically preferred N-1 isomer. The combination of sodium hydride in THF is a robust and widely validated system for achieving excellent N-1 regioselectivity (>99:1).[2][3][4][7]
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indazole-5-carboxylic acid ester (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt is often observed as a suspension.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-1 alkylated product.
Protocol 2: High-Selectivity N-2 Alkylation via Mechanistic Control (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for favoring the N-2 regioisomer, often with high selectivity.[1][3][5] This method is particularly valuable as it proceeds under mild, neutral conditions and utilizes an alcohol as the alkyl source.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the indazole-5-carboxylic acid ester (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. A color change and/or precipitate formation is typically observed.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing the desired product along with triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography to isolate the pure N-2 alkylated product. For some substrates, an N1:N2 ratio of 1:2.5 or greater can be achieved.[3][5]
Protocol 3: Alternative High-Selectivity N-2 Alkylation (TfOH-Catalyzed)
For specific applications requiring exceptionally high N-2 selectivity, a modern metal-free approach using triflic acid (TfOH) and a diazo compound is highly effective, capable of achieving N2/N1 ratios up to 100:0.[1][8]
Methodology:
-
Preparation: To a solution of the indazole-5-carboxylic acid ester (1.0 equiv) in anhydrous dichloromethane (DCM), add the diazo compound (1.2 equiv) at 0 °C.
-
Catalyst Addition: Add triflic acid (TfOH, 0.1–0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the pure N-2 alkylated product.[1]
Summary of Methodologies and Workflow
The selection of a protocol should be guided by the desired regioisomeric outcome and the available starting materials. The table below summarizes the key parameters for each method.
| Protocol / Method | Target Position | Base / Reagent | Solvent | Alkylating Agent | Typical N1:N2 Ratio | Key Considerations |
| 1: NaH / THF | N-1 | Sodium Hydride (NaH) | THF | Alkyl Halide/Tosylate | >99:1[3] | Requires anhydrous conditions; evolves H₂ gas. Best for thermodynamic control. |
| 2: Mitsunobu | N-2 | PPh₃ / DIAD (or DEAD) | THF | Alcohol | 1:2.5 or better[3][5] | Mild, neutral conditions. Stoichiometric byproducts require chromatographic removal. |
| 3: TfOH-Catalyzed | N-2 | Triflic Acid (TfOH) | DCM | Diazo Compound | Up to 0:100[8] | Excellent selectivity. Requires handling of potentially unstable diazo compounds. |
| Comparison: K₂CO₃ / DMF | Mixed | Potassium Carbonate (K₂CO₃) | DMF | Alkyl Halide | 58:42 (example)[6] | Often results in poor selectivity, requiring difficult isomer separation. |
A generalized experimental workflow for these protocols is depicted below.
Conclusion
The regioselective N-alkylation of indazole-5-carboxylic acid esters is a solvable but nuanced synthetic problem. By understanding the principles of thermodynamic versus kinetic control and selecting a protocol that aligns with the desired isomeric outcome, researchers can confidently and efficiently access the target N-1 or N-2 alkylated indazoles. The methods detailed herein—utilizing NaH/THF for N-1 selectivity and the Mitsunobu or TfOH-catalyzed reactions for N-2 selectivity—provide reliable and scalable pathways critical for advancing drug discovery and development programs.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]
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Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). Available at: [Link]
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(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
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Synthesis of Indazoles by Oxidative N–N Bond Formation. Thieme. Available at: [Link]
-
(A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... ResearchGate. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]
-
(PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. Semantic Scholar. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
(PDF) Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Available at: [Link]
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Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
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(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
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Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 2-methyl-2H-indazole-5-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Kinase Inhibitor Motif
The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2] Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, allows it to function as a versatile pharmacophore. The nitrogen atoms of the indazole ring system can act as both hydrogen bond donors and acceptors, facilitating critical interactions with the hinge region of the ATP-binding pocket of various kinases.[3] This interaction is a hallmark of many Type I and Type II kinase inhibitors, effectively competing with endogenous ATP and modulating kinase activity. Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole moiety, underscoring its therapeutic significance.[1][4]
Methyl 2-methyl-2H-indazole-5-carboxylate emerges as a particularly valuable starting material in this context. The 2-methyl substitution pre-installs a common feature in many indazole-based inhibitors, while the 5-carboxylate group provides a versatile chemical handle for further elaboration and diversification. This ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of indazole-5-carboxamides. This amide linkage is a frequent structural element in kinase inhibitors, often extending into solvent-exposed regions of the kinase domain and allowing for the introduction of moieties that enhance potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale.
Key Synthetic Transformations and Protocols
The journey from this compound to a potent kinase inhibitor typically involves two key transformations: hydrolysis of the methyl ester to the carboxylic acid and subsequent amide coupling. The following protocols provide detailed, step-by-step methodologies for these crucial reactions.
Protocol 1: Hydrolysis of this compound
The saponification of the methyl ester to the corresponding carboxylic acid is a foundational step. This reaction is typically carried out under basic conditions. Lithium hydroxide (LiOH) is a commonly used base for this transformation due to its high reactivity and the ease of purification of the resulting carboxylate salt.[5]
Workflow for Hydrolysis
Caption: Hydrolysis of the indazole ester to the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (2:2:1 v/v/v). A typical concentration is 0.1-0.2 M.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 45-50 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-2H-indazole-5-carboxylic acid.
Expected Outcome: This protocol typically yields the desired carboxylic acid in high purity (>95%) and with a yield of 90-98%.
| Starting Material | Key Reagents | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | LiOH·H₂O | THF/MeOH/Water | 45-50 | 2-4 | 90-98 |
Protocol 2: Amide Coupling to Synthesize Kinase Inhibitor Precursors
With the 2-methyl-2H-indazole-5-carboxylic acid in hand, the next critical step is the formation of an amide bond with a suitable amine partner. This amine fragment is often a key determinant of the inhibitor's potency and selectivity. A widely used application is in the synthesis of Niraparib, a potent PARP (Poly (ADP-ribose) polymerase) inhibitor, where the carboxylic acid is coupled with a protected 3-(4-aminophenyl)piperidine derivative.[3]
Common amide coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their efficiency and suppression of side reactions.
Workflow for Amide Coupling
Caption: Amide coupling of the indazole carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2H-indazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add the desired amine (e.g., tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, 1.0-1.2 eq), followed by HATU (1.2-1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Expected Outcome: This protocol typically affords the coupled product in good to excellent yields (75-90%), with high purity suitable for subsequent deprotection steps if necessary.
| Indazole Precursor | Amine Partner | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| 2-methyl-2H-indazole-5-carboxylic acid | tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | HATU | DIPEA | DMF | 75-90 |
Application in Kinase Inhibitor Synthesis: Niraparib as a Case Study
Niraparib is an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[1] The synthesis of Niraparib provides an excellent example of the strategic use of an indazole carboxylate precursor. While the final drug is an indazole-7-carboxamide, the principles of hydrolysis and amide coupling are directly transferable and highlight the utility of the carboxylate handle. In a convergent synthesis, an appropriately substituted indazole-7-carboxamide is coupled with a piperidine derivative in a late-stage N-arylation reaction.[1][2] This modular approach allows for the efficient exploration of structure-activity relationships.
Signaling Pathway Context: PARP Inhibition
Caption: Simplified PARP signaling pathway and the effect of Niraparib.
In normal cells, PARP enzymes play a crucial role in repairing DNA single-strand breaks (SSBs). When PARP is inhibited by a drug like Niraparib, these SSBs are not repaired and can lead to the collapse of replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs). In cells with a functional homologous recombination (HR) pathway (e.g., normal cells), these DSBs can be repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
Conclusion
This compound is a strategic and versatile building block for the synthesis of kinase inhibitors. Its pre-installed 2-methylindazole core and the readily transformable 5-carboxylate group provide a streamlined entry into the synthesis of indazole-5-carboxamides, a common structural motif in this important class of therapeutic agents. The protocols outlined in this guide offer robust and reproducible methods for the key synthetic transformations, enabling researchers to efficiently generate libraries of potential kinase inhibitors for drug discovery programs. The case of Niraparib highlights the successful application of these chemical principles in the development of an approved anticancer drug.
References
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New Drug Approvals. (2016, December 22). Niraparib; MK 4827. [Link]
-
Morressier. (2015, March 27). Development of a highly regioselective N-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib). [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. [Link]
-
NIH. (2022, June 2). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]
-
NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. [Link]
-
RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
PubMed. (2016, November 29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Application of 2H-Indazoles in Antiprotozoal Drug Discovery: A Technical Guide for Researchers
The relentless global burden of protozoal diseases, coupled with the emergence of drug resistance, necessitates the urgent discovery and development of novel therapeutic agents. The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent and broad-spectrum antiprotozoal activity. This technical guide provides an in-depth exploration of the application of 2H-indazoles in the discovery of new drugs to combat protozoal infections. We will delve into the synthetic methodologies, biological evaluation protocols, mechanisms of action, and future perspectives, offering a comprehensive resource for researchers, scientists, and drug development professionals in this critical field.
The 2H-Indazole Scaffold: A Promising Starting Point for Antiprotozoal Drug Discovery
Indazole, a bicyclic heteroaromatic compound, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically more stable, synthetic strategies have enabled the selective synthesis of 2H-indazole derivatives, which have shown significant promise in various therapeutic areas, including oncology and infectious diseases.[1] In the context of antiprotozoal drug discovery, 2H-indazole derivatives have demonstrated potent activity against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Trypanosoma cruzi, and Leishmania species.[2][3] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity to optimize potency and selectivity.
Synthesis of 2H-Indazole Derivatives: Key Methodologies
The synthesis of 2H-indazole derivatives is a cornerstone of any drug discovery program centered on this scaffold. Several efficient methods have been developed, with the one-pot condensation-Cadogan reductive cyclization and palladium-catalyzed cross-coupling reactions being particularly noteworthy for their versatility and efficiency.
One-Pot Condensation-Cadogan Reductive Cyclization
This method provides a straightforward and efficient route to a diverse range of 2-substituted 2H-indazoles from readily available starting materials.[2][4] The reaction proceeds through the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization promoted by a phosphine reagent.[4]
Figure 1: Workflow for the one-pot Cadogan reductive cyclization.
Protocol 1: General Procedure for One-Pot Synthesis of 2-Aryl-2H-indazoles via Cadogan Cyclization [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired ortho-nitrobenzaldehyde (1.0 equiv.) and primary amine (1.1 equiv.) in isopropanol (i-PrOH).
-
Condensation: Heat the reaction mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Reductive Cyclization: To the reaction mixture, add tri-n-butylphosphine (P(n-Bu)3) (1.5 equiv.) dropwise.
-
Reaction Monitoring: Continue heating at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-2H-indazole.
Palladium-Catalyzed Direct Arylation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, and these methods are readily applicable to the functionalization of the indazole core. Direct C-H arylation offers an atom-economical approach to introduce aryl groups at specific positions of the indazole ring, often with high regioselectivity.[5][6][7]
Sources
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- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2H-Indazole Derivatives
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole nucleus is a privileged bicyclic heterocyclic scaffold, prominently featured in a multitude of compounds with significant pharmacological activities.[1] Specifically, the 2H-indazole isomer is a key structural motif in medicinal chemistry, forming the core of drugs with anti-inflammatory, antitumor, anti-HIV, and antidepressant properties.[1][2] The development of robust and efficient synthetic methodologies to access diversely functionalized 2H-indazoles is therefore a critical endeavor for researchers in drug discovery and development. Traditional synthetic routes often suffer from limitations such as harsh reaction conditions, poor regioselectivity between N(1) and N(2) isomers, and the need for specialized equipment.[1][3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool to overcome these challenges, offering milder conditions, broader substrate scope, and greater control over regioselectivity.[3]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed methods for the synthesis of 2H-indazole derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed and validated experimental protocols, and offer practical insights to aid researchers in successfully implementing these powerful synthetic strategies.
Core Synthetic Strategies and Mechanistic Insights
Several palladium-catalyzed strategies have been successfully employed for the synthesis of 2H-indazoles. Here, we focus on two of the most robust and widely adopted methods: Intramolecular N-Arylation and Direct C-H Arylation.
Intramolecular N-Arylation via Buchwald-Hartwig Amination
A highly effective strategy for the regioselective synthesis of 2-aryl-2H-indazoles involves a palladium-catalyzed intramolecular Buchwald-Hartwig amination reaction.[1][2] This method relies on the cyclization of pre-functionalized N-aryl-N-(o-bromobenzyl)hydrazines. The reaction proceeds via the formation of a new N(1)-C(7a) bond, followed by a spontaneous dehydrogenation (aromatization) to yield the final 2H-indazole product.[1][3]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd(OAc)₂ is a common and effective precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species, which is essential for initiating the catalytic cycle.[1]
-
Ligand: Bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are crucial. They stabilize the Pd(0) center, promote oxidative addition of the aryl bromide, and facilitate the crucial C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (tBuONa) is required. Its role is to deprotonate the hydrazine nitrogen, forming the corresponding amide, which is more nucleophilic and readily participates in the C-N bond-forming reductive elimination.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the solubility of the reactants and to prevent quenching of the active catalyst and base.
Catalytic Cycle: Intramolecular N-Arylation
The mechanism for this transformation is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.
Figure 1. Proposed catalytic cycle for the intramolecular N-arylation.
Direct C-H Arylation
Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-halogenated starting materials. Palladium-catalyzed direct C-H arylation of the 2H-indazole core, typically at the C3 position, has been developed as a powerful tool for late-stage functionalization. These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism or through an oxidative addition pathway involving a high-valent palladium intermediate.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ or PdCl₂ are commonly used.
-
Ligand: Bidentate nitrogen-based ligands, such as 1,10-phenanthroline (phen), can be effective in these transformations.
-
Oxidant/Additive: An oxidant, such as silver carbonate (Ag₂CO₃), is often required to facilitate the C-H activation step and regenerate the active catalyst.
-
Base: A base like potassium phosphate (K₃PO₄) is used to neutralize the acid generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA) are often necessary to achieve the required reaction temperatures.
General Workflow: Palladium-Catalyzed C-H Arylation
Figure 2. General experimental workflow for C-H arylation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed synthesis of 2-aryl-2H-indazoles via intramolecular amination.
| Entry | Aryl Hydrazine Substituent | o-Bromobenzyl Substituent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-MeO | H | 2 mol% Pd(OAc)₂, 4 mol% dppf | tBuONa | Toluene | 90 | 12 | 85 | [3] |
| 2 | 4-Cl | H | 2 mol% Pd(OAc)₂, 4 mol% dppf | tBuONa | Toluene | 90 | 12 | 78 | [3] |
| 3 | 4-F | H | 2 mol% Pd(OAc)₂, 4 mol% dppf | tBuONa | Toluene | 90 | 12 | 81 | [3] |
| 4 | H | H | 2 mol% Pd(OAc)₂, 4 mol% dppf | tBuONa | Toluene | 90 | 12 | 75 | [3] |
| 5 | 3-CF₃ | H | 2 mol% Pd(OAc)₂, 4 mol% dppf | tBuONa | Toluene | 90 | 12 | 65 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2H-indazole via Intramolecular Amination
This protocol is adapted from the work of Song and Yee.[1][2][3]
Materials:
-
N-(o-bromobenzyl)-N-phenylhydrazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (tBuONa)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(o-bromobenzyl)-N-phenylhydrazine (1.0 mmol, 1.0 equiv).
-
Catalyst and Base Addition: Under an inert atmosphere (in a glovebox or under a positive flow of argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and tBuONa (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-2H-indazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Safety Considerations
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Pd(0) not formed) | Use a pre-activated Pd(0) source or ensure efficient in situ reduction. Check the quality of the Pd(II) precatalyst and ligand.[4] |
| Impure or wet reagents/solvents | Use freshly distilled/anhydrous solvents. Purify starting materials if necessary.[4] | |
| Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere using proper Schlenk line or glovebox techniques.[4][5] | |
| Formation of Byproducts (e.g., debromination) | Inefficient reductive elimination | Screen different ligands or adjust the ligand-to-palladium ratio. Optimize the reaction temperature. |
| Catalyst Decomposition (Palladium Black) | Reaction temperature is too high | Lower the reaction temperature. High temperatures can accelerate catalyst decomposition.[5] |
| Incorrect ligand-to-palladium ratio | Ensure the correct stoichiometry is used. An excess of ligand can sometimes stabilize the catalyst.[5] |
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided like palladium on carbon, can be pyrophoric, particularly when dry and exposed to air.[6] Handle in a well-ventilated fume hood or glovebox. Avoid creating dust.[6][7]
-
Organophosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[6][7]
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care in a dry environment.
-
Solvents: Toluene is a flammable and volatile organic solvent. Work in a fume hood and away from ignition sources.
Conclusion
Palladium-catalyzed reactions offer a powerful and versatile platform for the synthesis of 2H-indazole derivatives, providing access to a wide range of structurally diverse compounds with high efficiency and regioselectivity. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively leverage these methods for the discovery and development of new therapeutic agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and important area of chemical research.
References
-
Organic Chemistry Portal. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. [Link]
-
Song, J. J., & Yee, N. K. (2000). A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction. Organic letters, 2(4), 519–521. [Link]
-
Dwight, T. A., Rue, N. R., Charyk, D., Josselyn, R., & DeBoef, B. (2010). C-H arylation of indazoles. Organic letters, 12(2), 224–226. [Link]
-
UCLA Environment, Health & Safety. (2017). Standard Operating Procedure: Palladium. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. [Link]
-
Ohnmacht, S. A., Culshaw, A. J., & Greaney, M. F. (2010). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(2), 224-226. [Link]
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Application Notes and Protocols for the Analytical Purity Assessment of Synthetic Indazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Indazole-Based Drug Development
Indazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmacologically active agents. Their diverse biological activities, ranging from anti-inflammatory and analgesic to potent anti-cancer effects, have made them a focal point of modern medicinal chemistry. As these molecules progress from discovery to clinical application, the rigorous assessment of their purity is not merely a regulatory formality but a scientific imperative. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1]
This comprehensive guide provides a detailed overview of orthogonal analytical methods for the robust characterization and purity determination of synthetic indazoles. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive experience in the field. Our approach is grounded in the principles of scientific integrity and aligns with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).
A Multi-faceted Approach to Purity: The Principle of Orthogonality
To ensure a comprehensive and reliable assessment of a synthetic indazole's purity, a multi-faceted analytical approach is essential. The principle of orthogonality dictates the use of multiple, independent methods that interrogate different physicochemical properties of the molecule.[2] This strategy minimizes the risk of overlooking impurities that may co-elute or be otherwise undetectable by a single technique. A strategic combination of chromatographic, spectroscopic, and thermal analysis provides a robust framework for both identity confirmation and precise purity quantification.[2]
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}
subgraph "cluster_Result" { label="Final Product"; bgcolor="#F1F3F4"; style="rounded"; "Characterized_API" [label="Characterized API\n(>99.5% Purity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Synthetic_Indazole" -> "HPLC_UPLC" [label="Primary Screen"]; "HPLC_UPLC" -> "LC_MS" [label="Identify Peaks"]; "Synthetic_Indazole" -> "qNMR" [label="Orthogonal Assay"]; "Synthetic_Indazole" -> "GC_MS" [label="Residual Solvents"]; "Synthetic_Indazole" -> "Thermal_Analysis" [label="Solid-State"]; "LC_MS" -> "Characterized_API"; "qNMR" -> "Characterized_API"; "GC_MS" -> "Characterized_API"; "Thermal_Analysis" -> "Characterized_API"; } Figure 1: Orthogonal Analytical Workflow for Indazole Purity.
Chromatographic Methods: The Workhorse of Purity Analysis
Chromatography is a cornerstone for the separation and quantification of impurities in complex mixtures.[3] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques due to their high resolution, quantitative accuracy, and robustness.[2][4]
High-Performance Liquid Chromatography (HPLC/UPLC)
Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) is typically the method of choice for indazole derivatives due to their predominantly non-polar to moderately polar nature. A C18 stationary phase provides excellent retention and separation of the parent compound from process-related impurities and degradation products. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, which is crucial for detecting impurities that may have different chromophores than the active pharmaceutical ingredient (API).
Protocol: Purity Determination of a Synthetic Indazole by RP-HPLC
-
Instrumentation:
-
HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm particle size (for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B to elute all components. For example: 0-1 min 95% A, 1-10 min ramp to 5% A, 10-12 min hold at 5% A, 12.1-13 min return to 95% A, 13-15 min re-equilibration.[2]
-
Flow Rate: 0.5 mL/min for UPLC or 1.0 mL/min for HPLC.[2]
-
Column Temperature: 40 °C.[2]
-
Detection: PDA detection at a wavelength appropriate for the indazole derivative (e.g., 254 nm, or the λmax of the compound).
-
Injection Volume: 1-5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic indazole sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Impurities should be reported based on the ICH Q3A/Q3B guidelines (e.g., reporting threshold ≥0.05%, identification threshold ≥0.10%).[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality of Method Choice: LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry.[2][6] It is indispensable for the identification of unknown impurities and for confirming the molecular weight of the main component.[3][7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, aiding in their structural elucidation.[6]
Protocol: Impurity Identification by LC-MS
The chromatographic conditions are often similar to the HPLC method to allow for direct comparison of retention times.
-
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
-
-
Ionization Source:
-
Electrospray Ionization (ESI) is commonly used for indazole derivatives.[6] Both positive and negative ion modes should be evaluated.
-
-
Data Acquisition:
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Method Choice: GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the synthesis.[3][8] The International Council for Harmonisation (ICH) Q3C guideline provides strict limits for residual solvents in pharmaceutical products.[5]
Protocol: Analysis of Residual Solvents by Headspace GC-MS
-
Instrumentation:
-
GC system with a headspace autosampler coupled to a mass spectrometer.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the indazole sample (e.g., 100 mg) into a headspace vial.
-
Add a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
-
Seal the vial and incubate at a specific temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.
-
-
GC-MS Conditions:
-
Column: A polar column (e.g., DB-624) is typically used for the separation of common organic solvents.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to separate solvents with different boiling points.
-
MS Detection: Scan mode to identify unknown solvents and Selected Ion Monitoring (SIM) mode for quantification of known solvents.
-
Chiral HPLC
Causality of Method Choice: Many indazole-based drugs are chiral, and often only one enantiomer possesses the desired pharmacological activity, while the other may be inactive or even toxic.[9] Therefore, the enantiomeric purity is a critical quality attribute. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers.[10][11]
Protocol: Enantiomeric Purity by Chiral HPLC
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase must be selected. Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are often effective for a wide range of compounds.[10][11]
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used depending on the CSP and the analyte.[10][11] Modifiers such as diethylamine may be added to improve peak shape for basic compounds.[10]
-
The other parameters (flow rate, temperature, detection) should be optimized for the specific separation.
-
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure, which is essential for confirming the identity of the indazole and its impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Choice: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[12] Both ¹H and ¹³C NMR are crucial for confirming the identity of the synthesized indazole.[13][14] Furthermore, Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[15][16][17][18][19]
Protocol: Absolute Purity Determination by ¹H-qNMR
The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[15] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with a well-shimmed probe.
-
-
Materials:
-
Analyte: Accurately weighed synthetic indazole.
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have at least one sharp, well-resolved proton signal that does not overlap with any analyte signals.
-
Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and the internal standard are fully soluble.[15]
-
-
Sample Preparation:
-
Accurately weigh the analyte and the internal standard into the same vial using a microbalance.[18]
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis:
-
Long relaxation delay (D1): Typically 5 times the longest T₁ of the protons being quantified.
-
Sufficient number of scans: To achieve a good signal-to-noise ratio.
-
Proper pulse angle: A 90° pulse is often used.
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Thermal Analysis: Assessing Solid-State Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of the indazole, including purity, polymorphism, and the presence of solvates or hydrates.[20][21][22]
Differential Scanning Calorimetry (DSC)
Causality of Method Choice: DSC can be used to determine the melting point and enthalpy of fusion of a crystalline material. For highly pure crystalline compounds, the melting endotherm is sharp. The presence of impurities leads to a broadening of the melting peak and a depression of the melting point, which can be used to estimate the purity.[23]
Protocol: Purity Estimation by DSC
-
Instrumentation:
-
DSC instrument calibrated for temperature and enthalpy.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the indazole sample into an aluminum pan and seal it.
-
-
Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of melting and the peak maximum.
-
The purity can be estimated using the van't Hoff equation, which is often incorporated into the instrument's software.
-
Thermogravimetric Analysis (TGA)
Causality of Method Choice: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of residual solvents or water (solvates/hydrates) in the sample.[21][22]
Protocol: Determination of Volatiles by TGA
-
Instrumentation:
-
TGA instrument calibrated for mass.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indazole sample into a tared TGA pan.
-
-
Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above the boiling points of any expected solvents but below the decomposition temperature of the indazole.
-
-
Data Analysis:
-
The percentage of mass loss corresponds to the amount of volatile content in the sample.
-
Method Validation: Ensuring Trustworthiness
Every analytical method used for purity assessment must be validated to ensure it is fit for its intended purpose.[24] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[25][26][27][28]
dot graph "Validation_Parameters" { layout=circo; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
"Purity_Method" [label="Purity Method\nValidation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity"]; "Range" [label="Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision\n(Repeatability & Intermediate)"]; "LOD" [label="Limit of Detection\n(LOD)"]; "LOQ" [label="Limit of Quantitation\n(LOQ)"]; "Robustness" [label="Robustness"];
"Purity_Method" -- "Specificity"; "Purity_Method" -- "Linearity"; "Purity_Method" -- "Range"; "Purity_Method" -- "Accuracy"; "Purity_Method" -- "Precision"; "Purity_Method" -- "LOD"; "Purity_Method" -- "LOQ"; "Purity_Method" -- "Robustness"; } Figure 2: Key Parameters for Analytical Method Validation per ICH Q2(R2).
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Summary and Reporting
All quantitative data should be summarized in clearly structured tables for easy comparison and reporting.
Table 1: Summary of Orthogonal Purity Assessment for a Synthetic Indazole (Example)
| Analytical Method | Parameter Measured | Result | Acceptance Criteria |
| RP-HPLC | Purity (Area %) | 99.85% | ≥ 99.5% |
| Individual Impurity | < 0.05% | ≤ 0.10% | |
| Total Impurities | 0.15% | ≤ 0.50% | |
| ¹H-qNMR | Absolute Purity (mass %) | 99.9% | ≥ 99.5% |
| GC-MS | Residual Solvents | Acetone: 50 ppm | ≤ 5000 ppm (ICH Q3C) |
| Dichloromethane: 10 ppm | ≤ 600 ppm (ICH Q3C) | ||
| TGA | Loss on Drying | 0.1% | ≤ 0.5% |
| Chiral HPLC | Enantiomeric Purity | > 99.9% e.e. | ≥ 99.0% e.e. |
Conclusion
The purity assessment of synthetic indazoles is a multifaceted process that requires a scientifically sound, orthogonal approach. By combining the separation power of chromatography, the structural elucidation capabilities of spectroscopy, and the solid-state information from thermal analysis, a comprehensive and reliable characterization of the API can be achieved. Adherence to established protocols and rigorous method validation in accordance with ICH guidelines are paramount to ensuring the quality, safety, and efficacy of these promising therapeutic agents. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently assess the purity of their synthetic indazoles.
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421–1433. [Link]
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NETZSCH Analyzing & Testing. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
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Drawell. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
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ResearchGate. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]
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European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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AMSlab. (2024, July 5). New update for ICH Q2 (R2) Analytical process validation guidance. [Link]
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ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]
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PubMed. (2023, October 25). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]
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Resolvemass. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
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ResearchGate. (2016, April 7). 13 C NMR of indazoles. [Link]
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MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]
-
ResearchGate. (2016, September 16). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
-
PubMed. (2022, September 7). Analysis of indole and indazole amides synthetic cannabinoids by differential Raman spectroscopy based on ANN. [Link]
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ResearchGate. (n.d.). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]
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ScienceDirect. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
PubMed. (2023, July 15). Nontargeted screening based on EI-MS spectra using statistical methods: An investigative study of synthetic indole/indazole cannabinoids. [Link]
-
PubMed. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. [Link]
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Royal Society of Chemistry Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
Wiley Online Library. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Austin Publishing Group. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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Application Notes and Protocols for the Regioselective N2-Alkylation of Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N2-Alkylated Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The regiochemistry of substitution on the indazole nucleus, particularly at the N1 and N2 positions, plays a pivotal role in modulating the molecule's pharmacological profile and physicochemical properties. While the 1H-indazole tautomer is generally more thermodynamically stable, the synthesis of the less stable 2H-indazole derivatives (N2-alkylated) is of significant interest in drug discovery.[1][3] However, the direct alkylation of indazoles often yields a mixture of N1 and N2 regioisomers, posing significant purification challenges and reducing the overall efficiency of the synthetic route.[1][4]
This comprehensive guide provides detailed experimental protocols and mechanistic insights for achieving high regioselectivity in the N2-alkylation of indazoles, empowering researchers to synthesize these valuable compounds with greater control and efficiency.
Understanding the Basis of Regioselectivity: A Mechanistic Overview
The regioselectivity of indazole alkylation is a delicate interplay of electronic and steric factors, as well as the reaction conditions employed. The two nitrogen atoms of the indazole ring exhibit different nucleophilicities, and the stability of the resulting products can vary.
The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][3] Consequently, reactions that proceed under thermodynamic control often favor the formation of the N1-alkylated product.[5][6] Conversely, methods that exploit kinetic control or specific catalytic pathways can favor the formation of the N2-isomer.
Recent studies have highlighted several key strategies to achieve high N2-selectivity:
-
Acid Catalysis with Activated Alkylating Agents: Strong acids can protonate the alkylating agent, making it more susceptible to nucleophilic attack. Quantum mechanical studies suggest that while the 1H-indazole is the more stable tautomer, the energy barrier for N1-alkylation (which proceeds through the less stable 2H-tautomer) is significantly higher than for N2-alkylation, leading to high N2 selectivity.[7]
-
Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can effectively block the N1 position, sterically directing incoming electrophiles to the N2 position.[1][8][9]
-
Mitsunobu Reaction Conditions: The specific intermediates formed during the Mitsunobu reaction can favor alkylation at the N2 position.[1][2][8]
Experimental Protocols for Regioselective N2-Alkylation
This section provides detailed, step-by-step protocols for two highly effective methods for the regioselective N2-alkylation of indazoles.
Protocol 1: Acid-Catalyzed N2-Alkylation using Alkyl 2,2,2-Trichloroacetimidates
This robust method, developed by Pfizer chemists, provides excellent N2-selectivity for a wide range of primary, secondary, and tertiary alkyl groups.[7][10][11][12] The reaction is typically promoted by a strong acid like trifluoromethanesulfonic acid (TfOH).
Reaction Scheme:
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the starting materials (typically a concentration of 0.1-0.2 M).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add trifluoromethanesulfonic acid (0.1-0.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N2-alkylated indazole.
Causality Behind Experimental Choices:
-
Alkyl 2,2,2-trichloroacetimidate: This reagent is a highly effective alkylating agent under acidic conditions due to the good leaving group ability of trichloroacetamide upon protonation.
-
Trifluoromethanesulfonic acid (TfOH): A strong acid is crucial for activating the trichloroacetimidate. TfOH is often the acid of choice due to its high acidity and non-nucleophilic counteranion.[10]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the trichloroacetimidate and deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.
Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the N2-alkylation of indazoles using a wide variety of alcohols.[1][2][8] This reaction generally shows a strong preference for the N2-isomer.
Reaction Scheme:
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture can be directly purified by flash column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
Causality Behind Experimental Choices:
-
PPh₃ and DIAD/DEAD: These reagents form a phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the indazole.
-
Anhydrous THF: THF is a common solvent for Mitsunobu reactions as it is aprotic and can dissolve the reagents and intermediates. Anhydrous conditions are critical for the success of the reaction.
-
Excess Reagents: Using a slight excess of the alcohol and Mitsunobu reagents helps to ensure complete consumption of the starting indazole.
Visualization of the N2-Alkylation Workflow
The following diagram illustrates the general workflow for the regioselective N2-alkylation of indazoles.
Caption: General workflow for the regioselective N2-alkylation of indazoles.
Data Summary: Regioselectivity under Various Conditions
The following table summarizes typical regioselectivity observed for the N-alkylation of indazoles under different conditions, as reported in the literature.
| Method | Alkylating Agent | Catalyst/Reagents | Solvent | Typical N2:N1 Ratio | Reference |
| Acid Catalysis | Alkyl 2,2,2-trichloroacetimidates | TfOH | DCM | >95:5 | [7][10] |
| TfOH Catalysis | Diazo Compounds | TfOH | DCM | up to 100:0 | [13] |
| Mitsunobu | Alcohols | PPh₃, DIAD/DEAD | THF | >3:1 | [8] |
| Steric Hindrance | Alkyl Halides | NaH | THF | ≥96:4 (for 7-substituted indazoles) | [8][9][14][15] |
| Standard Basic | Alkyl Halides | K₂CO₃ | DMF | ~1:1 | [4][14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst/reagents- Presence of moisture- Low reaction temperature | - Use fresh, high-purity reagents.- Ensure strictly anhydrous conditions (flame-dried glassware, anhydrous solvents, inert atmosphere).- Allow the reaction to warm to room temperature or gently heat if necessary (monitor for side reactions). |
| Poor regioselectivity | - Incorrect reaction conditions for the desired isomer- Substrate electronics overriding the desired selectivity | - For N2-selectivity, ensure the use of one of the recommended protocols.- For substrates with strong electron-donating or -withdrawing groups, the inherent electronic bias may be difficult to overcome. Consider a different synthetic strategy or a protecting group approach. |
| Formation of multiple byproducts | - Decomposition of starting materials or products- Side reactions of the alkylating agent | - Run the reaction at a lower temperature.- Use a less reactive alkylating agent if possible.- Carefully monitor the reaction and stop it once the starting material is consumed. |
| Difficulty in purification | - Similar polarity of N1 and N2 isomers- Byproducts co-eluting with the product | - Optimize the column chromatography conditions (e.g., try a different eluent system or a different stationary phase).- Consider derivatization to facilitate separation, followed by deprotection. |
Conclusion
The regioselective N2-alkylation of indazoles is a critical transformation in the synthesis of many medicinally important compounds. By carefully selecting the appropriate methodology and reaction conditions, researchers can achieve high yields and excellent selectivity for the desired N2-isomer. The protocols outlined in this guide, based on acid-catalyzed reactions with activated alkylating agents and the Mitsunobu reaction, provide reliable and versatile approaches for accessing this important class of molecules. A thorough understanding of the mechanistic principles governing regioselectivity will further aid in the rational design of synthetic routes and the troubleshooting of experimental challenges.
References
- Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology.
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles - Benchchem.
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing).
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate.
- Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
- Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Development of a selective and scalable N1-indazole alkylation - PMC.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate.
- Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate.
- C-H functionalization of 2H-indazole. - ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate.
- Visible light induced functionalization of indazole and pyrazole: A recent update.
- Thieme E-Journals - Synthesis / Abstract.
- Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
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Application Note: Accelerating Discovery through Microwave-Assisted Synthesis of Indazole Carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of indazole carboxylate derivatives, a class of compounds of significant interest in pharmaceutical research. We will explore the fundamental principles of microwave heating, its advantages over conventional methods, and provide a detailed, field-proven protocol for the efficient synthesis of these valuable scaffolds. This guide is designed to be a practical resource, offering insights into reaction optimization, troubleshooting, and safety considerations, enabling researchers to leverage the full potential of microwave technology to accelerate their discovery pipelines.
Introduction: The Significance of Indazoles and the Power of Microwave Synthesis
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.
Traditionally, the synthesis of indazole derivatives has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the potential for byproduct formation. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By utilizing microwave irradiation, chemists can achieve rapid, uniform, and efficient heating of reaction mixtures, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity. This technology aligns perfectly with the principles of green chemistry by minimizing energy usage and often allowing for the use of less hazardous solvents or even solvent-free conditions.
This application note will delve into a practical and efficient microwave-assisted approach for the synthesis of indazole carboxylate derivatives, providing researchers with the knowledge and tools to implement this powerful technique in their laboratories.
Reaction Fundamentals: Understanding the Microwave Advantage
The remarkable rate enhancements observed in microwave-assisted reactions
Application Notes and Protocols for C-H Functionalization of 2H-Indazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1][2] Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of these heterocycles, enabling the rapid generation of diverse molecular architectures for drug discovery and development.[1] This guide provides a detailed overview of contemporary C-H functionalization techniques for 2H-indazoles, with a focus on practical application. We delve into the mechanistic underpinnings of these transformations and offer field-proven, step-by-step protocols for key reactions, including transition-metal-catalyzed, metal-free, and photoredox-mediated methodologies.
Introduction: The Strategic Value of 2H-Indazole C-H Functionalization
The indazole core, a bicyclic aromatic system composed of a benzene and a pyrazole ring, is a cornerstone of many therapeutic agents. The 2H-indazole tautomer, in particular, is present in notable drugs such as the anti-cancer agent Pazopanib.[3] The traditional synthesis of functionalized indazoles often involves multi-step sequences with pre-functionalized starting materials. C-H functionalization offers a more elegant and efficient alternative, allowing for the direct introduction of new chemical bonds at specific positions on the indazole core, often with high regioselectivity. This approach is especially valuable in late-stage functionalization, where complex drug-like molecules can be modified without the need for de novo synthesis.
This document will explore the primary sites of C-H functionalization on the 2H-indazole nucleus: the electron-rich C3-position of the pyrazole ring and the ortho-position of a 2-aryl substituent. We will examine the causal factors that dictate regioselectivity and provide detailed protocols that have been validated in the field.
C3-H Functionalization of 2H-Indazoles: A Hub for Diversification
The C3-position of the 2H-indazole ring is the most nucleophilic and is often the preferred site for functionalization. A variety of methods have been developed to introduce aryl, alkyl, acyl, and other functional groups at this position.
Palladium-Catalyzed C3-Arylation in Aqueous Media
The direct arylation of heterocycles is a cornerstone of modern organic synthesis. Conducting these reactions in water offers significant advantages in terms of cost, safety, and environmental impact. Greaney and coworkers have developed a highly efficient protocol for the C3-arylation of 2H-indazoles "on water".[4][5][6]
Mechanistic Rationale: This transformation is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, in the presence of a suitable ligand, activates the C3-H bond of the indazole. The use of a carbonate or acetate base facilitates this step. Oxidative addition of the aryl halide to the palladium center, followed by reductive elimination, furnishes the C-C coupled product and regenerates the active palladium species. The use of water as a solvent can accelerate the reaction through hydrophobic effects, which promote the aggregation of the organic reactants and catalyst.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of 2-Phenyl-2H-indazole with 4-Iodobenzonitrile
Materials:
-
2-Phenyl-2H-indazole (1.0 equiv)
-
4-Iodobenzonitrile (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 equiv)
-
Triphenylphosphine (PPh3, 0.10 equiv)
-
Potassium acetate (KOAc, 2.0 equiv)
-
Deionized water
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole, 4-iodobenzonitrile, Pd(OAc)2, PPh3, and KOAc.
-
Add deionized water to the flask to create a heterogeneous mixture.
-
The flask is then fitted with a condenser and the mixture is stirred vigorously at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2H-indazole.
Data Summary Table:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 3-(4-cyanophenyl)-2-phenyl-2H-indazole | 85 |
| 2 | 4-Bromoacetophenone | 3-(4-acetylphenyl)-2-phenyl-2H-indazole | 78 |
| 3 | 1-Iodo-4-nitrobenzene | 3-(4-nitrophenyl)-2-phenyl-2H-indazole | 92 |
Yields are representative and may vary based on specific reaction conditions and scale.
Metal-Free Radical C3-Acylation
The introduction of an acyl group at the C3-position provides a versatile handle for further synthetic transformations. Metal-free approaches are highly desirable as they avoid contamination of the final product with residual metals, a critical consideration in pharmaceutical synthesis. A number of protocols have been developed that utilize radical chemistry to achieve this transformation.[3]
Mechanistic Rationale: These reactions typically proceed through the generation of an acyl radical from a suitable precursor, such as an aldehyde. An oxidant, often a persulfate or a peroxide, initiates the formation of the acyl radical. This radical then adds to the electron-rich C3-position of the 2H-indazole to form a radical intermediate. Subsequent oxidation and deprotonation lead to the final acylated product. The choice of oxidant and solvent is crucial for efficient radical generation and propagation.
Experimental Protocol: Microwave-Assisted C3-Formylation of 2-Phenyl-2H-indazole
Materials:
-
2-Phenyl-2H-indazole (1.0 equiv)
-
Selectfluor (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave-safe vial, dissolve 2-phenyl-2H-indazole in DMSO.
-
Add Selectfluor to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 125 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-formyl-2H-indazole.[3][7]
Photoredox-Catalyzed C3-Trifluoromethylation
The trifluoromethyl group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. Photoredox catalysis offers a mild and efficient method for the direct C3-trifluoromethylation of 2H-indazoles.[8][9][10][11][12]
Mechanistic Rationale: The reaction is initiated by the excitation of a photocatalyst (e.g., Eosin Y or Methylene Blue) with visible light.[8][9][10] The excited photocatalyst then engages in a single-electron transfer (SET) with a trifluoromethyl source (e.g., Langlois' reagent, CF3SO2Na) to generate a trifluoromethyl radical (•CF3). This highly electrophilic radical readily adds to the C3-position of the 2H-indazole. The resulting radical intermediate is then oxidized to a cation, which upon deprotonation, affords the C3-trifluoromethylated product.
Workflow Diagram:
Caption: Photoredox catalytic cycle for C3-trifluoromethylation.
Experimental Protocol: Visible-Light C3-Trifluoromethylation of 2-Phenyl-2H-indazole
Materials:
-
2-Phenyl-2H-indazole (1.0 equiv)
-
Sodium triflinate (Langlois' reagent, 1.5 equiv)
-
Phenyliodine(III) diacetate (PIDA, 2.0 equiv)
-
Methylene blue (2 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction tube, add 2-phenyl-2H-indazole, sodium triflinate, PIDA, and methylene blue.
-
Add DCM as the solvent and stir the mixture at room temperature.
-
Irradiate the reaction with a compact fluorescent bulb (CFL) or a blue LED strip.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9][10]
Ortho C-H Functionalization of 2-Aryl-2H-Indazoles
For 2-aryl-2H-indazoles, the pyrazole nitrogen atom can act as a directing group, facilitating the functionalization of the ortho-C-H bond of the 2-aryl substituent. This strategy opens up avenues for creating complex, three-dimensional structures.[13]
Manganese(I)-Catalyzed Ortho-Alkenylation in Aqueous Media
The development of C-H activation reactions catalyzed by earth-abundant and low-toxicity metals like manganese is a significant step towards sustainable chemistry. A highly regioselective and stereoselective ortho-alkenylation of 2-arylindazoles using a Mn(I) catalyst in water has been reported.[14][15][16][17][18]
Mechanistic Rationale: The reaction is proposed to initiate with a base-assisted cyclomanganation of the 2-aryl-2H-indazole, forming a five-membered manganacycle intermediate.[17] Coordination of the alkyne to this intermediate is followed by migratory insertion, which generates a seven-membered manganacycle. Protonolysis of this species then furnishes the E-alkenylated product and regenerates the active Mn(I) catalyst. The use of water as the solvent is crucial for achieving high yields.[14][15]
Mechanistic Diagram:
Caption: Proposed mechanism for Mn(I)-catalyzed ortho-alkenylation.
Experimental Protocol: Manganese(I)-Catalyzed Ortho-Alkenylation of 2-Phenyl-2H-indazole
Materials:
-
2-Phenyl-2H-indazole (1.0 equiv)
-
Propargyl acetate (1.2 equiv)
-
MnBr(CO)5 (10 mol%)
-
Sodium acetate (NaOAc, 20 mol%)
-
Water
Procedure:
-
In a sealed tube, combine 2-phenyl-2H-indazole, propargyl acetate, MnBr(CO)5, and NaOAc.
-
Add water to the tube.
-
Heat the reaction mixture at 100 °C for 8-12 hours.
-
After cooling, extract the mixture with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the E-stereoisomer of the ortho-alkenylated product.[14][15]
Data Summary Table:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-2-(2-(2-phenylvinyl)phenyl)-2H-indazole | 91 |
| 2 | 1-Heptyne | (E)-2-(2-(hept-1-en-1-yl)phenyl)-2H-indazole | 85 |
| 3 | Ethyl propiolate | (E)-ethyl 3-(2-(2H-indazol-2-yl)phenyl)acrylate | 78 |
Yields are representative and demonstrate the high efficiency and stereoselectivity of this protocol.
Rhodium(III)-Catalyzed Ortho-Functionalization
Rhodium(III) catalysis has proven to be a versatile tool for C-H activation, enabling a wide range of transformations. For 2-aryl-2H-indazoles, Cp*Rh(III) catalysts can be employed for various ortho-functionalizations, including alkylation and annulation reactions.[19][20][21]
Mechanistic Rationale: The catalytic cycle typically begins with a base-assisted, chelation-directed C-H activation to form a five-membered rhodacycle intermediate. This intermediate then reacts with a coupling partner, such as a diazo compound or an alkyne, through migratory insertion. Subsequent steps, which may include beta-hydride elimination or reductive elimination, lead to the functionalized product and regenerate the active Rh(III) catalyst. The high cost of rhodium necessitates the use of low catalyst loadings and efficient reaction conditions.
Conclusion and Future Outlook
The C-H functionalization of 2H-indazoles has matured into a robust and versatile field, offering chemists powerful tools for the synthesis and modification of this important heterocyclic scaffold. The methods outlined in this guide, from palladium-catalyzed arylations in water to metal-free radical reactions and earth-abundant metal catalysis, highlight the trend towards more sustainable and efficient synthetic practices.
Future developments in this area will likely focus on expanding the scope of compatible functional groups, achieving functionalization at other positions of the indazole ring (C4, C5, C6, and C7), and developing enantioselective C-H activation methods. The continued exploration of novel catalytic systems, including biocatalysis and electrochemistry, will undoubtedly open new frontiers in the functionalization of 2H-indazoles, further empowering the discovery of new therapeutic agents.
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Ghosh, S., et al. (2022). Late-stage ortho-C–H alkenylation of 2-arylindazoles in aqueous medium by Manganese(i)-catalysis. PubMed Central. [Link]
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Doucet, H., et al. (2018). “On Water” Direct C-3 Arylation of 2H-Pyrazolo[3,4-b]pyridines. Molecules, 23(11), 2947. [Link]
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Greaney, M. F., et al. (2009). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(3), 484-487. [Link]
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Li, P., et al. (2020). Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids. Organic & Biomolecular Chemistry, 18(3), 434-438. [Link]
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Hajra, A., et al. (2023). C−H functionalization of 2H‐indazoles. The Chemical Record. [Link]
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Sharada, D. S., et al. (2019). Regioselective C3-H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(12), 7796-7803. [Link]
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Sharada, D. S., et al. (2019). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. ChemRxiv. [Link]
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Sharada, D. S., et al. (2019). Regioselective C3–H Trifluoromethylation of 2H‑Indazole under Transition-Metal-Free Photoredox Catalysis. Figshare. [Link]
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Ellman, J. A., & Bergman, R. G. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central. [Link]
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Daugulis, O., et al. (2017). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 8(3), 2057-2062. [Link]
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Wang, J., et al. (2016). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 21(11), 1569. [Link]
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Hajra, A., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record, 22(11), e202200158. [Link]
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Schmidt, A., et al. (2013). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 11(29), 4848-4858. [Link]
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Yu, B., et al. (2023). Visible-Light-Promoted Direct C3–H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(12), 11235-11245. [Link]
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Application Notes and Protocols: Large-Scale Synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocol herein emphasizes a scalable, efficient, and regioselective approach, addressing the common challenges associated with indazole chemistry, particularly the control of N-alkylation. We will delve into the strategic selection of starting materials, optimization of reaction conditions, and robust purification methods suitable for industrial production. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry who require a reliable and well-documented synthetic route.
Introduction: The Significance of the 2H-Indazole Scaffold
Indazoles are a privileged class of heterocyclic compounds, frequently incorporated into the core structures of a wide range of therapeutic agents.[1][2][3] The indazole nucleus is a key pharmacophore in drugs with diverse biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[3][4] Specifically, the 2-substituted 2H-indazole isomer is a crucial building block in the synthesis of numerous pharmaceuticals. The precise control of regioselectivity during the N-alkylation of the indazole ring is a significant challenge in synthetic organic chemistry, as reactions often yield a mixture of N1 and N2-alkylated products, complicating purification and reducing the overall yield of the desired isomer.[1][2]
This compound is a valuable intermediate, and its efficient synthesis is paramount for the cost-effective production of downstream active pharmaceutical ingredients (APIs). This guide will focus on a robust synthetic strategy that prioritizes high regioselectivity for the desired N2-alkylation product.
Strategic Overview of the Synthetic Approach
The synthesis of this compound can be approached through several pathways. After a thorough review of the available literature and considering the demands of large-scale production, we have outlined a two-step synthetic sequence. This strategy begins with the synthesis of a suitable indazole precursor followed by a highly regioselective N-methylation.
The chosen synthetic route is designed to be efficient and scalable, utilizing readily available starting materials and reagents. Key considerations for this large-scale process include reaction kinetics, thermodynamics, safety, and environmental impact.
Caption: Overall synthetic workflow for this compound.
Part I: Synthesis of Methyl 1H-indazole-5-carboxylate (Intermediate)
The initial phase of the synthesis focuses on the construction of the indazole ring system. A common and effective method involves the cyclization of appropriately substituted phenylhydrazines.
Reaction Scheme
The formation of the indazole ring can be achieved from 4-fluoro-3-methylbenzonitrile.[5] This starting material is commercially available and provides a good foundation for the subsequent cyclization and functional group manipulations.
Experimental Protocol
Materials:
-
4-Fluoro-3-methylbenzonitrile
-
Hydrazine hydrate
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Toluene
Procedure:
-
Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-fluoro-3-methylbenzonitrile and a suitable solvent like n-butanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the reaction mixture at ambient temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically by HPLC or TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove excess hydrazine and other water-soluble impurities. The product, Methyl 1H-indazole-5-carboxylate, can be isolated by crystallization or precipitation.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
Justification of Experimental Choices
-
Solvent: n-Butanol is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.
-
Reagent: Hydrazine hydrate is a readily available and cost-effective source of the N-N bond required for the indazole ring.
-
Work-up: An aqueous work-up is essential for removing inorganic byproducts and unreacted starting materials, leading to a purer isolated intermediate.
Part II: Regioselective N-Methylation
The critical step in this synthesis is the regioselective methylation of the indazole nitrogen. The alkylation of indazoles can occur at either the N1 or N2 position, and controlling this selectivity is key to an efficient process.[1][2]
Reaction Scheme and Mechanistic Considerations
The regioselectivity of indazole alkylation is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring.[1][2] For the synthesis of the desired N2-methylated product, specific conditions must be employed to favor this isomer. The use of a methylating agent in the presence of a suitable base and solvent system will be explored.
Caption: Factors influencing the regioselectivity of indazole N-methylation.
Experimental Protocol
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Dimethyl sulfate (or Methyl iodide)
-
Cesium carbonate (or Potassium carbonate)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a clean and dry reactor, dissolve Methyl 1H-indazole-5-carboxylate in DMF.
-
Base Addition: Add cesium carbonate to the solution and stir the suspension.
-
Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture while maintaining the temperature within a specified range (e.g., 20-25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove residual DMF and inorganic salts.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound of high purity.
Rationale for Reagent and Condition Selection
-
Methylating Agent: Dimethyl sulfate is a cost-effective and highly reactive methylating agent suitable for large-scale production. Methyl iodide is also a viable but more expensive alternative.
-
Base and Solvent: The combination of a polar aprotic solvent like DMF and a mild base such as cesium carbonate has been shown to favor the formation of the thermodynamically more stable N2-isomer.[6]
-
Purification: Recrystallization is a preferred method for large-scale purification as it is generally more economical and scalable than chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally.
Data Presentation and Analysis
Table of Reaction Parameters and Results
| Parameter | Step 1: Indazole Formation | Step 2: N-Methylation |
| Starting Material | 4-Fluoro-3-methylbenzonitrile | Methyl 1H-indazole-5-carboxylate |
| Key Reagents | Hydrazine hydrate | Dimethyl sulfate, Cesium carbonate |
| Solvent | n-Butanol | DMF |
| Reaction Temperature | Reflux | 20-25 °C |
| Reaction Time | 8-12 hours | 4-6 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >99% |
| N1:N2 Isomer Ratio | N/A | Typically <5:95 |
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any isomeric impurities.
-
Melting Point: As a physical constant for the pure compound.
Safety and Handling Precautions
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Dimethyl sulfate is extremely toxic and a known carcinogen. All handling must be done with extreme caution, using appropriate PPE and engineering controls.
-
All reactions should be conducted in a well-ventilated area or fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and robust protocol for the large-scale synthesis of this compound. The described methodology emphasizes regioselectivity, scalability, and the use of readily available materials. By following this guide, researchers and process chemists can efficiently produce this valuable intermediate for further use in pharmaceutical development and manufacturing. The provided rationale for experimental choices and the detailed procedural steps are intended to facilitate a smooth technology transfer from the laboratory to a production environment.
References
-
Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Synthesis of 2H-Indazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]
-
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Retrieved from [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 847-858. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173. Retrieved from [Link]
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- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Regioselective N-Alkylation of Indazoles
Welcome to our dedicated technical support center for the regioselective N-alkylation of indazoles. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter the nuanced challenges of controlling alkylation at the N1 and N2 positions of the indazole scaffold. The biological activities of N-alkylated indazoles are often critically dependent on the substituent's position, making regiocontrol a paramount concern in drug discovery and development.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your desired regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Issue 1: My reaction yields a mixture of N1 and N2 alkylated isomers. How can I improve the selectivity?
This is the most prevalent challenge in indazole alkylation. The indazole anion is an ambident nucleophile, meaning both nitrogen atoms can react, often leading to a mixture of products.[2] The regioselectivity is a delicate balance of steric effects, electronic properties, and reaction conditions.[3][4]
Core Causality: The formation of N1 and N2 isomers is governed by a competition between the thermodynamically more stable 1H-indazole tautomer and kinetically favored pathways.[1][5][6]
Below is a workflow to diagnose and resolve poor regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
To favor the N1-alkylated product, conditions that allow for the formation of the more thermodynamically stable isomer are typically employed.[4][5]
-
The NaH/THF System: The combination of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a robust method for achieving high N1-selectivity.[3][7]
-
Substituent Effects:
Achieving N2-selectivity often requires circumventing the thermodynamic preference for N1-alkylation.
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) can show a strong preference for the N2 isomer.[5][6] For instance, the N-alkylation of methyl indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded a 1:2.5 ratio in favor of the N2-isomer.[3][6]
-
Acid Catalysis: A highly effective modern method for N2-alkylation involves reacting the indazole with a diazo compound in the presence of a catalytic amount of triflic acid (TfOH). This metal-free system can provide excellent N2-selectivity (N2/N1 ratios up to 100:0).[9] Another approach uses trifluoromethanesulfonic acid or copper(II) triflate to promote N2-alkylation with alkyl 2,2,2-trichloroacetimidates.[10][11]
-
Substituent Effects:
Issue 2: The N1 and N2 isomers are very difficult to separate by column chromatography.
The similar polarities of N1 and N2 isomers often make their separation a significant challenge.[2]
Solutions:
-
Reaction Optimization: The most effective strategy is to optimize the reaction to maximize the formation of the desired isomer, thereby minimizing the purification burden.[2] Refer to the strategies in Issue 1.
-
Advanced Chromatography: Utilize high-performance column chromatography with a shallow solvent gradient to improve resolution.
-
Derivatization: In challenging cases, consider derivatizing the mixture to alter the physical properties of the isomers, facilitate separation, and then remove the derivatizing group.
Issue 3: The reaction is sluggish or does not go to completion.
Potential Causes and Solutions:
-
Insufficient Deprotonation: Ensure anhydrous conditions, especially when using reactive bases like NaH, as moisture will quench the base.[12] Use a slight excess of the base (e.g., 1.2 equivalents).
-
Poorly Reactive Alkylating Agent: If using an alkyl halide, consider switching from a chloride to a bromide or iodide, or to a more reactive tosylate or mesylate.
-
Temperature: While room temperature is often sufficient, gently heating the reaction (e.g., to 50-90 °C) can improve conversion, but be mindful that this can sometimes affect the N1:N2 ratio.[2][3] Always monitor the reaction by TLC or LC-MS.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in indazole N-alkylation?
The regiochemical outcome is a multifactorial issue, primarily governed by:
-
Base and Counter-ion: Strong, non-dissociating bases like NaH form tight ion pairs that can sterically direct alkylation. Weaker, carbonate bases in polar solvents often lead to mixtures.[2][3]
-
Solvent: The polarity of the solvent influences the dissociation of the indazolide salt. Non-polar aprotic solvents like THF favor N1-alkylation with NaH, whereas polar aprotic solvents like DMF can lead to mixtures.[2][3]
-
Indazole Substituents: The electronic nature and steric bulk of substituents on the indazole ring have a profound directive effect.[3][7]
-
Alkylating Agent: The reactivity and steric profile of the electrophile can also influence the outcome.
Q2: How can I analytically distinguish between N1 and N2-alkylated indazoles?
Definitive assignment requires spectroscopic analysis, typically using NMR.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is one of the most reliable methods. For an N1-alkylated indazole, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For an N2-alkylated indazole, a correlation is seen between the N-alkyl protons and the C3 carbon.[3][6]
Caption: Key HMBC correlations for distinguishing N1 and N2 indazole isomers. (Note: Images are placeholders).
Q3: Is the 1H-indazole always the more stable tautomer?
Yes, the 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[5][6][13] Reaction conditions that allow for equilibration will typically favor the formation of the N1-alkylated product derived from this more stable tautomer.[6]
Data Summary: Influence of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the N1:N2 isomer ratio, compiled from literature data.
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | Cs2CO3 / DMF | 1.3 : 1 | 82 | [3] |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | K2CO3 / DMF | 1.5 : 1 | 83 | [3] |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH / THF | >99 : 1 | >99 | [3] |
| 1H-Indazole | Isobutyl bromide | K2CO3 / DMF | 58 : 42 | 72 (combined) | [14][15] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | Mitsunobu (DIAD/PPh3) | 1 : 2.5 | 78 (combined) | [3][6] |
| 7-Nitro-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | 91 | [3] |
Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high N1-regioselectivity under thermodynamically controlled conditions.[2][5]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature. Heat as necessary (e.g., 50 °C) to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol often provides preferential access to the N2-alkylated product under kinetically controlled conditions.[5]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue, containing triphenylphosphine oxide and other byproducts, can be directly purified by flash column chromatography to isolate the N2-alkylated product.
References
- Technical Support Center: Selective N1-Alkylation of the Indazole Ring - Benchchem.
- Application Notes and Protocols for the Regioselective Synthesis of 2-Alkyl-2H-Indazoles - Benchchem.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles - Benchchem.
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Troubleshooting regioselectivity in indazole synthesis - Benchchem.
- Technical Support Center: Regioselectivity in Indazole N-Alkylation - Benchchem.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. Available at: [Link]
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation - Benchchem.
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology.
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate.
- Development of a selective and scalable N1-indazole alkylation - RSC Publishing.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
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improving the yield of 2H-indazole synthesis reactions
Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing troubleshooting advice and in-depth FAQs grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective synthesis of 2H-indazoles challenging?
The primary challenge lies in the existence of the more thermodynamically stable 1H-indazole tautomer.[1] Many classical indazole syntheses, which may involve the condensation of hydrazines, often yield mixtures of N1- and N2-substituted products or default to the 1H-isomer.[2] Achieving high regioselectivity for the 2H-isomer requires carefully designed strategies that kinetically favor its formation, such as specific transition-metal-catalyzed cyclizations or reductive cyclizations of pre-formed ortho-imino-nitrobenzene substrates.[3][4]
Q2: I'm considering the Cadogan reductive cyclization. Isn't it known for harsh reaction conditions?
Traditionally, yes. The classical Cadogan reaction often required refluxing in excess phosphite reagents at temperatures exceeding 150 °C, which can limit its functional group tolerance.[5] However, significant advancements have been made. Modern protocols utilize trialkylphosphines like tri-n-butylphosphine (PBu₃) in solvents like isopropanol at milder temperatures (e.g., 80 °C), making it a much more accessible and versatile one-pot method from o-nitrobenzaldehydes and amines.[4] These milder conditions prevent degradation of sensitive substrates and improve the overall efficiency.[4]
Q3: What are the main advantages of using a copper-catalyzed three-component reaction?
The primary advantages are operational simplicity and efficiency. This method allows for the one-pot synthesis of 2H-indazoles from readily available starting materials: a 2-halo-benzaldehyde, a primary amine, and an azide source (like sodium azide).[6][7] Key benefits include:
-
High Atom Economy: It constructs the core in a single step.
-
Broad Substrate Scope: The reaction is tolerant of a wide array of electron-donating and electron-withdrawing groups on the starting materials.[3]
-
Milder Conditions: It avoids the high temperatures and harsh reagents of some older methods.
-
Catalyst Reusability: Some protocols use heterogeneous copper catalysts, such as copper(I) oxide nanoparticles (Cu₂O-NP) or copper on charcoal, which can be recovered and reused, aligning with green chemistry principles.[3][8]
Q4: When should I choose a Palladium-catalyzed approach?
A Palladium-catalyzed synthesis is an excellent choice when you require a specific and often complex 2-aryl-2H-indazole and are starting from precursors like N-aryl-N-(o-bromobenzyl)hydrazines.[9] This method is powerful for its direct formation of the N(1)–C(7a) bond via intramolecular amination.[9] It is particularly useful in medicinal chemistry for late-stage diversification, where tolerance of various functional groups is critical.[3]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This guide provides a logical workflow to diagnose and solve common issues encountered during 2H-indazole synthesis.
Issue 1: Low or No Product Yield
This is the most frequent issue. The cause is highly dependent on the chosen synthetic route.
-
If using Reductive Cyclization (e.g., Cadogan):
-
Potential Cause: Incomplete reduction of the ortho-nitro group. The deoxygenation of the nitro group by the phosphine reagent is the key step. If the phosphine is old, oxidized, or used in insufficient amounts, the reaction will stall.[4]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of the phosphine reagent (e.g., tri-n-butylphosphine or triethyl phosphite).
-
Check Stoichiometry: Ensure at least stoichiometric amounts of the reducing agent are used relative to the nitro-substrate.
-
Temperature Control: While modern methods are milder, the reaction still requires sufficient thermal energy. Ensure the internal reaction temperature reaches the target (e.g., 80 °C).[4] If the reaction is clean but incomplete, a modest increase in temperature (e.g., to 90-100 °C) may be beneficial.
-
-
Expert Insight: The mechanism is believed to proceed through stepwise deoxygenation.[5][10] If the reaction stalls, it's often at the nitroso intermediate stage. A fresh, potent reducing agent is crucial to drive the reaction to completion.
-
-
If using Copper-Catalyzed Three-Component Reaction:
-
Potential Cause: Catalyst deactivation or poor catalyst choice. The oxidation state and form of copper are critical. Copper(I) is generally considered the active catalytic species.[3]
-
Troubleshooting Steps:
-
Catalyst Source: Use a reliable Cu(I) source like CuI, Cu₂O, or employ well-described copper nanoparticle preparations.[3][6] If using a Cu(II) precatalyst, ensure the reaction conditions can facilitate its reduction to Cu(I).
-
Atmosphere: While many modern protocols are robust, some Cu(I) catalysts can be sensitive to oxidation. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent catalyst deactivation.
-
Solvent Choice: Solvents like polyethylene glycol (PEG) or DMSO have proven effective, often under ligand-free conditions, as they can help stabilize the catalytic species.[3]
-
-
Issue 2: Formation of 1H-Indazole Isomer or Other Side Products
-
Potential Cause: The reaction conditions are allowing for thermodynamic equilibration or an alternative reaction pathway.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Higher temperatures can sometimes provide the activation energy needed to form the more stable 1H-isomer. Sticking to the lowest effective temperature can favor the kinetically formed 2H product.
-
Choice of Method: Some methods are inherently more selective. The [3 + 2] dipolar cycloaddition of arynes and sydnones is reported to produce 2H-indazoles with no contamination from the 1H-isomer.[11] Similarly, the one-pot condensation-Cadogan cyclization shows excellent regioselectivity for the 2H product.[4]
-
In Oxidative Cyclization: For methods involving N-N bond formation from 2-aminomethyl-phenylamines, the choice of oxidant and catalyst is key to preventing over-oxidation or side reactions. The use of (NH₄)₂MoO₄ with H₂O₂ is optimized for this transformation.[12][13]
-
Key Synthetic Protocols & Data
Table 1: Comparison of Major 2H-Indazole Synthesis Strategies
| Method | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| Condensation-Cadogan Reductive Cyclization | o-Nitrobenzaldehyde, Primary Amine | PBu₃, i-PrOH, 80 °C | One-pot, high regioselectivity, operationally simple, good yields.[4] | Requires phosphine reagents, may not tolerate highly reducible functional groups. |
| Cu-Catalyzed 3-Component Reaction | 2-Halobenzaldehyde, Primary Amine, NaN₃ | Cu₂O-NP, PEG-300, 110 °C | One-pot, uses readily available materials, good functional group tolerance.[3][6] | Requires use of azide, catalyst activity can be variable. |
| Pd-Catalyzed Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazine | Pd(OAc)₂, dppf, tBuONa, Toluene | Excellent for specific 2-aryl derivatives, high functional group tolerance.[9] | Requires synthesis of hydrazine precursor, catalyst/ligand costs. |
| [3+2] Dipolar Cycloaddition | Aryne Precursor, Sydnone | TBAF, THF, rt | Extremely mild conditions, excellent yields, exclusive 2H-regioselectivity.[11] | Requires synthesis of less common starting materials (sydnones, aryne precursors). |
Detailed Protocol 1: Mild, One-Pot Condensation-Cadogan Reductive Cyclization
This protocol is adapted from the procedure developed by Genung et al. and is highly effective for a broad range of substrates.[4]
Objective: To synthesize a 2-aryl-2H-indazole from an o-nitrobenzaldehyde and an aniline derivative.
Materials:
-
o-Nitrobenzaldehyde (1.0 equiv)
-
Substituted Aniline (1.05 equiv)
-
Tri-n-butylphosphine (PBu₃) (1.5 equiv)
-
Isopropanol (i-PrOH) (to 0.2 M)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the o-nitrobenzaldehyde (1.0 equiv) and isopropanol.
-
Add the aniline derivative (1.05 equiv) to the solution.
-
Stir the mixture at room temperature for 10 minutes to allow for initial imine formation.
-
Add the tri-n-butylphosphine (1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude residue, containing the product and tri-n-butylphosphine oxide, can be purified directly by silica gel column chromatography.
Expert Insight: The one-pot nature of this reaction is a key advantage, as it avoids the isolation of the intermediate imine. The slight excess of the amine helps drive the initial condensation to completion. The byproduct, PBu₃=O, is typically non-polar and can be separated from most indazole products with a standard silica gel gradient.
References
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173. Available from: [Link]
-
Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. Available from: [Link]
-
Chen, C.-Y., Tang, G., He, F., Wang, Z., Jing, H., & Faessler, R. (2016). Synthesis of Indazoles by Oxidative N–N Bond Formation. Synfacts, 12(06), 566. Available from: [Link]
-
Zhu, J. S., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2019). N─N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Organic Letters, 21(11), 4299–4302. Available from: [Link]
-
IJSDR. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 7(8). Available from: [Link]
-
Banu, H., & Singh, P. P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1871-1909. Available from: [Link]
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(8), 1864. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. Available from: [Link]
-
Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(14), 5946–5953. Available from: [Link]
-
Al-Ostoot, F. H., Al-Ameri, M. H., & Al-Ghorbani, M. F. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6678. Available from: [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Wiley Online Library. (2020). Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. ChemistrySelect, 5(21). Available from: [Link]
-
Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5946–5953. Available from: [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available from: [Link]
-
Krchnak, V., & Stara, I. G. (2007). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Organic Letters, 9(5), 773–776. Available from: [Link]
-
Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship, University of California. Available from: [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Available from: [Link]
-
Terholsen, H., Medema, L., Chernyshova, E., Prats Luján, A., Poelarends, G. J., & Schmidt, S. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. Available from: [Link]
-
Cankarova, N., Hlavac, J., & Krchnak, V. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 42(5), 433-465. Available from: [Link]
-
ResearchGate. (2019). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]
-
ResearchGate. (2011). The improvement of two kinds of synthetic methods of indazoles. Retrieved from [Link]
-
Dhole, S., Selvaraju, M., Maiti, B., Chanda, K., & Sun, C. M. (2015). Microwave Controlled Reductive Cyclization: A Selective Synthesis of Novel Benzimidazole-alkyloxypyrrolo[1,2-a]quinoxalinones. ACS Combinatorial Science, 17(6), 310–316. Available from: [Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
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- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yields in Cadogan-Sundberg Cyclization
Welcome to the technical support center for the Cadogan-Sundberg indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful cyclization reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to overcome common challenges and achieve higher yields.
Troubleshooting Guide: Diagnosis and Solutions for Common Issues
This section is structured in a question-and-answer format to directly address specific experimental challenges you may encounter.
Question 1: My reaction is sluggish or shows a low conversion of the starting o-nitrostyrene. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion in a Cadogan-Sundberg cyclization typically points to issues with the deoxygenating agent, reaction temperature, or the inherent reactivity of your substrate.
Causality and Expert Insights:
The reaction is initiated by the deoxygenation of the nitro group by a trivalent phosphorus compound, most commonly triethyl phosphite[1][2]. This is the rate-limiting step and is highly dependent on temperature. Insufficient thermal energy can lead to a stalled reaction. The choice of phosphite or phosphine reagent is also critical, as their nucleophilicity and steric bulk can influence the rate of deoxygenation.
Troubleshooting Protocol:
-
Temperature Optimization: The classical Cadogan-Sundberg reaction often requires high temperatures, typically refluxing in triethyl phosphite (around 156 °C)[3]. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Consider using a higher boiling solvent if your substrate is stable at elevated temperatures. Microwave heating has also been shown to significantly enhance reaction rates and yields[3].
-
Reagent Selection:
-
Triethyl phosphite: This is the classic reagent but can lead to N-alkylation byproducts[3].
-
Triphenylphosphine (Freeman Variation): Using triphenylphosphine, often in a high-boiling solvent like ortho-dichlorobenzene, can be advantageous. It often leads to higher yields and avoids N-ethylation side products, simplifying purification[3].
-
Triphenyl phosphite: This reagent has been found to be superior to both trimethyl and triethyl phosphite in certain cases[3].
-
-
Catalytic Approaches: Modern variations of the Cadogan cyclization utilize transition-metal catalysts (e.g., Pd, Mo) or photoredox catalysis, which can proceed under milder conditions and may be more suitable for sensitive substrates[1][4][5].
Question 2: I am observing significant formation of side products, particularly an unexpected N-alkoxyindole. How can I minimize this?
Answer:
The formation of N-alkoxyindoles, such as N-ethoxyindoles when using triethyl phosphite, is a known side reaction in the Cadogan-Sundberg synthesis[1][6]. Understanding its origin is key to its suppression.
Causality and Expert Insights:
Isotopic labeling studies have confirmed that the oxygen atom in the N-alkoxy group originates from the nitro group of the starting material, not from the phosphite reagent[6]. The mechanism involves the formation of an N-hydroxyindole intermediate which can be further deoxygenated to the desired indole or react with the phosphite reagent to form the N-alkoxyindole byproduct[2][6].
Troubleshooting Protocol:
-
Change the Phosphorus Reagent: The most effective way to avoid N-alkoxyindoles is to switch from trialkyl phosphites to a reagent that cannot act as an alkylating agent. As mentioned previously, the Freeman variation using triphenylphosphine is an excellent choice to circumvent this issue[3].
-
Stoichiometry Control: While less common, carefully controlling the stoichiometry of the phosphite reagent might influence the product distribution. However, changing the reagent is generally a more robust solution.
-
Monitor Reaction Progress: Extended reaction times or excessive temperatures might promote the formation of side products. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint before significant byproduct formation occurs.
Question 3: My reaction with a terminally disubstituted o-nitrostyrene is giving a complex mixture of products instead of the expected 2,3-disubstituted indole. What is happening?
Answer:
Terminally disubstituted o-nitrostyrenes are known to be challenging substrates in the Cadogan-Sundberg cyclization and can lead to a variety of side products through rearrangement pathways[1].
Causality and Expert Insights:
For these substrates, instead of a direct cyclization, a[1][4]-sigmatropic shift can occur, leading to rearranged products. This complicates the reaction and often results in lower yields of the desired indole[1].
Troubleshooting Protocol:
-
Re-evaluate the Synthetic Route: For complex, substituted indoles, the Cadogan-Sundberg cyclization may not be the most efficient method. Consider alternative indole syntheses such as the Fischer, Leimgruber-Batcho, or Hegedus indole synthesis, which may offer better regioselectivity for your specific target.
-
Modified Catalytic Systems: Some modern catalytic versions of the Cadogan reaction might offer better control over the cyclization of these challenging substrates. Researching recent literature for similar substitution patterns is advised.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Cadogan-Sundberg cyclization?
A1: The reaction proceeds through the deoxygenation of an o-nitrostyrene by a trivalent phosphorus compound (e.g., triethyl phosphite). This initially forms a nitroso intermediate. Further deoxygenation is believed to generate a transient nitrene intermediate, which then undergoes cyclization onto the adjacent alkene, followed by aromatization to yield the indole ring system[1][2][3].
Q2: Are there any general guidelines for substrate scope?
A2: The Cadogan-Sundberg synthesis is quite versatile but has its limitations. It is generally tolerant of a wide range of functional groups. However, substrates that are sensitive to high temperatures may require modified, milder protocols (e.g., photocatalytic methods)[4]. As discussed, terminally disubstituted olefins can be problematic[1]. Electron-withdrawing or donating groups on the aromatic ring can also influence the reaction rate and yield.
Q3: How can I improve the purification of my product? The crude reaction mixture is often difficult to clean.
A3: The use of triethyl phosphite often leads to the formation of triethyl phosphate, which can be challenging to remove. Switching to triphenylphosphine (the Freeman variation) results in the formation of triphenylphosphine oxide, which is often crystalline and more easily removed by filtration or chromatography[3].
Q4: Can this reaction be performed under metal-free conditions?
A4: Yes, the classical Cadogan-Sundberg cyclization using phosphites or phosphines is a metal-free reaction. More recent developments have also explored visible-light-induced photoredox Cadogan cyclizations that are also metal-free, offering milder reaction conditions[4].
Visualizing the Process: Diagrams and Data
Reaction Mechanism and Side Product Formation
Caption: The Cadogan-Sundberg cyclization pathway and a common side reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the Cadogan-Sundberg reaction.
Comparison of Common Phosphorus Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Triethyl phosphite | Reflux (~156 °C) | Readily available, classic reagent | Can lead to N-ethylation; purification can be difficult[3] |
| Triphenylphosphine | Reflux in high-boiling solvent (e.g., o-dichlorobenzene) | Avoids N-alkylation; easier purification; often higher yields[3] | Requires higher temperatures |
| Triphenyl phosphite | Varies | Can be superior to alkyl phosphites in certain cases[3] | Less commonly used |
References
- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). RSC.
- Cadogan-Sundberg Indole Synthesis - SynArchive. (n.d.). SynArchive.
- Cadogan–Sundberg indole synthesis - Wikipedia. (n.d.). Wikipedia.
- Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis - ResearchGate. (n.d.).
- Visible-light-driven Cadogan reaction. (n.d.). ScienceDirect.
- (PDF) Cadogan–Sundberg Indole Synthesis - ResearchGate. (2020).
- Studies on the mechanism of the Cadogan–Sundberg indole synthesis - ResearchGate. (2025).
- studies-on-the-mechanism-of-the-cadogan-sundberg-indole-synthesis - Ask this paper. (2012). Ask this paper.
- Cadogan–Sundberg indole synthesis - Hellenica World. (n.d.). Hellenica World.
- Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PubMed Central. (n.d.).
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Visible-light-driven Cadogan reaction [html.rhhz.net]
- 5. Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Synthesis of Indazole-5-Carboxylates
Welcome to the technical support center for the synthesis of indazole-5-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Indazoles are privileged structures in drug discovery, and controlling their synthesis is paramount.[1][2] This document provides in-depth, field-proven insights into common side reactions, presented in a practical question-and-answer format to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and modification of indazole-5-carboxylates. Each entry details the root cause of the issue and provides actionable protocols for mitigation.
Question 1: My N-alkylation of methyl indazole-5-carboxylate is giving a mixture of two isomers that are difficult to separate. What is happening and how can I control the selectivity?
Answer:
This is the most common challenge in the functionalization of indazoles. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often leads to a mixture of N-1 and N-2 substituted regioisomers, complicating purification and reducing the yield of the desired product.[3][4] The ratio of these isomers is a delicate balance of steric effects, electronic properties, and reaction conditions, which can be manipulated to favor one isomer over the other.[5][6]
Causality: Kinetic vs. Thermodynamic Control
The formation of N-1 and N-2 isomers is governed by the principles of kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] Therefore, conditions that allow for equilibrium between the isomers will typically favor the N-1 substituted product.[4][9][10] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N-2 product.
Caption: Regioselectivity in Indazole N-Alkylation.
Solutions & Protocols:
The key to controlling regioselectivity lies in the careful selection of the base and solvent system.
Strategy A: Maximizing N-1 Selectivity (Thermodynamic Control)
A strong, non-nucleophilic base in a non-polar aprotic solvent is highly effective. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a proven system for achieving excellent N-1 selectivity.[5][6] It is postulated that the sodium cation may coordinate with the N-2 nitrogen and an oxygen atom of a substituent, directing the alkylating agent to the N-1 position.[5]
| Parameter | Condition | Typical N-1:N-2 Ratio | Rationale |
| Base | Sodium Hydride (NaH) | >95:5 | Forms the indazole anion irreversibly, allows for thermodynamic control. |
| Solvent | Tetrahydrofuran (THF) | Less polar, favors the thermodynamic product. | |
| Temperature | 0 °C to Room Temp. | Allows the reaction to proceed smoothly without promoting side reactions. |
Experimental Protocol: Selective N-1 Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 1H-indazole-5-carboxylate (1.0 equiv.).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Strategy B: Favoring N-2 Selectivity (Kinetic Control)
N-2 selectivity is often more challenging to achieve but can be favored under specific conditions. Steric hindrance at the C-7 position can sterically block the N-1 position, strongly directing alkylation to N-2.[6][8] For substrates lacking such substitution, Mitsunobu conditions or the use of weaker bases in polar solvents can sometimes favor the N-2 isomer.[4][8]
| Parameter | Condition | Typical N-1:N-2 Ratio | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Variable, often mixed | Weaker base, reaction may proceed under kinetic control. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent can influence selectivity. | |
| Substrate | C-7 substituted indazole | Highly N-2 selective | Steric hindrance at C-7 blocks N-1 attack.[6] |
| Reagents | Mitsunobu (PPh₃, DIAD/DEAD) | Favors N-2 | Reaction proceeds via a different mechanism favoring kinetic product.[4] |
Question 2: I am trying to synthesize ethyl indazole-5-carboxylate from indazole-5-carboxylic acid using sulfuric acid and ethanol, but my yields are low and I recover starting material. What's going wrong?
Answer:
This issue points to an incomplete Fischer esterification reaction. The Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[11][12] To achieve high yields, the equilibrium must be shifted towards the product side.
Causality: Reversible Reaction
The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials (carboxylic acid and alcohol), preventing the reaction from going to completion.
Caption: Equilibrium of the Fischer Esterification.
Solutions & Protocols:
-
Use a Large Excess of Alcohol: The most common and practical way to shift the equilibrium is to use the alcohol (in this case, ethanol) as the reaction solvent. A large excess of this reactant drives the reaction forward.[11]
-
Remove Water: For larger-scale reactions or with more precious substrates, water can be removed as it forms using a Dean-Stark apparatus.
-
Increase Reaction Time and/or Temperature: Ensure the reaction is heated to reflux for a sufficient period (often 12-24 hours) to reach equilibrium.
-
Alternative Methods: For substrates that are sensitive to strong acid and heat, which can sometimes lead to decarboxylation (see Question 3), alternative esterification methods should be considered.[13]
-
Alkylation: Treat the carboxylic acid with a base (e.g., K₂CO₃) and an alkyl halide (e.g., ethyl iodide) in a solvent like DMF.
-
Coupling Reagents: Use standard peptide coupling agents, though this is less common for simple esters.
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol.[13] This is a high-yielding but two-step process.
-
Experimental Protocol: Optimized Fischer Esterification
-
Setup: To a round-bottom flask, add indazole-5-carboxylic acid (1.0 equiv.).
-
Reagents: Add absolute ethanol (can be used as the solvent, at least 20-fold excess).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 equiv.) dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified if necessary.
Question 3: During my synthesis, I am observing a byproduct that appears to be the parent indazole, without the C5-carboxylate group. Why is this happening?
Answer:
You are observing decarboxylation, a side reaction where the carboxyl group is lost as carbon dioxide (CO₂).[14][15] While many simple carboxylic acids are stable, the reaction can be induced by harsh conditions, particularly heat, in the presence of strong acids or bases.[16][17] Heteroaromatic carboxylic acids can be particularly susceptible to this reaction.
Causality: Instability under Harsh Conditions
The mechanism often involves protonation of the indazole ring, which facilitates the elimination of CO₂. High temperatures significantly accelerate this process. This side reaction can occur during the formation of the indazole ring itself or during subsequent functionalization steps (like esterification or saponification) if excessive heat is applied.
Caption: Unwanted Decarboxylation Pathway.
Solutions & Mitigation:
-
Moderate Reaction Temperatures: Avoid excessive heating whenever possible. If a reaction requires heat, run it at the lowest temperature that allows for a reasonable reaction rate.
-
Use Milder Reagents: If decarboxylation is observed during an acid-catalyzed reaction (like Fischer esterification), consider alternative, milder methods that do not require high temperatures or strong acids (see Question 2, "Alternative Methods").
-
Careful pH Control: During workup and purification, avoid prolonged exposure to strongly acidic or basic conditions, especially if heat is applied during solvent removal.
-
Protecting Groups: In complex, multi-step syntheses, it may be necessary to carry the carboxylate as a more robust ester (e.g., a methyl or ethyl ester) which is less prone to decarboxylation than the free acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the indazole-5-carboxylic acid core, and what are their common pitfalls?
A1: Several routes exist. A common laboratory-scale method involves the diazotization of a substituted o-toluidine followed by cyclization.[18] Another approach is the nitrosation of a 5-carboxy-indole.[19] Pitfalls in these syntheses can include the formation of hydrazone and dimer byproducts, incomplete cyclization, or regioselectivity issues if the starting materials are asymmetrically substituted.[18] Careful control of temperature and the stoichiometry of reagents is critical.
Q2: How can I reliably distinguish between the N-1 and N-2 alkylated indazole-5-carboxylate isomers?
A2: Spectroscopic methods are essential.
-
¹H NMR: The chemical shifts of the protons on the indazole ring, particularly the proton at the C-7 position, are often diagnostic. The chemical environment changes significantly depending on which nitrogen is substituted.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also help differentiate the isomers.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique is a powerful tool. For an N-1 alkylated product, an NOE correlation can often be observed between the protons of the alkyl group and the proton at the C-7 position of the indazole ring. This correlation is absent in the N-2 isomer.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation.[20]
Q3: Is there a general rule for which isomer (N-1 or N-2) is the thermodynamic product?
A3: Yes. For most unsubstituted and substituted indazoles, the N-1 alkylated product is the thermodynamically more stable isomer.[7][8] The 1H-tautomer, from which the N-1 product is derived, benefits from a benzenoid aromatic structure, which is generally more stable than the quinonoid-like structure of the 2H-tautomer. Therefore, reaction conditions that allow for equilibration (e.g., reversible alkylation or isomerization) will favor the formation of the N-1 product.[9][10]
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters. [Link]
-
Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Keating, M., & Alam, M. S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Wei, L., Aspnes, G. E., & Genung, N. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications. [Link]
-
Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Lai, A. Q., et al. (2025). Synthesis of Indazole-5-Carboxylic Acid. ResearchGate. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
-
Jackson, J. E., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]
-
Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Silva, A. M. G., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. [Link]
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-
Organic Syntheses. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Wikipedia. Decarboxylation. Wikipedia. [Link]
-
Master Organic Chemistry. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal. [Link]
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-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
ResearchGate. (2020). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Indazole N-Methylation
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of indazoles, particularly N-methylation, is a critical synthetic step. However, the ambidentate nucleophilic nature of the indazole ring, with its two reactive nitrogen atoms (N1 and N2), presents a persistent challenge: controlling regioselectivity. The formation of N1 and N2 isomer mixtures complicates synthesis, necessitates challenging purifications, and can significantly impact yields.[1][2][3]
This guide provides field-proven insights and detailed protocols to navigate the complexities of indazole N-methylation. We will explore the causal relationships between reaction parameters and outcomes, enabling you to troubleshoot common issues and rationally design experiments for optimal regioselectivity and yield.
Troubleshooting Guide
This section addresses specific, common problems encountered during indazole N-methylation in a direct question-and-answer format.
Q1: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-methylated product?
A1: Achieving high N1 selectivity requires steering the reaction towards the thermodynamically more stable product.[3][4][5] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, making the N1-alkylated product the thermodynamically favored isomer.[4][6][7][8]
Core Strategy: Employ conditions that favor thermodynamic control.
-
Base and Solvent Selection is Critical: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a highly effective and widely validated system for promoting N1-alkylation.[3][4][9][10][11][12]
-
Why this works: NaH deprotonates the indazole to form the indazolide anion. In a solvent like THF, the sodium cation can coordinate with the N2 nitrogen, sterically hindering the approach of the methylating agent to this position.[12] This effect is particularly pronounced if there is an electron-rich substituent at the C3 position that can participate in chelation.[2][12]
-
-
Allow for Equilibration: Conditions that permit the less stable, kinetically formed N2-isomer to revert and form the more stable N1-product will improve selectivity. This can sometimes be achieved by using longer reaction times or slightly elevated temperatures, provided the reagents are stable.[3]
-
Substituent Effects: Indazoles with substituents at the C3 position, such as -COMe, -CO₂Me, or bulky groups like tert-butyl, show a strong preference for N1 alkylation, often with >99% regioselectivity under NaH/THF conditions.[3][9][11][12]
Q2: My goal is the N2-methylated indazole. How can I selectively synthesize this isomer?
A2: Selective synthesis of the N2-isomer requires conditions that favor the kinetically controlled pathway. The N2 lone pair is often considered more sterically accessible in the neutral indazole, making it the site of initial, faster attack under certain conditions.[5]
Core Strategy: Employ conditions that favor kinetic control.
-
Mitsunobu Reaction: This is a classic and reliable method for achieving N2-selectivity. Reacting the indazole with an alcohol (in this case, methanol, though less common for methylation) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD typically favors the N2 product.[3][6][13]
-
Acid-Catalyzed Conditions: Under mildly acidic conditions, regioselective alkylation at the N2 position can occur.[5][14] A highly effective modern method involves using methyl 2,2,2-trichloroacetimidate as the methylating agent, promoted by trifluoromethanesulfonic acid (TfOH) or copper(II) triflate. This approach provides excellent N2 selectivity and avoids the formation of N1 isomers.[14][15]
-
Specific Base/Solvent/Reagent Combinations: While basic conditions often lead to mixtures, certain combinations can favor the N2 isomer. For example, using dimethyl carbonate (DMC) as the methylating agent with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF has proven effective for synthesizing the N2-methylated precursor to the anticancer drug Pazopanib.[4]
Q3: My reaction yield is low, or the reaction is not going to completion. What are the potential causes and solutions?
A3: Low conversion can stem from several factors related to reagents, conditions, or the substrate itself.
-
Inactive Base: Sodium hydride (NaH) is notoriously sensitive to moisture. Ensure you are using a fresh bottle or a properly handled dispersion (e.g., 60% in mineral oil). The quality of the base is paramount for complete deprotonation of the indazole.
-
Insufficient Deprotonation: Before adding the methylating agent, ensure the deprotonation step is complete. Stirring the indazole with NaH in anhydrous THF for 30-60 minutes at room temperature is typically sufficient.[2][4]
-
Poor Reagent Quality: Verify the purity and activity of your methylating agent (e.g., methyl iodide, dimethyl sulfate). Methyl iodide, in particular, can degrade over time.
-
Inadequate Temperature or Time: While many methylations proceed at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction by TLC or LC-MS to determine the appropriate reaction time and endpoint.[4]
-
Solubility Issues: If your indazole substrate has poor solubility in the chosen solvent (e.g., THF), consider a more polar aprotic solvent like DMF. However, be aware that changing the solvent can drastically alter the N1/N2 selectivity.[13][16] For instance, using K₂CO₃ in DMF often results in poor selectivity, yielding mixtures of isomers.[16][17]
Q4: I'm having trouble separating the N1 and N2 isomers. What are the best practices for purification?
A4: The separation of N1 and N2 isomers by column chromatography can be challenging due to their often similar polarities.
-
Optimize Your Eluent System: A shallow solvent gradient is key. Start with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity. The less polar isomer will typically elute first.[18]
-
High-Performance Silica: Using high-quality silica gel with a smaller, uniform particle size can significantly improve resolution.
-
Alternative Techniques: If silica gel chromatography fails, consider reverse-phase chromatography (C18) or preparative HPLC. In some cases, recrystallization can be effective if one isomer is significantly less soluble or forms crystals more readily.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in indazole methylation?
A1: This concept is central to controlling regioselectivity.
-
Kinetic Control: This pathway yields the product that is formed fastest. The reaction is typically run under irreversible conditions (e.g., lower temperatures, short reaction times) where the activation energy barrier is the deciding factor. For indazoles, the N2 position is often more kinetically accessible, leading to the N2-isomer under these conditions.[5][14][19]
-
Thermodynamic Control: This pathway yields the product that is the most stable. The reaction is run under reversible conditions (e.g., higher temperatures, longer reaction times) that allow the initially formed products to equilibrate. Since the 1H-indazole tautomer is more stable than the 2H-tautomer, the N1-methylated product is the thermodynamically favored outcome.[3][4][5][19]
Q2: How do substituents on the indazole ring affect N1/N2 selectivity?
A2: Substituents have a profound impact through both electronic and steric effects.[3][9][12]
-
Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 position, leading to a preference for N2 methylation.[20] Conversely, bulky groups at C3 can disfavor N2 attack.
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) can surprisingly lead to excellent N2 regioselectivity, even under conditions that would normally favor N1.[3][9][11] This highlights the complex interplay of factors beyond simple sterics. Electron-donating groups can also influence the nucleophilicity of the adjacent nitrogen atoms.
Q3: What are the safest and most effective methylating agents to use?
A3:
-
High Reactivity (Use with Caution): Methyl iodide (MeI) and dimethyl sulfate ((CH₃)₂SO₄) are highly effective and common but are toxic and carcinogenic; handle them with extreme care in a fume hood.[4]
-
Safer Alternatives: Dimethyl carbonate (DMC) is a greener, less toxic alternative that can be very effective under the right conditions.[4] Methyl 2,2,2-trichloroacetimidate is excellent for selective N2-methylation under acidic catalysis.[15] Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe, solid methylating agent that offers excellent monoselectivity.[21]
Q4: How can I confirm the identity of my N1 and N2 isomers?
A4: Spectroscopic analysis is essential.
-
NMR Spectroscopy: This is the most definitive method. ¹H NMR spectra of N1 and N2 isomers are distinctly different.[20] Techniques like the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between the N-methyl protons and protons on the indazole ring (e.g., H7 for an N1-isomer), confirming the position of methylation. HMBC and other 2D NMR experiments are also powerful tools.[17]
-
LC-MS: While useful for monitoring reaction progress and confirming mass, it cannot distinguish between isomers.
-
X-ray Crystallography: If a suitable crystal can be grown, this provides unambiguous structural proof.[19]
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Methylation Selectivity
| Indazole Substrate | Base / Catalyst | Solvent | Methylating Agent | Temp. (°C) | N1:N2 Ratio | Yield | Reference |
| 6-Nitro-1H-indazole | NaH | THF | MeI or (CH₃)₂SO₄ | RT | N1 Favored | Good | [4] |
| 6-Nitro-1H-indazole | DABCO | DMF | Dimethyl Carbonate | Reflux | N2 Favored | Good | [4] |
| 1H-Indazole | K₂CO₃ | DMF | Alkyl Bromide | 120 | 58 : 42 | 72% (total) | [16] |
| 1H-Indazole | NaH | THF | Alkyl Tosylate | 50 | 70 : 30 | Moderate | [16] |
| Various 1H-Indazoles | TfOH | Dioxane | Me-trichloroacetimidate | 80 | >98% N2 | up to 96% | [15] |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Ethyl Tosylate | 90 | N1 Favored | 96% | [6][13] |
| 5-Bromo-1H-indazole-3-carboxylate | PPh₃ / DEAD | THF | Methanol | 50 | N2 Favored | 90-97% | [6][13] |
Visualizations & Workflows
Diagram 1: Troubleshooting Poor Regioselectivity
Caption: A decision workflow for troubleshooting poor regioselectivity in indazole methylation.
Diagram 2: Kinetic vs. Thermodynamic Pathways
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- 15. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
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- 19. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) [pubmed.ncbi.nlm.nih.gov]
- 20. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
Indazole Synthesis Technical Support Center: A Guide to Identifying and Minimizing Impurities
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole and its derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis can be fraught with challenges, primarily the formation of impurities that can complicate downstream applications and compromise the integrity of your research.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the mechanistic origins of common impurities in prevalent synthetic routes and provide actionable protocols for their identification and minimization.
Frequently Asked Questions (FAQs): Troubleshooting Your Indazole Synthesis
This section is structured to help you quickly diagnose and solve common problems encountered in indazole synthesis.
I. Issues Related to Reaction Outcomes: Yield and Purity
Q1: My indazole synthesis has a low yield. What are the likely causes and how can I improve it?
A1: Low yields in indazole synthesis can stem from several factors, often specific to the synthetic route employed. Here’s a breakdown of potential causes and solutions for common methods:
-
For Jacobsen Synthesis:
-
Incomplete Diazotization: The diazotization of the N-acylated o-toluidine is a critical step.[3][4] Insufficient nitrous acid or improper temperature control (ideally 0-5 °C) can lead to unreacted starting material.[4]
-
Troubleshooting: Ensure slow, portion-wise addition of sodium nitrite to the acidic solution while maintaining a consistently low temperature. Monitor the reaction for the disappearance of the starting amine.
-
-
Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable at higher temperatures.[4] If the temperature rises above 5-10 °C, the diazonium salt can decompose, often leading to the formation of phenols and a complex mixture of byproducts, appearing as a dark, oily substance with gas evolution (N₂).[4]
-
Troubleshooting: Use a well-maintained ice/salt bath and pre-cool all solutions before mixing.
-
-
-
For Cadogan Reductive Cyclization:
-
Incomplete Reduction of the Nitro Group: The deoxygenation of the nitro group by phosphites or phosphines is the key step. Insufficient reducing agent or reaction time can lead to the presence of partially reduced intermediates.
-
Harsh Reaction Conditions: The Cadogan reaction often requires high temperatures, which can lead to thermal decomposition of starting materials or products.[5]
-
Troubleshooting: Consider using milder, more modern variations of the Cadogan reaction that proceed at lower temperatures.[5] Optimization of the reaction time and temperature is crucial.
-
-
-
For Davis-Beirut Reaction:
-
Side Reactions of the Nitroso-Imine Intermediate: The highly reactive nitroso-imine intermediate can undergo undesired side reactions, especially in the presence of water, which can lead to cleavage of the imine bond.[6][7][8][9]
-
Troubleshooting: Careful control of the reaction solvent and exclusion of excess water is important. The choice of base and reaction temperature can also influence the lifetime and reactivity of the intermediate.[7]
-
-
Q2: My final indazole product is a mixture of N1 and N2 regioisomers. How can I control the regioselectivity and separate the isomers?
A2: The formation of N1 and N2 regioisomers is a frequent challenge in the synthesis of substituted indazoles. The ratio of these isomers is influenced by both steric and electronic factors of the substituents and the reaction conditions.
-
Controlling Regioselectivity:
-
Choice of Base and Solvent: In N-alkylation reactions, the choice of base and solvent system can significantly impact the N1/N2 ratio. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for one isomer over the other.
-
Synthetic Strategy: Certain synthetic routes are inherently more selective. For instance, the Davis-Beirut reaction is known to predominantly yield 2H-indazoles (N2-substituted).
-
-
Separating Regioisomers:
-
Flash Column Chromatography: This is the most common method for separating N1 and N2 isomers. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[10]
-
Recrystallization: In some cases, the differential solubility of the regioisomers in a particular solvent system can be exploited for separation by recrystallization. This often requires careful screening of various solvents and solvent mixtures.[11]
-
II. Identifying Unknown Impurities: A Spectroscopic Approach
Q3: I see an unexpected peak in the 1H NMR spectrum of my purified indazole. How can I identify it?
A3: An unexpected peak in your 1H NMR spectrum indicates the presence of an impurity. A systematic approach is key to its identification.
-
Check for Common Contaminants: First, rule out common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) that may be present from the workup or purification. Compare the chemical shift of the unknown peak to standard solvent charts.[12] Also, consider the presence of water, which appears as a broad singlet.
-
Analyze the Synthetic Route:
-
Unreacted Starting Materials: Compare the spectrum of your product with that of your starting materials. Residual starting materials are a common source of impurities.
-
Byproducts of the Specific Reaction:
-
Jacobsen Synthesis: Look for signals that could correspond to incompletely cyclized intermediates or products of rearrangement.
-
Cadogan Reaction: Be aware of potential N-oxide intermediates, which will have different aromatic shifts compared to the desired indazole.[5][13] Also, consider the possibility of partially reduced species where the nitro group has been converted to a nitroso or hydroxylamino group.
-
Davis-Beirut Reaction: The reactive nitroso-imine intermediate can lead to various side products. Look for signals that might correspond to dimeric species or products of nucleophilic attack on the imine.[7][8][9]
-
-
-
Utilize 2D NMR Techniques: If the 1D 1H NMR is inconclusive, 2D NMR experiments such as COSY, HSQC, and HMBC can provide valuable connectivity information to elucidate the structure of the unknown impurity.
Q4: How can I differentiate between N1- and N2-substituted indazole regioisomers using NMR?
A4: NMR spectroscopy is a powerful tool for distinguishing between N1 and N2 isomers. Here are some key diagnostic features:
-
1H NMR:
-
The chemical shift of the H3 proton is often a good indicator. In 2H-indazoles, the H3 proton is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles.
-
The protons on the substituent attached to the nitrogen will experience different shielding environments, leading to distinct chemical shifts.
-
-
13C NMR:
-
The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C7a, and the carbons of the benzene ring, are sensitive to the position of substitution.
-
-
2D NMR (HMBC and NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly useful. For an N1-substituted indazole, you will typically observe a correlation between the protons on the substituent and the C7a carbon. For an N2-substituted indazole, a correlation is often seen between the substituent's protons and the C3 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity. For example, in an N1-substituted indazole, an NOE may be observed between the protons of the substituent and the H7 proton of the indazole ring.
-
Below is a table summarizing typical 1H and 13C NMR chemical shifts for the unsubstituted indazole core. Note that these values will be influenced by the presence of substituents.
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 3 | ~8.1 | ~134 |
| 4 | ~7.7 | ~121 |
| 5 | ~7.2 | ~121 |
| 6 | ~7.4 | ~127 |
| 7 | ~7.8 | ~110 |
| 3a | - | ~124 |
| 7a | - | ~140 |
Data compiled from various sources and may vary depending on the solvent and substituents.[14][15][16][17][18][19]
Workflow for Impurity Identification and Minimization
The following diagram illustrates a systematic workflow for identifying and addressing impurities in your indazole synthesis.
Caption: A systematic workflow for troubleshooting indazole synthesis.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and purification techniques.
Protocol 1: General Procedure for Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying crude indazole products, especially for separating regioisomers and other byproducts.[10][20][21][22]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle under a gentle flow of the solvent, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude indazole in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of your compound and impurities using TLC.
-
Isolation: Combine the pure fractions containing your desired indazole and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
Recrystallization is an excellent technique for purifying solid indazole derivatives, provided a suitable solvent can be found.[11][23][24]
-
Solvent Selection: The ideal solvent will dissolve the indazole at an elevated temperature but have low solubility at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and their mixtures with water.
-
Dissolution: Place the crude indazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more hot solvent in small portions only if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Key Synthetic Pathways and Their Associated Impurities
Understanding the mechanism of your chosen synthetic route is the first step in predicting and mitigating potential impurities.
Jacobsen Indazole Synthesis
This classical method involves the nitrosation of an N-acylated o-toluidine followed by cyclization.[3][4]
Caption: Simplified mechanism of the Jacobsen Indazole Synthesis.
-
Common Impurities:
-
Unreacted N-Acyl-o-toluidine: Due to incomplete nitrosation.
-
Phenolic Byproducts: Formed from the decomposition of the diazonium salt intermediate, especially at elevated temperatures.[4]
-
Over-nitrosated species: If excess nitrosating agent is used.
-
Rearrangement Products: Diazonium salts can sometimes undergo rearrangement reactions under acidic conditions.
-
Cadogan Reductive Cyclization
This method involves the reductive cyclization of o-nitroarenes, typically using trivalent phosphorus compounds.[5][13][25][26]
Caption: Postulated mechanism of the Cadogan Reductive Cyclization.
-
Common Impurities:
-
Unreacted o-Nitroarene: Due to incomplete reduction.
-
Indazole N-oxides: These can be formed as stable intermediates or byproducts, especially under milder conditions.[5][13][27]
-
Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamino compounds.
-
Phosphorus-containing byproducts: Such as triphenylphosphine oxide.
-
Davis-Beirut Reaction
This reaction involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[6][7][8][9][28]
Caption: Simplified mechanism of the Davis-Beirut Reaction.
-
Common Impurities:
-
Unreacted 2-Nitrobenzylamine: From incomplete reaction.
-
Products of Imine Cleavage: The nitroso-imine intermediate can be susceptible to hydrolysis, leading to the formation of o-nitrosobenzaldehyde and the corresponding amine.[6]
-
Dimeric Byproducts: The reactive intermediate can potentially dimerize.
-
Regioisomers: While generally selective for 2H-indazoles, the formation of 1H-isomers can sometimes occur depending on the substrate and conditions.
-
By understanding the potential pitfalls of each synthetic route and equipped with the analytical and purification protocols outlined in this guide, you will be better prepared to achieve high purity and yield in your indazole synthesis endeavors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Indazole(271-44-3) 13C NMR [m.chemicalbook.com]
- 20. biotage.com [biotage.com]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. Purification [chem.rochester.edu]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 26. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
- 28. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
effect of base and solvent on N1/N2 selectivity in indazole alkylation
A Guide to Navigating N1/N2 Regioselectivity
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common but complex challenge of controlling regioselectivity during the N-alkylation of indazoles. As the biological activity of these crucial scaffolds often depends on the precise location of the alkyl substituent, mastering this reaction is paramount.[1]
This resource provides in-depth, field-tested insights, troubleshooting guides, and validated protocols to help you selectively synthesize your desired N1 or N2-alkylated indazole isomer.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during indazole alkylation experiments.
Q1: Why am I consistently getting a mixture of N1 and N2 alkylated products?
This is the most frequent challenge in indazole N-alkylation.[2][3] The indazole anion, formed after deprotonation by a base, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[4] Both sites can be attacked by the electrophile (alkylating agent), often leading to a mixture of regioisomers.[4][5][6] The final ratio of these products is extremely sensitive to the reaction conditions you choose.[1][4]
Q2: My primary goal is the N1-alkylated product. How can I significantly improve my selectivity?
Achieving high N1 selectivity generally involves reaction conditions that favor thermodynamic control, as the 1H-indazole tautomer (precursor to the N1 product) is typically more stable than the 2H-tautomer.[7][8][9]
Here are the most critical factors to control:
-
Base and Solvent Combination: This is your most powerful tool. The combination of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely reported system for promoting N1 selectivity.[2][4][7][10][11]
-
The "Chelation Effect" Mechanism: The prevailing hypothesis for the success of NaH/THF is the formation of a "tight ion pair".[4][7] The sodium cation (Na+) is believed to coordinate with both the N2-nitrogen and a nearby electron-rich atom (like the oxygen of a C3-ester or C3-amide group). This chelation sterically blocks the N2 position, forcing the alkylating agent to attack the N1 position.[2][3][4][6][11]
-
Indazole Substituents: If your indazole has an electron-withdrawing or coordinating group at the C3 position (e.g., -CO₂Me, -COMe, -CONH₂), N1 selectivity with NaH/THF is significantly enhanced, often exceeding 99%.[2][4][7][10][11]
-
Alternative Conditions: Using cesium carbonate (Cs₂CO₃) in a solvent like dioxane, often with heating, can also provide excellent N1 selectivity, again likely through a chelation mechanism.[4][5][12]
Q3: I need to synthesize the N2-alkylated isomer. What conditions should I use?
Selectively forming the N2-isomer often requires steering the reaction away from thermodynamic control and towards kinetic control, or by using specific directing strategies.
-
Steric Hindrance at C7: The most reliable substrate-based strategy is to have a bulky or electron-withdrawing substituent (e.g., -NO₂, -CO₂Me) at the C7 position.[7][8][10][11] This group physically blocks access to the N1 position, making the N2 nitrogen the only accessible site for the electrophile.[4][9][13] This has been shown to confer excellent N2 regioselectivity (≥96%).[7][8][10][11]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD or DEAD) often shows a strong preference for producing the N2-alkylated indazole.[8][9]
-
Acid-Catalyzed Conditions: A distinct, non-basic approach involves using a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) with specific alkylating agents like diazo compounds or 2,2,2-trichloroacetimidates.[14][15][16] This method has been reported to provide excellent N2 selectivity, with N2/N1 ratios up to 100/0.[14]
Q4: My reaction is giving poor yields. What are the likely causes?
-
Anhydrous Conditions: When using reactive hydride bases like NaH, the presence of water or protic solvents will quench the base and prevent deprotonation of the indazole. Ensure all glassware is flame-dried and solvents are anhydrous.[13]
-
Base/Solvent Incompatibility: Some combinations are ineffective. For example, using carbonate bases (like K₂CO₃ or Na₂CO₃) in THF often fails to produce any alkylated product.[7][8] These bases typically require more polar solvents like DMF to be effective.[9]
-
Insufficient Temperature: Some reactions require heating to proceed to completion. A reaction with Cs₂CO₃ in dioxane, for instance, showed a dramatic yield increase from 0% at room temperature to 96% when heated to 90 °C.[5][12][13]
Q5: I have a mixture of N1/N2 isomers that are very difficult to separate by column chromatography. What can I do?
This is a common frustration as the isomers often have very similar polarities.[4]
-
Optimize First: The best strategy is to avoid the problem. Invest time in optimizing the reaction for maximum regioselectivity using the principles in this guide. This will minimize the amount of the undesired isomer and simplify purification.[4]
-
Advanced Chromatography: If separation is unavoidable, try using high-performance column chromatography with a shallow gradient or switching to a different stationary phase.
-
Derivatization: In challenging cases, consider a derivatization strategy where you modify the mixture with a reagent that reacts differently with each isomer, altering their properties to facilitate separation. This would be followed by a final step to remove the modifying group.[4]
Visualizing the Path to Selectivity
The regiochemical outcome of indazole alkylation is a competition between two pathways. The choice of reagents and the structure of the indazole itself determine which path is favored.
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.[9]
Data Summary: Conditions vs. Regioselectivity
The following table summarizes reported outcomes for indazole alkylation under various conditions, providing a practical reference for experimental design.
| Indazole Substituent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Source |
| 3-CO₂Me | NaH | THF | 50 | >99 : 1 | [7] |
| 3-COMe | NaH | THF | 50 | >99 : 1 | [7] |
| 3-tert-Butyl | NaH | THF | 50 | >99 : 1 | [7] |
| 3-CO₂Me | NaH | DMF | 50 | 2.2 : 1 | [7] |
| 3-CO₂Me | Cs₂CO₃ | THF | 50 | >99 : 1 | [7] |
| 5-Bromo-3-CO₂Me | Cs₂CO₃ | Dioxane | 90 | 98 : 2 (96% Yield) | [5][12] |
| 5-Bromo-3-CO₂Me | Cs₂CO₃ | DMF | 90 | 75 : 25 (60% Yield) | [5][12] |
| 7-NO₂ | NaH | THF | 50 | 4 : 96 | [7][10] |
| 7-CO₂Me | NaH | THF | 50 | 2 : 98 | [7][10] |
| Unsubstituted | K₂CO₃ | DMF | 120 | 58 : 42 | [17] |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving high regioselectivity.
Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)
This protocol is optimized for achieving high N1-selectivity, particularly for indazoles with C3-substituents capable of chelation.[4][9] It leverages thermodynamic control.[9]
Caption: A generalized experimental workflow for regioselective indazole N-alkylation.[13]
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq.).[4]
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.[9]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) carefully in small portions.[4][9]
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30 minutes.[4][9]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise to the mixture at room temperature.[13]
-
Reaction: Stir the reaction at room temperature or heat to 50 °C until completion is confirmed by TLC or LC-MS analysis.[7]
-
Workup: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[4]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[4]
Protocol 2: Selective N1-Alkylation (Cs₂CO₃/Dioxane Method)
This method is an excellent alternative for achieving high N1-selectivity and may be preferable for substrates or scales where NaH is not ideal.
Step-by-Step Procedure:
-
Setup: In a sealed vial or flask, dissolve the indazole (1.0 eq.) in 1,4-dioxane (e.g., 0.1 M).[4]
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq.).[4][5]
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl tosylate, 1.5 eq.).[4][5]
-
Reaction Time: Stir for 2-4 hours or until reaction completion is confirmed by LC-MS.[4][5]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[4]
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N1-substituted product.[4]
Protocol 3: Selective N2-Alkylation (Acid-Catalyzed Method)
This protocol is designed for high N2-selectivity using non-basic conditions.
Step-by-Step Procedure:
-
Setup: In a sealed tube, dissolve the 1H-indazole (1.0 eq., 0.2 mmol) and the diazo compound (1.5 eq., 0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL).[13]
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 eq., 0.04 mmol).[13][14]
-
Reaction: Stir the mixture at 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.[13]
-
Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[13]
-
Purification: Purify the residue directly by column chromatography or preparative TLC to isolate the pure N2-alkylated indazole.[13]
References
- Technical Support Center: Selective N1-Alkylation of the Indazole Ring. (2025). BenchChem.
- Application Notes and Protocols for the Regioselective Synthesis of 2-Alkyl-2H-Indazoles. (2025). BenchChem.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Dong, L., et al.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Application Notes and Protocols for N-1 and N-2 Alkyl
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Royal Society of Chemistry.
- Troubleshooting regioselectivity in indazole synthesis. (2025). BenchChem.
- Development of a selective and scalable N1-indazole alkylation. (2024).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Technical Support Center: Regioselectivity in Indazole N-Alkyl
- Lu, P., et al. (2024).
- Technical Support Center: Regioselective Indazole N-Alkyl
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. research.ucc.ie [research.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1H- and 2H-Indazole Isomers' Biological Activity: A Guide for Researchers
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds, including several FDA-approved drugs. This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. While seemingly minor, the position of the proton on the pyrazole ring nitrogen profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of 1H- and 2H-indazole isomers, offering experimental data and methodological insights to inform the design and development of novel therapeutics.
The Foundational Difference: Structure and Physicochemical Properties
The fundamental distinction between 1H- and 2H-indazole lies in the location of the endocyclic nitrogen-bound hydrogen. In the 1H-tautomer, the hydrogen is on the nitrogen atom at position 1, whereas in the 2H-tautomer, it resides on the nitrogen at position 2. This seemingly subtle difference has significant consequences for the electronic distribution, aromaticity, and overall shape of the molecule.
Thermodynamically, the 1H-indazole isomer is generally the more stable and, therefore, the predominant form.[1] This stability impacts synthetic strategies, which often yield the 1H-isomer as the major product unless specific conditions are employed to favor the formation of the 2H-isomer.
A key physicochemical differentiator is the dipole moment. The 2H-indazole isomer possesses a significantly larger dipole moment compared to its 1H counterpart. This difference in polarity can have a substantial impact on a molecule's solubility, membrane permeability, and its ability to interact with biological targets.
Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole |
| Basicity (pKb) | 0.42 | 2.02 |
| Dipole Moment (D) | 1.50 | 3.4 |
Data sourced from a comparative guide on 1H- and 2H-indazole derivatives.[1]
A Tale of Two Scaffolds in Biological Activity: A Comparative Overview
While both indazole isomers have demonstrated a broad spectrum of biological activities, a discernible pattern emerges from the existing literature, suggesting that their therapeutic applications may be distinct. The majority of clinically approved and late-stage investigational drugs incorporating the indazole scaffold are based on the more stable 1H-isomer, particularly in the realm of oncology.[2] However, emerging research highlights the unique potential of the 2H-indazole scaffold in other therapeutic areas.
The 1H-Indazole Isomer: A Powerhouse in Kinase Inhibition and Oncology
The 1H-indazole moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[3] Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a highly effective scaffold for this target class. Numerous 1H-indazole derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3]
A notable example is the study of 1H-indazole-3-amine derivatives, which have been evaluated for their antitumor activity.[4][5][6] One such derivative, compound 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[4][5][6] This compound also demonstrated good selectivity for cancer cells over normal cells.[4][5][6]
dot graph TD { subgraph "Signaling Pathway" A[Growth Factor] --> B(Receptor Tyrosine Kinase); B --> C{Signal Transduction Cascade}; C --> D[Cell Proliferation and Survival]; end subgraph "Mechanism of Action" E(1H-Indazole Kinase Inhibitor) --x F(ATP Binding Site on Kinase); end B -- F; C --x D; }
Caption: Simplified signaling pathway of receptor tyrosine kinases and the inhibitory action of 1H-indazole derivatives.
The 2H-Indazole Isomer: Emerging Potential in Antimicrobial and Anti-inflammatory Applications
While less explored in oncology, the 2H-indazole scaffold has shown significant promise as a source of novel antimicrobial and anti-inflammatory agents. A study on a series of 2H-indazole derivatives revealed their potent activity against various protozoan pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[7] For instance, one of the synthesized 2,3-diphenyl-2H-indazole derivatives, compound 18 , was found to be 12.8 times more active than the standard drug metronidazole against G. intestinalis.[7]
Furthermore, the same study investigated the anti-inflammatory potential of these 2H-indazole derivatives by evaluating their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Several of the 2,3-diphenyl-2H-indazole derivatives displayed in vitro inhibitory activity against human COX-2.[7]
dot graph TD { subgraph "Inflammatory Cascade" A[Pro-inflammatory Stimuli] --> B(Activation of COX-2); B --> C(Prostaglandin Synthesis); C --> D[Inflammation and Pain]; end subgraph "Mechanism of Action" E(2H-Indazole Derivative) --x F(COX-2 Enzyme); end B -- F; C --x D; }
Caption: Simplified inflammatory cascade and the inhibitory action of 2H-indazole derivatives on COX-2.
Quantitative Comparison of Biological Activity
To provide a clearer picture of the differential activity of the two isomers, the following table summarizes the in vitro biological data for representative 1H- and 2H-indazole derivatives from the literature. It is important to note that a direct comparison is challenging due to the different biological targets and cell lines used in various studies.
Table 2: Comparative in vitro Biological Activity of Representative 1H- and 2H-Indazole Derivatives
| Isomer Type | Compound | Biological Target/Cell Line | IC50 (µM) |
| 1H-Indazole | Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15[4][5][6] |
| 2H-Indazole | Compound 18 | Giardia intestinalis | 0.13[1] |
| 2H-Indazole | Compound 18 | Human COX-2 | Not explicitly stated, but showed inhibitory activity[7] |
| 2H-Indazole | Curcumin analog 3b | WiDr (Colorectal Carcinoma) | 27.20[8] |
IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity or cell growth.
Experimental Protocols for Biological Evaluation
For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., K562, WiDr)
-
Complete cell culture medium
-
Indazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1H- and 2H-indazole derivatives. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Indazole derivatives
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the indazole derivatives at various concentrations. Include a vehicle control and a positive control (a known COX-2 inhibitor, e.g., celecoxib).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
PGE2 Measurement: Measure the amount of PGE2 produced using the EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
dot graph TD { subgraph "Experimental Workflow" A[Synthesize 1H- and 2H-Indazole Derivatives] --> B{Biological Screening}; B --> C[Cytotoxicity Assays (e.g., MTT)]; B --> D[Enzyme Inhibition Assays (e.g., COX-2)]; C --> E(Determine IC50 values); D --> F(Determine IC50 values); E --> G[Comparative Analysis]; F --> G; end }
Caption: A generalized workflow for the comparative biological evaluation of 1H- and 2H-indazole isomers.
The Causality Behind Experimental Choices and Future Directions
The choice to investigate 1H-indazole derivatives as kinase inhibitors is rooted in their structural resemblance to the adenine moiety of ATP and their proven ability to interact with the kinase hinge region. The exploration of 2H-indazoles for antimicrobial and anti-inflammatory activities may be driven by the desire to find novel scaffolds with different intellectual property landscapes and potentially different off-target profiles compared to established drugs.
Future comparative studies should focus on synthesizing and evaluating pairs of 1H- and 2H-indazole isomers with identical substitution patterns against a broad panel of biological targets. This will provide a more direct and unambiguous comparison of their structure-activity relationships. Furthermore, comparative molecular docking and X-ray crystallography studies are crucial to elucidate the molecular basis for any observed differences in biological activity. Understanding how the subtle change in a proton's position can dramatically alter a molecule's therapeutic potential will undoubtedly pave the way for the rational design of more potent and selective indazole-based drugs.
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Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
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Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1836-1851. [Link]
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Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(24), 11057-11072. [Link]
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A Definitive Guide to the Structural Validation of Methyl 2-methyl-2H-indazole-5-carboxylate
For researchers and professionals in drug development, the unambiguous structural determination of synthesized molecules is a non-negotiable cornerstone of scientific rigor. The regioselectivity of N-alkylation in heterocyclic scaffolds like indazole frequently yields isomeric products with distinct physicochemical and pharmacological profiles. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
This guide provides an in-depth, comparative analysis for the structural validation of Methyl 2-methyl-2H-indazole-5-carboxylate , focusing on its differentiation from its common isomeric impurity, Methyl 1-methyl-1H-indazole-5-carboxylate . We will dissect the causality behind the spectroscopic differences, provide detailed experimental protocols, and present supporting data to empower scientists to make confident structural assignments.
The Isomeric Challenge: 1-Methyl vs. 2-Methyl Indazoles
Indazole can be alkylated at either the N-1 or N-2 position. While the 1H-tautomer is generally more stable, synthetic conditions can often lead to mixtures.[1][2] The resulting N-substituted isomers, while possessing the same mass, exhibit subtle yet critical electronic and steric differences that are definitively revealed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Chemical structures of the target 2-N-methyl isomer and the 1-N-methyl alternative.
The Decisive Tool: ¹H NMR Spectroscopy
¹H NMR spectroscopy is the most powerful and direct technique for distinguishing between these two isomers. The key lies in the chemical environment of the C-3 proton, which is profoundly influenced by the position of the N-methyl group.
Causality of Chemical Shift Differences: In the 2H-indazole isomer, the N-2 nitrogen atom is sp²-hybridized and part of a formal N=N double bond within the quinonoid-like ring system. This electronic configuration results in significant deshielding of the adjacent C-3 proton. Conversely, in the 1H-indazole isomer, the N-2 nitrogen is more akin to a pyrrole-type nitrogen, and the C-3 proton experiences a less deshielded environment.[3]
Key Diagnostic Signals:
-
H-3 Proton: For the 2-methyl-2H-indazole isomer, the H-3 proton signal is expected to be a sharp singlet significantly downfield, typically in the range of δ 8.1-8.4 ppm .[2] For the 1-methyl-1H isomer, the H-3 proton is further upfield.
-
Aromatic Protons (H-4, H-6, H-7): The substitution pattern on the benzene ring dictates the appearance of these protons. With the carboxylate group at C-5, we expect:
-
H-4: A doublet, deshielded by the adjacent electron-withdrawing ester.
-
H-6: A doublet of doublets.
-
H-7: A doublet.
-
-
Methyl Protons: Both isomers will show two singlets corresponding to the N-CH₃ and the O-CH₃ groups, typically around δ 4.2-4.4 ppm and δ 3.9 ppm, respectively.
Corroborative Evidence: ¹³C NMR Spectroscopy
While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmatory data. The different electronic structures of the 1H- and 2H-indazole rings result in distinct chemical shifts for the carbon atoms, particularly those within the five-membered ring.
Expected Chemical Shift Comparison:
| Position | This compound (Predicted δ, ppm) | Methyl 1-methyl-1H-indazole-5-carboxylate (Predicted δ, ppm) | Key Diagnostic Insight |
| H-3 | ~8.2 (s, 1H) | ~8.0 (s, 1H) | Primary diagnostic signal. The H-3 proton is significantly more deshielded in the 2H-isomer.[2][3] |
| H-4 | ~8.1 (d, 1H) | ~8.5 (d, 1H) | Chemical shifts vary due to different overall ring electronics. |
| H-6 | ~7.9 (dd, 1H) | ~7.9 (dd, 1H) | Similar environments, less diagnostic. |
| H-7 | ~7.6 (d, 1H) | ~7.5 (d, 1H) | Similar environments, less diagnostic. |
| N-CH₃ | ~4.3 (s, 3H) | ~4.1 (s, 3H) | The N-CH₃ signal in the 2H-isomer is often slightly downfield. |
| O-CH₃ | ~3.9 (s, 3H) | ~3.9 (s, 3H) | Identical functional group, not diagnostic. |
| C=O | ~166 | ~167 | Not diagnostic. |
| C-3 | ~125 | ~134 | Strong confirmatory signal. The C-3 carbon is notably different between isomers. |
| C-5 | ~124 | ~123 | Carbon bearing the substituent. |
| C-7a | ~149 | ~140 | Strong confirmatory signal. The bridgehead carbon chemical shift is highly informative. |
| N-CH₃ | ~38 | ~36 | N-methyl carbon shifts are distinct. |
Note: Predicted values are based on literature data for analogous indazole systems.[2][4][5] Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry: Confirming Mass and Fragmentation
Mass spectrometry serves to confirm the molecular weight and can provide corroborative structural evidence through fragmentation analysis.
-
Molecular Ion (M⁺•): Both isomers have the identical molecular formula (C₁₀H₁₀N₂O₂) and molecular weight (190.20 g/mol ).[6] Therefore, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak at m/z 190.0742 (calculated for [M]⁺•) or 191.0815 (calculated for [M+H]⁺).
-
Key Fragmentation Pathways: The primary fragmentation is typically driven by the ester functional group.
-
Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (31 Da), leading to a prominent acylium ion at m/z 159 .[7]
-
Loss of Carbon Monoxide (CO): The resulting [M-31]⁺ ion can subsequently lose carbon monoxide (28 Da) to produce a fragment at m/z 131 .
-
While these major fragments will be common to both isomers, the relative intensities of fragments resulting from the cleavage of the indazole ring itself may differ due to the varied stability of the heterocyclic core. However, for routine validation, NMR remains the superior technique for isomer differentiation.
Caption: Expected primary fragmentation pathway for both isomers in mass spectrometry.
Experimental Protocols: A Self-Validating System
Adherence to rigorous, well-documented protocols is essential for generating trustworthy and reproducible data.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Allow the instrument to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Ensure the probe is tuned to the correct frequencies for ¹H and ¹³C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a spectral width sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Apply a 30-degree pulse angle with a relaxation delay of at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Process the data similarly and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]
-
-
(Optional but Recommended) 2D NMR:
-
For definitive assignment of all protons and carbons, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range). An HMBC experiment showing a correlation from the N-CH₃ protons to the C-3 and C-7a carbons would provide irrefutable proof of the 2-methyl-2H structure.
-
Protocol 2: Mass Spectrometric Analysis (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in the initial mobile phase.
-
-
Instrumentation & Conditions:
-
System: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from ~5% B to 95% B over several minutes to ensure good separation and peak shape.
-
Flow Rate: 0.3-0.5 mL/min.
-
MS Detector: Operate in positive ion mode (ESI+).
-
Scan Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the analyte.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion ([M+H]⁺ at m/z 191) and compare the exact mass to the theoretical value.
-
Analyze the fragmentation pattern observed in the spectrum or by performing MS/MS experiments.
-
The Validation Workflow
Caption: A systematic workflow for the unambiguous validation of the target compound.
Conclusion
The structural validation of this compound against its 1-methyl isomer is a clear-cut process when the correct analytical tools are applied systematically. While mass spectrometry is essential for confirming the molecular weight, ¹H NMR spectroscopy provides the most definitive and easily interpretable data for isomer differentiation. The key diagnostic marker is the downfield chemical shift of the H-3 proton (≈ δ 8.2 ppm) in the 2H-indazole system. This, corroborated by ¹³C NMR and, if necessary, 2D NMR experiments, provides an unshakeable foundation for the correct structural assignment, ensuring the integrity and success of subsequent research and development efforts.
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ResearchGate. ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]
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Claramunt, R. M., et al. (2007). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 72(16), 6049–6056. Available at: [Link]
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Elguero, J., et al. (1976). ¹³C NMR of indazoles. Journal of Magnetic Resonance, 23(2), 207-215. (Abstract available via ResearchGate). Available at: [Link]
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Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 9(1), 20-34. Available at: [Link]
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Barreca, M. L., et al. (2002). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 7(11), 831-842. Available at: [Link]
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A Comparative Guide to Catalytic Synthesis of 2H-Indazoles: Efficacy, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2H-indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds with applications ranging from oncology to anti-inflammatory and antiviral therapies.[1] The regioselective synthesis of the 2H-tautomer over its 1H-counterpart presents a significant synthetic challenge, necessitating the development of robust and efficient catalytic methodologies. This guide provides a comparative analysis of the leading transition-metal catalyzed approaches for 2H-indazole synthesis, with a focus on palladium, copper, and rhodium catalysts. We will delve into their efficacy, mechanistic underpinnings, substrate scope, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal synthetic strategy.
The Catalytic Landscape: A Strategic Overview
The choice of catalyst is paramount in directing the regioselectivity and efficiency of indazole synthesis. Transition metals, with their versatile electronic properties and ability to facilitate key bond-forming events, have emerged as the cornerstone of modern 2H-indazole synthesis.[2][3] The most prominent catalytic systems are based on palladium, copper, and rhodium, each offering distinct advantages and mechanistic pathways.
-
Palladium Catalysis: Often revered for its reliability in C-N bond formation, palladium catalysts excel in intramolecular amination and cross-coupling strategies, providing a direct route to 2-aryl-2H-indazoles.[1][4]
-
Copper Catalysis: As a more economical and sustainable alternative, copper catalysts have gained significant traction, particularly in one-pot, multi-component reactions that offer high atom economy and operational simplicity.[5][6]
-
Rhodium Catalysis: Rhodium catalysts have enabled novel synthetic disconnections through C-H bond functionalization, allowing for the convergent synthesis of 2H-indazoles from readily available starting materials.[7][8][9]
The following sections will provide a detailed comparison of these catalytic systems, supported by experimental data and mechanistic insights.
Palladium-Catalyzed Synthesis: Precision in C-N Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in 2H-indazole formation is no exception. The most prevalent palladium-catalyzed route involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[1][4][10]
Mechanism of Palladium-Catalyzed Intramolecular Amination
The catalytic cycle, depicted below, is believed to proceed via a classical Buchwald-Hartwig amination pathway. The active Pd(0) species undergoes oxidative addition into the aryl bromide bond of the N-aryl-N-(o-bromobenzyl)hydrazine substrate. Subsequent intramolecular coordination of the hydrazine nitrogen and reductive elimination forms the N(1)-C(7a) bond of the indazole core, regenerating the Pd(0) catalyst. Spontaneous aromatization of the resulting dihydroindazole intermediate furnishes the final 2-aryl-2H-indazole product.[4]
Caption: Proposed catalytic cycle for palladium-catalyzed intramolecular amination.
Performance and Substrate Scope
The combination of Pd(OAc)₂ as the palladium source, 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand, and a strong base such as sodium tert-butoxide (t-BuONa) has proven to be highly effective.[4] This system exhibits broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the aryl hydrazine and the benzyl bromide moieties.
| Catalyst System | Substrate | Yield (%) | Reference |
| Pd(OAc)₂/dppf/t-BuONa | N-(p-tolyl)-N-(o-bromobenzyl)hydrazine | 85 | [4] |
| Pd(OAc)₂/dppf/t-BuONa | N-(4-methoxyphenyl)-N-(o-bromobenzyl)hydrazine | 82 | [4] |
| Pd(OAc)₂/dppf/t-BuONa | N-(4-chlorophenyl)-N-(o-bromobenzyl)hydrazine | 75 | [4] |
| Pd(OAc)₂/dppf/t-BuONa | N-(4-nitrophenyl)-N-(o-bromobenzyl)hydrazine | 68 | [4] |
Table 1: Representative Yields for Palladium-Catalyzed 2-Aryl-2H-Indazole Synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-(p-tolyl)-2H-indazole
Caption: Proposed reaction pathway for the copper-catalyzed three-component synthesis.
Performance and Substrate Scope
Various copper sources, including CuI and copper(I) oxide nanoparticles (Cu₂O-NP), have been successfully employed. [2][6]The reaction tolerates a wide range of functional groups on both the benzaldehyde and amine components. The use of Cu₂O nanoparticles in a green solvent like polyethylene glycol (PEG) further enhances the sustainability of this method. [6]
| Catalyst System | Substrates | Yield (%) | Reference |
|---|---|---|---|
| CuI/TMEDA | 2-Bromobenzaldehyde, Aniline, NaN₃ | 92 | [11] |
| CuI/TMEDA | 2-Bromo-5-fluorobenzaldehyde, Aniline, NaN₃ | 88 | [11] |
| Cu₂O-NP | 2-Bromobenzaldehyde, 4-Methoxyaniline, NaN₃ | 90 | [6] |
| Cu₂O-NP | 2-Chlorobenzaldehyde, Aniline, NaN₃ | 75 | [6]|
Table 2: Representative Yields for Copper-Catalyzed Three-Component 2H-Indazole Synthesis.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Phenyl-2H-indazole
Caption: Experimental workflow for the copper-catalyzed three-component synthesis.
Rhodium-Catalyzed Synthesis: A New Frontier via C-H Functionalization
Rhodium catalysis has opened up new avenues for 2H-indazole synthesis through directed C-H bond functionalization. A notable example is the reaction of azobenzenes with aldehydes, where the azo group directs the ortho C-H activation. [7][8][9]
Mechanism of Rhodium-Catalyzed C-H Functionalization
The reaction is initiated by the ortho C-H activation of the azobenzene, directed by the azo group, to form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of the aldehyde. Subsequent cyclization and aromatization, often with the assistance of an oxidant, afford the 2-aryl-2H-indazole product. [7][12]
Caption: Simplified mechanism for rhodium-catalyzed 2H-indazole synthesis.
Performance and Substrate Scope
This methodology is highly efficient and tolerates a broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The regioselectivity of the C-H activation on unsymmetrical azobenzenes is influenced by both electronic and steric factors. [7][8]
| Catalyst System | Substrates | Yield (%) | Reference |
|---|---|---|---|
| [CpRhCl₂]₂/AgSbF₆ | Azobenzene, Benzaldehyde | 95 | [8] |
| [CpRhCl₂]₂/AgSbF₆ | 4-Nitroazobenzene, Benzaldehyde | 62 (9:1 rr) | [8] |
| [CpRhCl₂]₂/AgSbF₆ | Azobenzene, Furfural | 85 | [8] |
| [CpRhCl₂]₂/AgSbF₆ | Azobenzene, Pivalaldehyde | 78 | [8]|
Table 3: Representative Yields for Rhodium-Catalyzed 2H-Indazole Synthesis. (rr = regioisomeric ratio)
Comparative Efficacy and Concluding Remarks
The choice of catalyst for 2H-indazole synthesis is dictated by the specific synthetic goals, substrate availability, and economic considerations.
-
Palladium catalysis offers high yields and excellent functional group tolerance for the synthesis of 2-aryl-2H-indazoles via intramolecular amination. It is a reliable and well-established method, though the cost of the catalyst can be a consideration.
-
Copper catalysis provides a more economical and sustainable alternative, particularly through the elegant one-pot, three-component synthesis. This method is highly atom-economical and operationally simple, making it attractive for large-scale synthesis.
-
Rhodium catalysis enables a novel and convergent approach through C-H functionalization, allowing for the construction of complex 2H-indazoles from simple and readily available starting materials.
Ultimately, the selection of the optimal catalytic system requires a careful evaluation of the desired substitution pattern on the 2H-indazole core and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and advance their research in the synthesis of these vital heterocyclic compounds.
References
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Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
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Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
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-
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-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic letters, 13(13), 3542–3545. [Link]
-
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Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(48), 19571–19574. [Link]
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Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(48), 19571–19574. [Link]
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González-Vera, J. A., et al. (2023). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry. [Link]
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Zhang, R., et al. (2019). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 17(3), 553-557. [Link]
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ResearchGate. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Retrieved from [Link]
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Sharghi, H., & Aberi, M. (2014). Ligand-Free Copper(I) Oxide Nanoparticle Catalyzed Three-Component Synthesis of 2H-Indazole Derivatives from 2-Halobenzaldehydes, Amines and Sodium Azide in Polyethylene Glycol as a Green Solvent. Synlett, 25(08), 1111-1115. [Link]
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Al-Ostoot, F. H., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 1081. [Link]
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O'Hara, F., et al. (2009). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 11(24), 5642–5645. [Link]
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Yadav, M., & Kapoor, A. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts, 11(9), 1084. [Link]
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Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2012). Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. Journal of the American Chemical Society, 134(48), 19571-19574. [Link]
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic letters, 13(13), 3542–3545. [Link]
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Mondal, S., et al. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]
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A Comparative Guide for Researchers: Methyl 2-methyl-2H-indazole-5-carboxylate and its 1H-Isomer in Bioassays
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] A critical, yet often nuanced, aspect of designing indazole-based therapeutics is the regiochemistry of N-substitution. The seemingly subtle difference between N1 and N2 substitution on the indazole ring can lead to profound changes in physicochemical properties and, consequently, biological activity. This guide provides an in-depth comparison of two such regioisomers: Methyl 2-methyl-2H-indazole-5-carboxylate and Methyl 1-methyl-1H-indazole-5-carboxylate, with a focus on their evaluation in common bioassays.
The Structural and Physicochemical Divide Between 1H- and 2H-Indazole Isomers
Indazole exists as two primary tautomers, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable.[1][3] Alkylation of the indazole core can lead to a mixture of the N1 and N2 substituted products, and the ratio of these isomers is influenced by the reaction conditions.[3][4]
The position of the methyl group in this compound versus its 1H-isomer dictates fundamental differences in their electronic and steric profiles. The 1H-isomer, being the more stable tautomer, is often the major product in many synthetic routes. However, specific synthetic strategies can be employed to favor the formation of the 2H-isomer.[5]
A key differentiator between the two isomers is their dipole moment. The 2-methyl-2H-indazole isomer possesses a significantly larger dipole moment compared to the 1-methyl-1H-indazole.[5][6] This difference in polarity can have a substantial impact on the molecule's solubility, membrane permeability, and its ability to interact with biological targets. Furthermore, the basicity of the two isomers also differs, with the 1-methyl-1H-indazole being more basic than its 2H-counterpart.[5][6]
Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers [5][6]
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole |
| Basicity (pKb) | 0.42 | 2.02 |
| Dipole Moment (D) | 1.50 | 3.4 |
These intrinsic differences are the foundation for the observed variations in their biological activities.
Comparative Bioactivity: A Tale of Two Isomers
While direct comparative bioassay data for this compound and its 1H-isomer is not extensively available in the public domain, valuable insights can be drawn from studies on closely related indazole regioisomers.
Cannabinoid Receptor Binding Assays: A Clear Distinction
A compelling example of the differential bioactivity of 1H- and 2H-indazole isomers comes from the field of synthetic cannabinoids. A study on a series of indazole-derived synthetic cannabinoids, including AB-CHMINACA, AB-FUBINACA, and AB-PINACA, revealed a stark contrast in their activity at cannabinoid receptors CB1 and CB2. The 1-alkyl-1H-indazole regioisomers were found to be high-potency agonists at both CB1 and CB2 receptors, with EC50 values in the low nanomolar range. In sharp contrast, the corresponding 2-alkyl-2H-indazole regioisomers exhibited significantly lower potency, with agonist activities in the micromolar range.[7]
This dramatic difference in potency underscores the critical role of the N-alkylation position in dictating the interaction with G-protein coupled receptors like the cannabinoid receptors. The specific orientation of the N-alkyl group in the 1H-isomer is likely crucial for optimal binding to the receptor's active site.
Kinase Inhibition Assays: A More Nuanced Picture
Indazole derivatives are widely recognized as potent kinase inhibitors.[8][9] The indazole scaffold can mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[5] While a universal rule for the superiority of one isomer over the other in kinase inhibition is not established, the substitution pattern on the indazole ring, including the position of the N-alkyl group, plays a significant role in determining the potency and selectivity of the inhibitor.[8]
For instance, in the development of inhibitors for pan-Pim kinases, derivatives of 1H-indazole have shown potent activity.[1] Similarly, 1H-indazole-3-carboxamide derivatives have been explored as inhibitors of glycogen synthase kinase-3 (GSK-3).[8] However, there are also examples where 2H-indazole derivatives have demonstrated significant biological activity, such as in the development of dual antimicrobial and anti-inflammatory agents.[2]
The choice of the 1H- or 2H-scaffold in kinase inhibitor design is therefore target-dependent and is often guided by structure-activity relationship (SAR) studies and computational modeling.
Antiproliferative Assays in Cancer Cell Lines
The anticancer potential of indazole derivatives is a major area of research.[10][11] In vitro antiproliferative assays using various cancer cell lines are a primary tool for evaluating these compounds. While direct comparisons of the two specific methyl carboxylate isomers are lacking, a comparative guide on other 1H- and 2H-indazole derivatives has shown that both isomers can exhibit significant anticancer activity. For example, a 1H-indazole derivative showed an IC₅₀ of 5.15 µM against the K562 chronic myeloid leukemia cell line.[6]
The antiproliferative activity is often linked to the inhibition of specific kinases or other signaling pathways involved in cancer cell growth and survival.[10] Therefore, the differential activity of the isomers in these assays would likely reflect their varying potency and selectivity as kinase inhibitors.
Experimental Protocols for Comparative Bioassays
To facilitate a direct comparison of this compound and its 1H-isomer, the following experimental protocols are provided as a guide for researchers.
Synthesis of Indazole Isomers
The regioselective synthesis of either the 1H- or 2H-indazole isomer is a crucial first step.
Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate (1H-Isomer): A common method involves the alkylation of the parent 1H-indazole-5-carboxylic acid followed by esterification. The use of a base like sodium hydride in an appropriate solvent such as THF often favors the formation of the thermodynamically more stable N-1 alkylated product.[4]
Synthesis of this compound (2H-Isomer): Synthesizing the 2H-isomer often requires specific strategies to overcome the thermodynamic preference for the 1H-isomer. One approach involves a copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine (in this case, methylamine), and sodium azide.[5]
Diagram 1: General Workflow for Comparative Bioevaluation
Caption: Workflow for comparing the bioactivity of indazole isomers.
Kinase Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of the indazole isomers against a specific kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is then converted to a detectable signal (e.g., luminescence or fluorescence).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the kinase.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ kit instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: Step-by-step workflow for a kinase inhibition assay.
Cell Proliferation Assay (MTT Assay) Protocol
This protocol describes a colorimetric assay to assess the effect of the indazole isomers on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., K562, A549, PC-3, HepG2)[10]
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The position of the N-methyl group on the indazole ring is a critical determinant of the biological activity of this compound and its 1H-isomer. Based on existing data for related compounds, it is reasonable to hypothesize that the two isomers will exhibit distinct profiles in bioassays. The 1H-isomer, being structurally analogous to potent 1-alkyl-indazole cannabinoid receptor agonists, might show higher affinity in receptor binding assays. In kinase and cell proliferation assays, the differences in their physicochemical properties will likely lead to varying potencies and selectivities.
For researchers in drug discovery, this guide highlights the importance of synthesizing and evaluating both regioisomers of an indazole-based compound. A comprehensive comparative analysis, as outlined in the provided protocols, is essential for a thorough understanding of the structure-activity relationship and for the selection of the optimal isomer for further development. Future studies should aim to directly compare these two specific isomers in a panel of relevant bioassays to provide definitive data and further enrich our understanding of this important chemical scaffold.
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The Isomer Question: A Comparative Guide to the Metabolic Stability of 1H- versus 2H-Indazole Analogs
Introduction: The Indazole Scaffold and the Critical N-H Tautomerism
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in modern medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and ability to serve as a bioisostere for other key pharmacophores like indole or phenol have cemented its importance in drug discovery, particularly in the development of kinase inhibitors.[1][2] Indazole-containing drugs, such as the 1H-indazole Axitinib and the 2H-indazole Pazopanib, are established treatments for various cancers.[3][4]
A fundamental characteristic of the indazole core is its annular tautomerism, existing predominantly as 1H- and 2H-isomers (Figure 1). The 1H-tautomer is generally the more thermodynamically stable form.[5][6] This seemingly subtle structural difference—the position of a single proton—can have profound implications for a molecule's physicochemical properties, target engagement, and, critically, its metabolic fate. For drug development professionals, understanding the metabolic stability of these isomers is not an academic exercise; it is a crucial factor that dictates pharmacokinetic profiles, dosing regimens, and potential drug-drug interactions.
This guide provides an in-depth comparison of the metabolic stability of 1H- versus 2H-indazole analogs, supported by experimental data from clinically relevant examples. We will explore the underlying enzymatic mechanisms, provide a detailed protocol for assessing metabolic stability in your own laboratory, and discuss the strategic implications for drug design.
Caption: The 1H- and 2H-tautomers of the indazole ring system.
The Metabolic Machinery: Cytochrome P450 and the Fate of Indazoles
The primary determinants of metabolic stability for most small molecule drugs are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[7] These enzymes catalyze Phase I metabolic reactions, typically introducing or exposing functional groups (e.g., hydroxyls) through oxidation, which increases polarity and facilitates subsequent Phase II conjugation and excretion.
For indazole-containing compounds, the position of the nitrogen atoms and the attached proton directly influences how the molecule is presented to the active site of CYP enzymes, particularly the workhorse of drug metabolism, CYP3A4 . Both 1H- and 2H-indazoles are known substrates for CYP3A4, but the regiochemistry of the ring dictates which parts of the molecule are most susceptible to metabolism.[8][9]
-
1H-Indazoles: The N1 nitrogen is pyrrole-like, and the N2 nitrogen is pyridine-like. The N-H bond at the N1 position makes this site a potential target for Phase II metabolism (glucuronidation), while the electron distribution can direct CYP-mediated oxidation to either the indazole core or appended substituents.
-
2H-Indazoles: The N2 position bears the hydrogen, altering the electronic landscape of the fused ring system. This can change the primary sites of oxidation and may sterically hinder or facilitate access to the active site of metabolizing enzymes.
The consequence of these differences is best illustrated by examining real-world drug molecules.
A Head-to-Head Comparison: Axitinib (1H) vs. Pazopanib (2H)
To provide a clear, data-driven comparison, we can analyze the metabolic profiles of two clinically approved tyrosine kinase inhibitors: Axitinib (a 1H-indazole) and Pazopanib (a 2H-indazole). Both are primarily metabolized by the CYP3A4 enzyme, making them excellent candidates for a comparative analysis.[10][11][12]
| Parameter | Axitinib (1H-Indazole) | Pazopanib (2H-Indazole) |
| Primary Metabolizing Enzyme | CYP3A4/5 (major), CYP1A2, CYP2C19[8][10] | CYP3A4 (major), CYP1A2, CYP2C8[5][9] |
| Major Metabolic Pathways | 1. Oxidation of the thioether to a sulfoxide (M12).[13] 2. N-Glucuronidation at the N1 position (M7).[13] | 1. Hydroxylation on the pyrimidine and indazole moieties.[14] 2. N-demethylation .[5] |
| Plasma Half-Life (t½) | ~2.5 - 6.1 hours[6] | ~31.1 hours[15] |
| Primary Route of Excretion | Feces (37%) and Urine (23%)[13] | Primarily Feces (<4% in urine)[9] |
| Metabolite Activity | Major metabolites are pharmacologically inactive.[13] | One metabolite (GSK1268997) shows potency similar to the parent drug.[12] |
Data compiled from multiple sources.[5][6][8][9][10][12][13][14][15]
Analysis of Metabolic Differences
The data reveals a stark contrast in the metabolic stability and fate of the two isomers.
Axitinib (1H-Indazole): The presence of the N-H at the N1 position provides a direct handle for Phase II conjugation. Indeed, N-glucuronidation (M7) is a major circulating metabolite.[13] This, combined with CYP-mediated oxidation at a distal site (the sulfoxide M12), creates multiple, efficient clearance pathways.[13] The result is a significantly shorter plasma half-life (2.5-6.1 hours), necessitating twice-daily dosing.[6]
Pazopanib (2H-Indazole): The N2-H configuration appears to confer greater metabolic stability to the indazole core itself. The primary metabolic attacks occur on appended functionalities (hydroxylation and N-demethylation).[5][14] The absence of a direct, rapid Phase II conjugation pathway on the indazole ring, coupled with potentially slower Phase I metabolism, contributes to a much longer plasma half-life of approximately 31 hours.[15] This allows for once-daily dosing.
This comparison strongly suggests that the 2H-indazole isomer can act as a "metabolic shield" for the core scaffold, directing metabolism to other, potentially less critical, parts of the molecule and thereby enhancing metabolic stability and prolonging drug exposure.
Experimental Protocol: Assessing Metabolic Stability with a Liver Microsomal Assay
To evaluate the metabolic stability of your own 1H- and 2H-indazole analogs, the in vitro liver microsomal stability assay is the industry-standard initial screen.[6] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[14]
Causality Behind Experimental Choices:
-
System: We use liver microsomes as they are a cost-effective and high-throughput system enriched with the key Phase I enzymes (CYPs).[8]
-
Cofactor: NADPH is required to regenerate the catalytic cycle of CYP enzymes. Incubations without NADPH serve as a negative control to account for non-enzymatic degradation.[10]
-
Quenching: A cold organic solvent (acetonitrile) is used to terminate the reaction by precipitating the microsomal proteins and halting all enzymatic activity.[16]
-
Analysis: LC-MS/MS provides the sensitivity and selectivity needed to accurately quantify the remaining parent compound over time.[16]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of your test compounds (1H- and 2H-analogs) and positive controls (e.g., Verapamil for high turnover, Warfarin for low turnover) in DMSO (e.g., 10 mM).
-
Prepare an NADPH regenerating system solution in phosphate buffer.[13]
-
-
Reaction Incubation:
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[10]
-
In a 96-well plate, add the HLM solution.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. For the negative control wells, add buffer only.
-
-
Time-Point Sampling & Reaction Quenching:
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[8]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (1 / microsomal protein concentration) .
-
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Navigating the Indazole Maze: A Comparative Guide to Scaffolds in PARP Inhibitor Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the indazole nucleus stands as a "privileged scaffold," a structural motif consistently found at the core of innovative therapeutics.[1] Its prominence is particularly evident in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of drugs that exploit synthetic lethality in cancers with deficient DNA repair mechanisms.[2] This guide offers a comprehensive comparison of synthetic precursors and bioisosteric alternatives to Methyl 2-methyl-2H-indazole-5-carboxylate, a key building block in this field. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their quest for next-generation anticancer agents.
The Central Role of the Indazole Scaffold in PARP Inhibition
The indazole ring system, a fusion of benzene and pyrazole, offers a unique combination of structural rigidity and versatile functionalization points.[1][3] In the context of PARP inhibitors, the indazole core, particularly the indazole-carboxamide moiety, mimics the nicotinamide portion of the NAD+ substrate, enabling potent binding to the enzyme's active site.[2][4] The FDA-approved PARP inhibitor Niraparib (MK-4827) exemplifies the clinical success of this scaffold, featuring a 2H-indazole-7-carboxamide core.[5][6] The synthesis of such molecules often relies on strategic manipulation of indazole precursors, making the choice of starting material a critical determinant of overall efficiency and yield.
This compound: A Key Precursor and Its Contemporaries
This compound serves as a valuable starting material in multi-step syntheses. However, the specific substitution pattern and the position of the carboxylate group are crucial for the final biological activity and synthetic accessibility. Let's explore the landscape of alternatives, focusing on their application in the synthesis of PARP inhibitors.
Structural Isomers and Analogs of Indazole Carboxylates
The regiochemistry of the indazole core and its substituents profoundly impacts the properties of the final compound. Structure-activity relationship (SAR) studies have shown that even subtle changes, such as the position of the carboxamide group, can dramatically alter biological activity.[7]
For instance, in the development of Niraparib, a 2H-indazole-7-carboxamide was ultimately chosen.[5] This highlights the importance of exploring different isomers of the indazole carboxylate starting material.
| Precursor | Key Features | Application in Synthesis |
| This compound | 2-methylated indazole with a carboxylate at the 5-position. | Serves as a building block for indazole-5-carboxamide derivatives. |
| Methyl 1H-indazole-3-carboxylate | Unsubstituted at N1 or N2, with a carboxylate at the 3-position. | A versatile precursor for N-alkylation to introduce diverse side chains, leading to potent PARP-1 inhibitors.[8] |
| Methyl 1H-indazole-6-carboxylate | Carboxylate group at the 6-position. | Can be hydrolyzed to the corresponding carboxylic acid and coupled with other fragments to generate novel indazole derivatives with antiproliferative activity.[9] |
| 2-Phenyl-2H-indazole-7-carboxamides | A phenyl group at the 2-position and a carboxamide at the 7-position. | This scaffold forms the core of potent PARP inhibitors like Niraparib.[10][11] |
The choice between these precursors often depends on the desired final structure and the synthetic strategy. For example, starting with an unsubstituted indazole allows for later-stage introduction of substituents at the nitrogen atoms, offering flexibility in library synthesis.
Bioisosteric Replacements for the Carboxylate/Carboxamide Moiety
While the carboxamide group is a common feature in PARP inhibitors, its replacement with bioisosteres can offer advantages in terms of metabolic stability, pharmacokinetic properties, and intellectual property.[12] Bioisosteres are functional groups with similar physical and chemical properties that can elicit a similar biological response.[13]
| Bioisosteric Replacement | Rationale | Example Scaffold |
| Tetrazole | Mimics the acidic properties of a carboxylic acid but is generally more metabolically stable. | Can be explored as a replacement for the indazole-5-carboxylic acid moiety to prevent glucuronidation.[12] |
| Thieno[3,4-d]imidazole-4-carboxamide | A novel heterocyclic scaffold that maintains key interactions with the PARP-1 active site. | Compounds based on this scaffold have shown potent PARP-1 inhibitory activity and favorable anti-proliferative effects against BRCA-deficient cells.[4] |
| 2,4-1H-Imidazole Carboxamides | A different heterocyclic core that can also act as a hinge-binding motif in kinase inhibitors. | This scaffold has been successfully employed in the development of potent and selective TAK1 inhibitors.[14] |
| Indole and Azaindole | Indazole itself can be considered a bioisostere of indole, offering an additional hydrogen bond acceptor which can enhance target affinity. | The tropanyl ester of indazole-3-carboxylate has been evaluated as a serotonin 5HT3 receptor antagonist, demonstrating the bioisosteric relationship with indole-based compounds.[15] |
The exploration of such bioisosteres is a key strategy in modern drug discovery to optimize lead compounds and develop novel chemical entities.
Experimental Workflows and Protocols
To provide a practical context, we outline a general synthetic workflow for the preparation of an indazole-based PARP inhibitor, highlighting key steps where different precursors could be employed.
General Synthetic Workflow for Indazole-7-Carboxamide PARP Inhibitors
Caption: General synthetic workflow for indazole-carboxamide based PARP inhibitors.
Protocol: Synthesis of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib)
This protocol is a generalized representation based on published synthetic routes.[16][17][18][19]
Step 1: Synthesis of the Indazole Core
Numerous methods exist for the synthesis of the indazole ring system.[1][20] A common approach involves the cyclization of a suitably substituted precursor, such as a 2-nitro-3-methylbenzoic acid derivative.[18]
Step 2: Introduction of the Phenylpiperidine Moiety
This step typically involves a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, between the indazole core and a protected (S)-3-(4-aminophenyl)piperidine derivative.
Step 3: Formation of the Carboxamide
The ester group on the indazole ring is hydrolyzed to the corresponding carboxylic acid. This is followed by an amide coupling reaction with ammonia to form the primary carboxamide.
Step 4: Deprotection
The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions to yield the final product, Niraparib.
Comparative Data Summary
The following table summarizes key performance indicators for different heterocyclic scaffolds used in PARP inhibitors.
| Scaffold | Example Compound | PARP1 IC₅₀ (nM) | Cellular Potency (BRCA-deficient cells) | Key Advantages |
| 2H-Indazole-7-carboxamide | Niraparib (MK-4827) | 3.8 | Potent (CC₅₀ in 10-100 nM range)[5] | Clinically approved, well-established efficacy.[5][6] |
| 1H-Indazole-3-carboxamide | Derivative 5 | 6800 | - | Readily accessible scaffold for derivatization.[8] |
| 1H-Thieno[3,4-d]imidazole-4-carboxamide | Compound 16l | 43 | Similar to olaparib | Novel scaffold with potential for improved properties.[4] |
| Phthalazinone | Olaparib | ~1-5 | Potent | First-in-class approved PARP inhibitor. |
Conclusion and Future Perspectives
The indazole scaffold, particularly in the form of substituted carboxamides, remains a cornerstone in the development of potent PARP inhibitors. This compound and its isomers are valuable precursors in this endeavor. However, the field is continually evolving, with a strong emphasis on exploring bioisosteric replacements and novel heterocyclic cores to enhance potency, selectivity, and pharmacokinetic profiles. The strategic selection of starting materials and the application of modern synthetic methodologies will be paramount in the discovery of the next generation of targeted cancer therapies. This guide serves as a foundational resource for researchers navigating this complex and rewarding area of medicinal chemistry.
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A Head-to-Head Comparison of Synthetic Routes to 2H-Indazoles: A Guide for Researchers
The 2H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of therapeutic agents targeting cancer, inflammation, and neurological disorders. The regioselective synthesis of the 2H-tautomer, often the more challenging isomer to access, is a critical endeavor for drug discovery and development programs. This guide provides an in-depth, head-to-head comparison of prominent synthetic strategies for accessing 2H-indazoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route to empower researchers in selecting the optimal path for their synthetic targets.
Reductive Cyclization: The Cadogan Reaction
The Cadogan reaction is a classical and robust method for the synthesis of 2H-indazoles, typically involving the reductive cyclization of ortho-nitrobenzylidene anilines. The reaction is classically performed at high temperatures with a stoichiometric amount of a trivalent phosphorus reagent, such as triethyl phosphite or tributylphosphine, which acts as an oxygen scavenger.
Mechanistic Insight
The widely accepted mechanism proceeds through the deoxygenation of the nitro group to a nitrene intermediate by the phosphine reagent. This highly reactive nitrene then undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to afford the 2H-indazole product. The choice of a trivalent phosphorus reagent is critical; its oxophilicity drives the deoxygenation of the nitro group, which is the key N-N bond-forming step.
Diagram of the Cadogan Reaction Workflow
Caption: Workflow for the one-pot Cadogan reductive cyclization.
Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization[1][2]
-
To a solution of an ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol, add the desired primary amine (1.0-1.2 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add tri-n-butylphosphine (1.5-2.0 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2H-indazole.
Performance and Limitations
While effective, the classical Cadogan reaction often requires high temperatures (>150 °C) and an excess of the phosphine reagent.[1] More recent modifications have enabled the reaction to proceed under milder conditions (80 °C) in a one-pot fashion from the corresponding aldehyde and amine, expanding its applicability.[2][3] The reaction tolerates a range of electronically diverse substituents on both the benzaldehyde and amine components. However, substrates with acidic α-imino protons are not well-tolerated, and steric hindrance can negatively impact yields.[2]
The Davis-Beirut Reaction: A Metal-Free Approach
The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles and their derivatives.[4] It typically involves the base-mediated cyclization of N-substituted 2-nitrobenzylamines. A key advantage of this reaction is its use of inexpensive and readily available starting materials.
Mechanistic Insight
The reaction is initiated by the deprotonation of the benzylic carbon of the 2-nitrobenzylamine, followed by an intramolecular redox process where the resulting carbanion attacks one of the nitro group's oxygen atoms. This leads to the formation of a key o-nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole. The reaction can be catalyzed by both acid and base, and the specific mechanism can vary with the conditions and substrates used.[5]
Diagram of the Davis-Beirut Reaction Mechanism
Caption: Key intermediates in the Davis-Beirut reaction pathway.
Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction[5]
-
Dissolve the N-substituted 2-nitrobenzylamine (1.0 equiv) in a suitable alcohol solvent (e.g., methanol).
-
Add a solution of a base, such as potassium hydroxide (2.0-3.0 equiv), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with an acid (e.g., acetic acid or dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Performance and Limitations
The Davis-Beirut reaction is known for its operational simplicity and the use of non-toxic reagents. It can be performed under mild, often room temperature, conditions. However, yields can be sensitive to the solvent and the amount of water present in the reaction mixture. While a range of alkyl amines are well-tolerated, the reaction with anilines to form N-aryl-2H-indazoles can be challenging and low-yielding due to competing side reactions.[6]
Transition-Metal-Catalyzed Strategies
Modern organometallic chemistry has provided powerful tools for the synthesis of 2H-indazoles, often with high efficiency and functional group tolerance. Copper and rhodium-catalyzed methods are particularly prominent.
Copper-Catalyzed Multicomponent Synthesis
Copper catalysis enables a one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[7][8] This approach is highly convergent and allows for rapid access to a diverse range of substituted 2H-indazoles.
The reaction is thought to proceed through an initial condensation of the 2-bromobenzaldehyde and the primary amine to form an imine. The copper catalyst then facilitates a sequence of C-N and N-N bond formations. The azide likely coordinates to the copper center, followed by a domino process involving the imine and the aryl bromide to construct the indazole ring.
Diagram of the Copper-Catalyzed Three-Component Reaction
Caption: One-pot, three-component synthesis of 2H-indazoles.
-
To a reaction vessel, add 2-bromobenzaldehyde (1.0 equiv), a primary amine (1.2 equiv), sodium azide (1.5 equiv), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable solvent, such as DMSO or PEG.
-
Heat the reaction mixture to 100-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium catalysis offers an elegant approach to 2H-indazoles through a [4+1] annulation of azobenzenes and aldehydes.[9][10] This method leverages the directing group ability of the azo moiety to achieve regioselective C-H bond functionalization.
The reaction is initiated by the rhodium-catalyzed ortho-C-H activation of the azobenzene. The resulting rhodacycle intermediate then adds to the aldehyde. Subsequent cyclization, where one of the azo nitrogen atoms acts as an intramolecular nucleophile, followed by aromatization, furnishes the 2H-indazole product. This C-H activation strategy is highly atom-economical.
Performance and Limitations of Transition-Metal Catalysis
Copper-catalyzed multicomponent reactions exhibit a broad substrate scope with good tolerance for various functional groups.[7] However, the use of sodium azide requires careful handling. Rhodium-catalyzed C-H activation provides access to N-aryl-2H-indazoles, which can be challenging to synthesize via other methods.[9] This method demonstrates high functional group compatibility. A limitation is the need for pre-functionalized azobenzene starting materials and the use of a precious metal catalyst.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
A modern and highly efficient route to 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with in situ generated arynes.[11][12][13][14] This method is characterized by its mild reaction conditions, high yields, and excellent regioselectivity, exclusively affording the 2H-indazole isomer.
Mechanistic Insight
Sydnones are stable, mesoionic 1,3-dipoles. Arynes, generated in situ from silylaryl triflates, are highly reactive dienophiles/dipolarophiles. The reaction proceeds through a concerted [3+2] cycloaddition to form a bicyclic intermediate, which spontaneously undergoes a retro-[4+2] cycloaddition (decarboxylation) to yield the aromatic 2H-indazole. This cheletropic extrusion of CO₂ is the thermodynamic driving force for the reaction.
Diagram of the [3+2] Cycloaddition of Sydnones and Arynes
Caption: Mechanism of 2H-indazole synthesis via sydnone-aryne cycloaddition.
Experimental Protocol: [3+2] Cycloaddition[12][13]
-
To a solution of the sydnone (1.0 equiv) and the silylaryl triflate (1.2-1.5 equiv) in an anhydrous solvent such as THF, add a fluoride source (e.g., TBAF, 2.0 equiv) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Performance and Limitations
This method offers several advantages, including exceptionally mild reaction conditions (often room temperature), high yields, and the absence of the 1H-indazole regioisomer.[11] The primary limitation is the need to synthesize the sydnone and aryne precursors, which may add steps to the overall synthetic sequence.
Head-to-Head Performance Comparison
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Cadogan Reaction | Moderate to Excellent | Broad for aldehydes and amines | One-pot procedure, robust | Often requires high temperatures, excess phosphine reagent, limited tolerance for some functional groups[2][1] |
| Davis-Beirut Reaction | Good | Good for alkyl amines, limited for anilines | Metal-free, inexpensive starting materials, mild conditions | Can be low-yielding for certain substrates, sensitive to reaction conditions[5][6] |
| Cu-Catalyzed Multicomponent | Good to Excellent | Broad for all three components | Highly convergent, one-pot, good functional group tolerance | Requires handling of sodium azide, elevated temperatures |
| Rh-Catalyzed C-H Activation | Good to Excellent | Broad for azobenzenes and aldehydes | High atom economy, excellent for N-aryl-2H-indazoles | Requires pre-functionalized starting materials, use of a precious metal catalyst[9] |
| [3+2] Cycloaddition | Good to Excellent | Broad for sydnones and arynes | Mild conditions, high yields, excellent regioselectivity for 2H-isomer | Requires synthesis of precursors (sydnones and silylaryl triflates)[11][12] |
Conclusion
The synthesis of 2H-indazoles can be approached through a variety of strategic routes, each with its own set of advantages and limitations. The choice of the most appropriate method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Classical methods like the Cadogan and Davis-Beirut reactions offer robust and metal-free options, while modern transition-metal-catalyzed and cycloaddition strategies provide access to complex and diverse 2H-indazole derivatives with high efficiency and selectivity. This comparative guide serves as a valuable resource for researchers to make informed decisions in the design and execution of their synthetic endeavors in the pursuit of novel 2H-indazole-based compounds.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-methyl-2H-indazole-5-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-methyl-2H-indazole-5-carboxylate (CAS No. 1092351-86-4). As a valued professional in research and development, your safety and environmental responsibility are paramount. This document offers a procedural, step-by-step framework to manage the waste of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
The foundational step in safe disposal is understanding the potential hazards. While specific toxicological data for this compound is limited, related indazole compounds may present risks such as skin, eye, and respiratory irritation.[2][3][4][5] Sigma-Aldrich classifies the similar "2-Methyl-2H-indazole-5-carboxylic acid methyl ester" as a combustible solid. Therefore, a cautious approach is warranted.
Assumed Hazards:
-
May be harmful if swallowed or inhaled.[4]
-
Combustible solid.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling the compound or its waste, donning the appropriate PPE is the first line of defense. The causality is simple: to prevent any direct contact with the chemical, thereby mitigating the risk of exposure and injury.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2][3]
-
Body Protection: A fully buttoned laboratory coat is mandatory to protect against skin exposure.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][6] All handling of the solid compound or its solutions should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Spill Management: An Immediate and Controlled Response
Accidents happen, but a well-defined spill response plan can prevent a minor incident from escalating.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust.[5][7] For liquid spills (solutions), absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[9]
The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound must adhere to the principles of hazardous waste management as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12] Never dispose of this chemical down the drain or in regular trash.[13]
Step 1: Waste Segregation
The principle of segregating chemical waste is crucial to prevent dangerous reactions.[8][14]
-
Solid Waste: Collect pure or residual this compound in a dedicated container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.
-
Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical are also considered hazardous waste and must be collected in a designated solid waste container.[2]
Step 2: Container Selection and Management
The integrity of the waste container is critical for safe storage and transport.
-
Compatibility: Use a container made of a material that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[13]
-
Condition: The container must be in good condition, with a secure, leak-proof screw cap.[14]
-
Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion.[14][15]
-
Closure: Keep waste containers closed at all times, except when adding waste.[2][14]
Step 3: Labeling: Clear and Comprehensive Communication
Accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.[8][13] Your hazardous waste label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[13]
-
For mixtures, list all components and their approximate percentages.[13]
-
The date when waste was first added to the container (accumulation start date).[13]
-
Your name, department, and contact information.[13]
-
Checkmarks for the appropriate hazard characteristics (e.g., irritant, combustible).[13]
Step 4: Storage: A Secure and Designated Area
Proper storage of hazardous waste pending disposal is a key aspect of laboratory safety and regulatory compliance.
-
Location: Store waste in a designated "Satellite Accumulation Area" (SAA) that is near the point of generation and under the control of laboratory personnel.[14][15]
-
Ventilation: The storage area must be well-ventilated.[14]
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[7][9][16]
-
Secondary Containment: It is best practice to place the primary waste container in a secondary container to contain any potential leaks or spills.[2]
Step 5: Final Disposal
The final step is the removal of the hazardous waste from your facility.
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13]
-
Documentation: Provide the waste disposal personnel with all available information regarding the compound and a completed hazardous waste information form as required by your institution.[1][13]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key physical and chemical properties for the compound and related indazole compounds to provide context.
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1092351-86-4 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Melting Point (Indazole) | 146 - 150 °C | [7] |
| Boiling Point (Indazole) | 270 °C @ 743 mmHg | [7] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
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- Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Labor
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A Comprehensive Guide to the Safe Handling of Methyl 2-methyl-2H-indazole-5-carboxylate
Hazard Analysis and Risk Assessment: An Inferential Approach
Due to the novelty of Methyl 2-methyl-2H-indazole-5-carboxylate, a comprehensive, peer-reviewed toxicological profile is not yet established. The supplier, Sigma-Aldrich, notes that analytical data is not collected for this specific product, and it is sold on an "as-is" basis.[3] In such instances, a prudent approach is to assess the potential hazards by examining data from structurally analogous compounds.
Safety data for related indazole carboxylates and similar structures suggest the following potential hazards:
-
Skin Irritation: Many indazole derivatives are classified as skin irritants.[4][5][6]
-
Serious Eye Irritation: Causes serious eye irritation is a common warning for this class of compounds.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]
-
Harmful if Swallowed: Some related compounds are categorized as harmful if ingested.[5]
Therefore, this compound should be handled as a potentially hazardous substance, with all necessary precautions taken to minimize exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice, creating a critical barrier between the researcher and potential chemical hazards.[7][8] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Safety glasses with side-shields (ANSI Z87.1 certified) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[9][10] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[4][5] The face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Compatible chemical-resistant gloves (Nitrile gloves are a suitable minimum).[11] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves. | Prevents direct skin contact, mitigating the risk of skin irritation.[4] It is crucial to select gloves that are resistant to the solvents being used. Always inspect gloves for any signs of degradation or perforation before use.[12] |
| Body Protection | A flame-resistant laboratory coat. | Protects personal clothing and underlying skin from contamination by spills or splashes.[10][13] |
| Foot Protection | Closed-toe shoes. | Provides protection against spills and falling objects.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when engineering controls (like a fume hood) are not available or are insufficient to control exposure, especially when handling the powder form. | Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[5][14] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential for minimizing risk during the handling and disposal of this compound.
-
Engineering Controls : All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[15]
-
Personal Protective Equipment (PPE) Donning : Before entering the designated work area, don all required PPE as outlined in the table above.
-
Weighing and Transferring : When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. For transfers, use appropriate glassware and funnels to prevent spills.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly while stirring. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Reaction Monitoring : If the compound is used in a chemical reaction, ensure the apparatus is secure and that any potential pressure buildup can be safely vented.
-
Decontamination : After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent and cleaning agent.
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization : Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container.[14] The container should be made of a material compatible with the waste.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8]
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
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University of Nevada, Reno Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
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PozeSCAF. Chemistry Lab Safety Rules. Available at: [Link]
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Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Available at: [Link]
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Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Available at: [Link]
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Angene Chemical. (2024, April 21). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. Available at: [Link]
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Hill, S. L., et al. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
